Product packaging for Dichloroacetaldehyde(Cat. No.:CAS No. 79-02-7)

Dichloroacetaldehyde

Cat. No.: B1201461
CAS No.: 79-02-7
M. Wt: 112.94 g/mol
InChI Key: NWQWQKUXRJYXFH-UHFFFAOYSA-N
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Description

Dichloroacetaldehyde (CAS 79-02-7), also known as 2,2-dichloroethanal, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O and a molecular weight of 112.94 g/mol. It is a colorless liquid with a characteristically pungent and irritating odor, a boiling point of approximately 88-90 °C, and a density of 1.4 g/mL . This compound is highly flammable, polymerizes spontaneously upon storage, and reacts with water to form a hydrate, 2,2-dichloro-1,1-ethanediol (CAS 16086-14-9) . In aqueous solution, it exists primarily in its hydrated form, which is a fully characterized compound used as an analytical reference standard . This compound is a versatile building block in chemical synthesis. It is a key precursor in the pharmaceutical industry for the synthesis of active compounds such as the cytostatic agent mitotane and the diuretic trichloromethiazide . It also serves as an intermediate in the production of insecticides like Perthane . From a research perspective, it is a compound of significant interest in environmental science. Recent studies have identified this compound (DCAL) as a disinfection by-product (DBP) that can form in water treatment systems, particularly during the chlorination of algal organic matter following pre-ozonation . Its formation potential is influenced by factors such as pH and oxidant dosage, making it a target analyte for studies aiming to understand and mitigate the risks of hazardous DBPs in drinking water . Researchers value this compound for its role in probing reaction mechanisms, exemplified by a combined computational and experimental study that provided mechanistic insights into its enhanced formation . Proper handling precautions are essential. This compound is toxic, poses risks of acute toxicity upon exposure, and is a severe eye, skin, and respiratory irritant . It is critical to store this chemical in a freezer, away from acids and oxidizers, and to use appropriate personal protective equipment, including impervious clothing and a NIOSH-approved respirator . This product is intended for analytical and research purposes only. For Research Use Only. Not for human consumption, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl2O B1201461 Dichloroacetaldehyde CAS No. 79-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroacetaldehyde
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InChI

InChI=1S/C2H2Cl2O/c3-2(4)1-5/h1-2H
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InChI Key

NWQWQKUXRJYXFH-UHFFFAOYSA-N
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Canonical SMILES

C(=O)C(Cl)Cl
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Molecular Formula

C2H2Cl2O
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DSSTOX Substance ID

DTXSID3021560
Record name Dichloroacetaldehyde
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Molecular Weight

112.94 g/mol
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Physical Description

Dichloroacetaldehyde is a colorless liquid with a penetrating pungent odor. (NTP, 1992), Colorless liquid with a penetrating pungent odor; [Hawley]
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Boiling Point

190 °F at 760 mmHg (NTP, 1992), 89.2 °C
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Flash Point

140 °F (NTP, 1992), 60 °C CC
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Solubility

SOL IN ALC, Soluble in water and common organic solvents.
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Density

1.436 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.436 @ 25 °C, Density: 1.4113 g/ cu cm @ 25 °C
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Vapor Density

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

50 mmHg at 68 °F (NTP, 1992), 55.4 [mmHg], 55.4 mm Hg @ 25 °C
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Impurities

Crude product contained: 4% CCl3CHO, 1% ClCH2CHO /From table/
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Color/Form

COLORLESS LIQ

CAS No.

79-02-7
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Record name Acetaldehyde, 2,2-dichloro-
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Melting Point

-58 °F (NTP, 1992), -37.6 to -37.4 °C
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Foundational & Exploratory

Synthesis of Dichloroacetaldehyde via Acetaldehyde Chlorination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetaldehyde (DCAL) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production through the chlorination of acetaldehyde (B116499) is a well-established industrial process, yet optimization and a deep understanding of the reaction dynamics remain critical for achieving high yields and purity. This technical guide provides an in-depth overview of the synthesis of this compound from acetaldehyde, focusing on the core chemical principles, experimental methodologies, and process optimization. It is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. This document details the reaction mechanism, summarizes key quantitative data from various synthetic approaches, and provides illustrative experimental protocols.

Introduction

This compound (C₂H₂Cl₂O), a colorless liquid with a pungent odor, is a highly reactive bifunctional molecule.[1] Its utility as a synthon is primarily due to the presence of both a reactive aldehyde group and a dichloromethyl moiety.[1] This structure allows for its participation in a wide range of chemical transformations, making it a valuable building block for complex organic molecules, including the diuretic trichlormethiazide (B1682463) and the cytostatic agent mitotane.[2] The primary industrial route to this compound involves the direct chlorination of acetaldehyde or its trimer, paraldehyde.[2][3] This process, while seemingly straightforward, is accompanied by the formation of several byproducts, necessitating careful control of reaction conditions to maximize the yield of the desired product.

Reaction Mechanism and Kinetics

The chlorination of acetaldehyde to this compound proceeds via a stepwise free radical substitution mechanism involving the α-hydrogens of the acetaldehyde molecule.[4][5] The reaction is typically initiated by the homolytic cleavage of chlorine.

The overall reaction can be summarized as follows:

CH₃CHO + 2Cl₂ → CHCl₂CHO + 2HCl

The formation of haloacetaldehydes, including this compound, is a stepwise substitution process on the α-hydrogen of acetaldehyde during chlorination.[4][5] The reaction kinetics are influenced by factors such as pH and chlorine dosage, with reaction rate constants generally increasing with higher pH and chlorine concentrations.[4]

A competing side reaction is the condensation of acetaldehyde with monochloroacetaldehyde, which can lead to the formation of α,α,β-trichlorobutyraldehyde.[6] Another potential side reaction is the oxidation of the aldehydes to their corresponding carboxylic acids, such as dichloroacetic acid and trichloroacetic acid.[6]

SideReactions cluster_oxidation Oxidation Side Reactions cluster_condensation Condensation Side Reaction Acetaldehyde Acetaldehyde Condensation_Product α,α,β-Trichlorobutyraldehyde Acetaldehyde->Condensation_Product Monochloroacetaldehyde Monochloroacetaldehyde Monochloroacetaldehyde->Condensation_Product Dichloroacetic_Acid Dichloroacetic Acid Trichloroacetic_Acid Trichloroacetic Acid Hypochlorous_Acid Hypochlorous Acid This compound This compound This compound->Dichloroacetic_Acid Oxidation Trichloroacetaldehyde Trichloroacetaldehyde Trichloroacetaldehyde->Trichloroacetic_Acid Oxidation

Caption: Stepwise chlorination of acetaldehyde and common side reactions.

Experimental Protocols and Process Parameters

The synthesis of this compound can be performed through various methods, including batch, semi-continuous, and continuous processes.[6] The choice of process often depends on the desired scale of production and the required purity of the final product.

General Experimental Workflow

A typical laboratory-scale synthesis involves the controlled addition of chlorine gas to acetaldehyde in an aqueous medium. The temperature is a critical parameter that needs to be carefully managed to minimize side reactions.

ExperimentalWorkflow Start Start Setup Reaction Setup: Acetaldehyde/Paraldehyde and Water Start->Setup Chlorination Chlorination: Introduce Chlorine Gas Setup->Chlorination TempControl Temperature Control (e.g., 5-15°C initially) Chlorination->TempControl Monitoring Reaction Monitoring: (e.g., GC, Titration) Chlorination->Monitoring Workup Reaction Work-up: Neutralization, Phase Separation Monitoring->Workup Reaction Complete Purification Purification: Distillation Workup->Purification Analysis Product Analysis: (e.g., GC, NMR, IR) Purification->Analysis End End Product: This compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

Representative Batch Process Protocol

The following protocol is a representative example for the synthesis of this compound in a batch process, derived from established industrial practices.[7]

Materials:

  • Acetaldehyde (or paraldehyde)

  • Water

  • Chlorine gas

Equipment:

  • Jacketed glass reactor with a stirrer, thermometer, gas inlet tube, and reflux condenser

  • Cooling circulator

  • Gas flow meter

  • Scrubber for HCl gas

Procedure:

  • Charge the reactor with acetaldehyde (or paraldehyde) and water. A molar ratio of water to aldehyde between 3.5 and 4.5 is often employed.[7]

  • Cool the mixture to a temperature between 5°C and 15°C using the cooling circulator.[7]

  • Slowly introduce chlorine gas into the stirred reaction mixture. The molar ratio of absorbed chlorine to aldehyde should be maintained between approximately 1.5 and 1.9 in the initial stage.[7]

  • Maintain the temperature within the range of 5°C to 15°C during the initial chlorination.[7]

  • For the second stage of chlorination to drive the reaction towards this compound, the temperature is raised to a range of 25°C to 35°C, and more chlorine is introduced until the total absorbed chlorine is approximately 2.0 moles per mole of aldehyde.[7]

  • Upon completion of the reaction, the crude product is subjected to a work-up procedure, which may include neutralization and phase separation.

  • The organic layer is then purified by distillation to yield this compound.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Influence of Reactant Ratios and Temperature on this compound Synthesis

ParameterValue/RangeOutcomeReference
Water to Aldehyde Molar Ratio3.5 - 4.5High yield of this compound[7]
Chlorine to Aldehyde Molar Ratio~2.0Favors this compound formation[7]
Initial Chlorination Temperature5 - 15 °CControlled reaction, minimizes byproducts[7]
Second Stage Temperature25 - 35 °CDrives reaction to completion[7]
Conversion to Di- and Trichloroaldehydes>90%Possible with optimized conditions[6]

Table 2: Byproduct Formation in Acetaldehyde Chlorination

ByproductFormation ConditionsMitigation StrategiesReference
MonochloroacetaldehydeIncomplete chlorinationStaged chlorination with temperature control[8]
Trichloroacetaldehyde (Chloral)Excess chlorine, higher temperaturesCareful control of chlorine stoichiometry and temperature[7]
α,α,β-TrichlorobutyraldehydeCondensation reactionLower temperatures, rapid chlorination[6]
Dichloroacetic AcidOxidationControl of reaction time and temperature[6]

Purification and Characterization

Purification of this compound from the crude reaction mixture is typically achieved by distillation.[2] However, the close boiling point of monochloroacetaldehyde makes its separation challenging.[8] Azeotropic distillation can be employed to remove water from the product.[1][9]

The final product can be characterized by standard analytical techniques:

  • Gas Chromatography (GC): To determine the purity and quantify the presence of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch).

Safety Considerations

Acetaldehyde is a volatile and flammable liquid. Chlorine gas is highly toxic and corrosive. This compound is also toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction generates hydrogen chloride gas, which must be scrubbed.

Conclusion

The synthesis of this compound through the chlorination of acetaldehyde is a versatile and scalable process. A thorough understanding of the reaction mechanism, careful control of process parameters such as temperature and reactant stoichiometry, and effective purification methods are paramount to achieving high yields and purity. This guide provides a foundational understanding for researchers and professionals to develop and optimize the synthesis of this important chemical intermediate for applications in drug development and beyond.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Dichloroacetaldehyde (Cl₂CHCHO), also known as 2,2-dichloroethanal, is a significant chlorinated aldehyde with the chemical formula C₂H₂Cl₂O.[1] This colorless liquid possesses a pungent, irritating odor and is utilized as a versatile intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its biological relevance, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a volatile liquid that is miscible with water and soluble in common organic solvents.[1][2] Upon dissolution in water, it readily forms a stable hydrate, 2,2-dichloro-1,1-ethanediol.[1] The physical properties of both the anhydrous form and its monohydrate are summarized in the tables below for clear comparison.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₂H₂Cl₂O
Molar Mass 112.94 g·mol⁻¹[1]
Appearance Colorless liquid with a penetrating pungent odor[4]
Melting Point -50 °C (-58 °F; 223 K)[1]
Boiling Point 88 °C (190 °F; 361 K)[1]
Density 1.4 g/mL[1]
Solubility in water Forms a hydrate[1]
Vapor Density 3.9 (relative to air)[5]
Vapor Pressure 50 mmHg at 68°F[5]
Flash Point 140 °F[4]

Table 2: Physical Properties of this compound Monohydrate

PropertyValue
CAS Number 16086-14-9[2]
Molecular Weight 130.96 g/mol [2]
Appearance Crystalline solid[2]
Melting Point 35–50 °C[2]
Boiling Point 85–95 °C at 101.3 kPa[2]
Density (20 °C) 1.53–1.54 g/cm³[2]
Solubility Soluble in polar organic solvents, insoluble in non-polar ones[2]

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of an aldehyde, characterized by oxidation, reduction, and condensation reactions.[2] It is a highly reactive compound that can undergo spontaneous polymerization upon standing to form a solid, colorless polymer.[2][4] This polymerization process can be reversed by heating the polymer to 120 °C.[2]

Key chemical reactions include:

  • Hydration: In the presence of water, it forms a geminal diol, 2,2-dichloro-1,1-ethanediol.[1]

  • Trimerization: With Lewis acids such as antimony trichloride (B1173362) or iron(III) chloride, it trimerizes to form hexachloroparaldehyde.[1]

  • Reduction: Reduction with lithium aluminium hydride yields 2,2-dichloroethanol.[1]

  • Oxidation: Oxidation with chromic acid produces dichloroacetic acid.[2]

  • Self-Condensation: It can undergo self-condensation to form 2,2,4,4-tetrachloroacetaldol.[2]

This compound is considered a combustible liquid and can react vigorously with oxidizing materials.[5][6] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[6]

Chemical Structure of this compound cluster_this compound This compound C1 C C2 C C1->C2 H1 H C1->H1 O1 O C1->O1 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 H2 H C2->H2 Synthesis of this compound via Hypochlorination start Start reactants Charge reactor with 1,2-dichloroethylene and water start->reactants chlorination Bubble chlorine gas through the mixture at controlled temperature reactants->chlorination monitoring Monitor reaction progress chlorination->monitoring workup Reaction workup: - Separate organic layer - Wash and dry monitoring->workup Reaction complete purification Purify by distillation workup->purification end Pure this compound purification->end Metabolic Formation and Genotoxicity of this compound cluster_precursors Precursor Compounds cluster_metabolism Metabolism cluster_product Metabolite cluster_effect Biological Effect Dichlorvos Dichlorvos Metabolic_Activation Metabolic Activation Dichlorvos->Metabolic_Activation Trichlorfon Trichlorfon Trichlorfon->Metabolic_Activation Vinylidene_chloride Vinylidene_chloride Vinylidene_chloride->Metabolic_Activation This compound This compound Metabolic_Activation->this compound Genotoxicity Genotoxicity (Mutagenesis) This compound->Genotoxicity

References

Dichloroacetaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dichloroacetaldehyde, a reactive aldehyde of significant interest in chemical synthesis and as a metabolite of various chlorinated compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its molecular structure.

Core Data Summary

CAS Number: 79-02-7[1][2][3][4]

Molecular Formula: C₂H₂Cl₂O[1][2][3]

Quantitative Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Weight112.943 g/mol
Density1.4g/mL
Melting Point-50°C
Boiling Point88°C
IUPAC Name2,2-dichloroethanal
SynonymsDichloroethanal, α,α-Dichloroacetaldehyde

Molecular Structure

The molecular structure of this compound consists of a two-carbon aldehyde with two chlorine atoms attached to the alpha-carbon.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound by Chlorination of Paraldehyde (B1678423)

This protocol describes a common method for the synthesis of this compound.

Workflow:

synthesis_workflow start Start: Paraldehyde and Catalyst chlorination Chlorination with excess Chlorine at 70-80°C start->chlorination monitoring Monitor reaction via GC chlorination->monitoring workup Distillation of crude product monitoring->workup product Purified this compound workup->product

Caption: Synthesis of this compound workflow.

Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, charge paraldehyde and a catalytic amount of an appropriate chlorination catalyst.

  • Chlorination: Heat the mixture to 70-80°C and bubble excess chlorine gas through the solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of paraldehyde and the formation of this compound.

  • Work-up: Upon completion, the crude product is purified by distillation to yield this compound.

Reduction of this compound to 2,2-Dichloroethanol (B146553)

This protocol details the reduction of this compound to the corresponding alcohol using a metal hydride reducing agent.

Workflow:

reduction_workflow start Start: this compound in an inert solvent reduction Addition of Lithium Aluminum Hydride (LiAlH4) solution start->reduction quench Quench reaction with water and acid reduction->quench extraction Extract with an organic solvent quench->extraction purification Purify by distillation extraction->purification product 2,2-Dichloroethanol purification->product

Caption: Reduction of this compound workflow.

Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Reduction: Cool the solution in an ice bath and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.

  • Quenching: After the reaction is complete (monitored by TLC or GC), cautiously quench the reaction by the slow, sequential addition of water, followed by an aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude 2,2-dichloroethanol can be further purified by distillation.[5]

Formation of this compound Hydrate

In the presence of water, this compound readily forms a stable hydrate, 2,2-dichloro-1,1-ethanediol.

Logical Relationship:

hydrate_formation dichloro This compound hydrate 2,2-Dichloro-1,1-ethanediol (Hydrate) dichloro->hydrate + H2O water Water hydrate->dichloro - H2O

Caption: Equilibrium of this compound and its hydrate.

Experimental Observation:

Dissolving this compound in water results in an exothermic reaction and the formation of the crystalline hydrate. The process is reversible, and the aldehyde can be regenerated by heating the hydrate, often under distillation conditions.

References

Spontaneous Polymerization of Dichloroacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetaldehyde (Cl₂CHCHO), a reactive aldehyde, is known to undergo spontaneous polymerization upon storage. This phenomenon, while a potential challenge in handling and storage, also presents opportunities for the development of novel polymeric materials. This in-depth technical guide provides a comprehensive overview of the spontaneous polymerization of this compound, drawing from available scientific literature. It covers the conditions favoring polymerization, the characteristics of the resulting polymer, and the proposed mechanistic pathways. This guide also includes compiled quantitative data and outlines relevant experimental protocols for the study of this process, aiming to equip researchers and professionals in drug development and materials science with the necessary knowledge for its management and potential application.

Introduction

This compound is a colorless liquid with a pungent odor that finds application in the synthesis of various organic compounds, including pharmaceuticals. A notable characteristic of this compound is its propensity to spontaneously polymerize upon standing, forming a solid, colorless polymer.[1][2] This process is reversible, with the polymer reverting to its monomeric form upon heating.[1][2] Understanding the dynamics of this polymerization is crucial for ensuring the stability and purity of this compound during storage and for controlling its reactivity in synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its resulting polymer is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Polythis compound

PropertyThis compound (Monomer)Polythis compound (Polymer)
Appearance Colorless liquid[2]Solid, colorless polymer[1]; White amorphous powder[3]
Molecular Formula C₂H₂Cl₂O(C₂H₂Cl₂O)n
Molecular Weight 112.94 g/mol [1]Varies with degree of polymerization
Boiling Point 89.2 °C[1]Decomposes
Melting Point -37.6 to -37.4 °C[1]Not well-defined
Density 1.4113 g/cm³ at 25 °C[1]Data not available
Solubility Miscible in water (forms a hydrate), soluble in common organic solvents[1]Insoluble in alcohol[3]
Depolymerization Not applicableReverts to monomer upon heating to 120 °C[1][2]

Spontaneous Polymerization

The spontaneous polymerization of this compound occurs upon storage, leading to the formation of a solid, white, amorphous powder.[1][3] This process is analogous to the spontaneous polymerization of other aldehydes, such as acetaldehyde (B116499), which can be initiated by both anionic and cationic mechanisms, often influenced by the conditions of storage.

Conditions Influencing Polymerization

While specific quantitative data on the kinetics of spontaneous this compound polymerization is scarce in the literature, general principles from aldehyde chemistry suggest that the following factors can influence the process:

  • Temperature: Lower temperatures can favor polymerization. For instance, acetaldehyde has been observed to polymerize spontaneously at -68°C in the dark.

  • Presence of Impurities: Acidic or basic impurities can act as initiators, catalyzing the polymerization. The surface of the storage container can also play a role, with acidic or basic sites on glass surfaces potentially initiating cationic or anionic polymerization, respectively.

  • Light: Photochemical initiation is a possibility, although storage in the dark is generally recommended to minimize unwanted reactions.

Polymer Characteristics

The resulting polythis compound is a solid, colorless material described as a white amorphous powder.[1][3] It is notably insoluble in alcohol.[3] A key characteristic of this polymer is its thermal instability; it depolymerizes back to the monomeric this compound upon heating to 120 °C.[1][2]

Polymerization Mechanism

The precise mechanism of the spontaneous polymerization of this compound is not definitively established in the available literature. However, based on the known chemistry of aldehydes, it is likely to proceed via either a cationic or anionic chain-growth mechanism. The initiation step is likely triggered by trace acidic or basic impurities or active sites on the surface of the storage vessel.

A general representation of the polymerization process is depicted in the following workflow:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_depolymerization Depolymerization Monomer This compound (Monomer) ActiveMonomer Activated Monomer Monomer->ActiveMonomer Forms Initiator Initiator (e.g., H⁺ or B⁻) Initiator->Monomer GrowingChain Growing Polymer Chain ActiveMonomer->GrowingChain LongerChain Elongated Polymer Chain GrowingChain->LongerChain Monomer2 This compound (Monomer) Monomer2->LongerChain StablePolymer Polythis compound (Stable Polymer) LongerChain->StablePolymer Monomer3 This compound (Monomer) StablePolymer->Monomer3 Heat Heat (120 °C) Heat->StablePolymer

Caption: General workflow of this compound polymerization and depolymerization.

In the presence of Lewis acids, this compound can also form a cyclic trimer, hexachloroparaldehyde.

Experimental Protocols

Protocol for Monitoring Spontaneous Polymerization

Objective: To observe and quantify the spontaneous polymerization of this compound under controlled storage conditions.

Materials:

  • High-purity this compound

  • Inert storage vials (e.g., amber glass with PTFE-lined caps)

  • Analytical balance

  • Spectroscopic instrumentation (FTIR, NMR)

  • Gas chromatograph (GC)

Procedure:

  • Sample Preparation: Aliquot freshly distilled, high-purity this compound into several pre-weighed, inert storage vials under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: Store the vials under different conditions to be investigated (e.g., varying temperatures in controlled ovens or refrigerators, exposure to ambient light vs. dark storage).

  • Monitoring: At regular time intervals, remove a vial from each condition for analysis.

    • Gravimetric Analysis: Carefully weigh the vial to determine if there is a change in the physical state (liquid to solid) and to quantify the amount of polymer formed (after removal of any remaining monomer under vacuum).

    • Spectroscopic Analysis:

      • FTIR: Acquire an infrared spectrum of the sample. The disappearance of the aldehyde C=O stretching band (around 1750 cm⁻¹) and the appearance of C-O-C ether-like stretches in the polymer backbone would indicate polymerization.

      • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (if a soluble fraction exists) to monitor the disappearance of the aldehydic proton signal.

    • Chromatographic Analysis: Use GC to quantify the remaining monomer concentration over time.

Protocol for Characterizing Polythis compound

Objective: To characterize the physical and chemical properties of the formed polythis compound.

Materials:

  • Polythis compound sample

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Gel Permeation Chromatography (GPC) system

  • FTIR and NMR spectrometers

Procedure:

  • Thermal Analysis:

    • TGA: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) to determine its thermal stability and the depolymerization temperature. Record the temperature at which significant weight loss occurs.

    • DSC: Analyze the polymer to determine its glass transition temperature (Tg) and melting point (Tm), if any, providing insights into its amorphous or crystalline nature.

  • Molecular Weight Determination: If a soluble fraction of the polymer can be obtained, use GPC to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Structural Analysis:

    • FTIR: Obtain an IR spectrum of the solid polymer to identify the characteristic functional groups and confirm the polyacetal structure.

    • Solid-State NMR: If available, solid-state NMR can provide detailed structural information about the polymer backbone.

The following diagram illustrates a typical experimental workflow for the analysis of polythis compound:

G cluster_thermal Thermal Analysis cluster_molecular_weight Molecular Weight cluster_structural Structural Analysis Polymer Polythis compound Sample TGA TGA Polymer->TGA DSC DSC Polymer->DSC GPC GPC Polymer->GPC FTIR FTIR Polymer->FTIR NMR Solid-State NMR Polymer->NMR TGA_Data TGA_Data TGA->TGA_Data Depolymerization Temp. Thermal Stability DSC_Data DSC_Data DSC->DSC_Data Tg, Tm GPC_Data GPC_Data GPC->GPC_Data Mn, Mw, PDI FTIR_Data FTIR_Data FTIR->FTIR_Data Functional Groups Polyacetal Structure NMR_Data NMR_Data NMR->NMR_Data Detailed Structure

Caption: Experimental workflow for the characterization of polythis compound.

Conclusion

The spontaneous polymerization of this compound is a significant characteristic of this compound, impacting its storage, handling, and use in chemical synthesis. While the existing literature provides a qualitative understanding of this phenomenon, there is a clear need for more in-depth quantitative studies to elucidate the kinetics and mechanism of the spontaneous polymerization. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate this process and to characterize the resulting polymer. A deeper understanding of the polymerization of this compound will enable better control over its reactivity and may open avenues for the development of new materials with unique properties.

References

Dichloroacetaldehyde hydrate formation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of Dichloroacetaldehyde Hydrate (B1144303) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of this compound hydrate in aqueous solutions. This compound, a significant metabolite of certain industrial chemicals and drugs, readily exists in equilibrium with its hydrated form, 2,2-dichloro-1,1-ethanediol. Understanding the thermodynamics, kinetics, and mechanisms of this transformation is crucial for studies in toxicology, environmental chemistry, and pharmaceutical development.

Thermodynamics and Equilibrium of Hydration

The hydration of an aldehyde is a reversible nucleophilic addition reaction where a water molecule adds to the carbonyl group to form a geminal diol (gem-diol). For most simple aldehydes, the equilibrium favors the aldehyde form. However, the presence of electron-withdrawing substituents on the α-carbon dramatically shifts the equilibrium toward the more stable hydrate.[1][2][3][4]

In the case of this compound, the two highly electronegative chlorine atoms exert a strong inductive effect. This effect withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by water.[1][5] Consequently, the equilibrium for this compound in an aqueous solution lies heavily in favor of the hydrate.[5][6]

The general reaction is as follows:

CHCl₂CHO + H₂O ⇌ CHCl₂(OH)₂

Quantitative Data: Hydration Equilibrium Constants

The stability of the hydrate is quantified by the hydration equilibrium constant (Khyd). A larger Khyd value indicates that the equilibrium favors the formation of the gem-diol. The table below compares the Khyd for acetaldehyde (B116499) and its chlorinated derivatives, illustrating the profound impact of α-halogenation.

AldehydeChemical FormulaHydration Equilibrium Constant (Khyd)
AcetaldehydeCH₃CHO~1.2 - 1.4[6]
ChloroacetaldehydeClCH₂CHO~37[5][6]
This compoundCl₂CHCHOData not explicitly found, but expected to be significantly > 37
Trichloroacetaldehyde (Chloral)CCl₃CHO> 100[6]

Table 1: Hydration Equilibrium Constants (Khyd) for selected aldehydes in water at approximately 298 K. The data clearly shows that each additional chlorine atom significantly increases the stability of the hydrate.

Physical and Chemical Properties

A summary of the key properties for this compound and its hydrate is provided below.

PropertyThis compoundThis compound Hydrate
IUPAC Name 2,2-dichloroacetaldehyde2,2-dichloroethane-1,1-diol
Synonyms α,α-DichloroacetaldehydeChloroaldehyde Hydrate[7][8]
CAS Number 79-02-7[9]16086-14-9[8]
Molecular Formula C₂H₂Cl₂O[9]C₂H₄Cl₂O₂[7]
Molecular Weight 112.94 g/mol [9]130.95 g/mol [7]
Appearance Colorless liquid[9]White to pale yellow crystalline powder[8]
Melting Point -58 °F (-50 °C)[9]56 °C[10]
Boiling Point 190 °F (88 °C)[9]121 °C[10]
Solubility Forms hydrate in water[9]Soluble in water and methanol[10]

Table 2: Selected physical and chemical properties of this compound and its hydrate.

Reaction Mechanisms and Kinetics

The hydration of this compound is a reversible process that can be catalyzed by either acid or base.[1][2][3][4][11][12] While the reaction occurs slowly in neutral water, catalysis significantly increases the rate at which equilibrium is achieved.[4] Kinetic studies on related haloacetaldehydes show that reaction rates are influenced by pH and catalyst concentration.[13]

Base-Catalyzed Hydration

Under basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the electrophilic carbonyl carbon.[4][12] This is followed by the protonation of the resulting alkoxide intermediate by a water molecule to yield the gem-diol and regenerate the hydroxide catalyst.[4][12]

Base_Catalyzed_Hydration DCAA CHCl₂CHO Intermediate [CHCl₂CHO(OH)]⁻ DCAA->Intermediate 1. Nucleophilic Attack OH_minus OH⁻ H2O_1 H₂O Hydrate CHCl₂CH(OH)₂ Intermediate->Hydrate 2. Protonation OH_minus_regen OH⁻

Caption: Base-catalyzed hydration mechanism.

Acid-Catalyzed Hydration

In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[1][4][12] This step makes the carbonyl carbon significantly more electrophilic. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon.[4][12] The final step involves deprotonation of the oxonium ion intermediate by another water molecule to form the neutral gem-diol and regenerate the hydronium ion catalyst.[4][12]

Acid_Catalyzed_Hydration DCAA CHCl₂CHO Protonated_DCAA [CHCl₂CHOH]⁺ DCAA->Protonated_DCAA 1. Protonation H3O_plus H₃O⁺ Oxonium_ion [CHCl₂CH(OH)(OH₂)]⁺ Protonated_DCAA->Oxonium_ion 2. Nucleophilic Attack Hydrate CHCl₂CH(OH)₂ Oxonium_ion->Hydrate 3. Deprotonation H2O_1 H₂O H2O_2 H₂O H3O_plus_regen H₃O⁺

Caption: Acid-catalyzed hydration mechanism.

Experimental Protocols

The equilibrium between an aldehyde and its hydrate can be directly observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly well-suited for this purpose as the aldehydic proton and the methine proton of the gem-diol have distinct and well-separated chemical shifts.

Protocol: Determination of Khyd using ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the hydration equilibrium constant (Khyd) by quantifying the relative concentrations of this compound and its hydrate in an aqueous solution.[6]

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR-compatible internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • 5 mm NMR tubes

  • NMR Spectrometer (≥300 MHz)

Procedure:

  • Sample Preparation:

    • Accurately prepare a solution of this compound in D₂O to a final concentration of approximately 50-100 mM in a clean vial.

    • Add a known, fixed amount of the internal standard (TMSP) to the solution.

    • Transfer the final solution to a 5 mm NMR tube.

  • Equilibration:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to thermally equilibrate at a constant, known temperature (e.g., 298 K) for a minimum of 10 minutes prior to data acquisition.[6]

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameter: Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons for accurate integration. A D1 value of 5 times the longest T₁ relaxation time is recommended.

  • Data Processing and Analysis:

    • Process the acquired spectrum using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals:

      • This compound (Aldehyde): The aldehydic proton (CHO) signal.

      • This compound Hydrate (Gem-diol): The methine proton (-CH(OD)₂) signal.[6]

    • Carefully integrate the area under each of these characteristic peaks. The integral is directly proportional to the molar concentration of the species.

  • Calculation of Khyd:

    • The equilibrium constant, Khyd, is calculated as the ratio of the concentrations of the hydrate to the free aldehyde. Since the integrals (I) are proportional to the concentrations, the ratio of the integrals can be used directly: Khyd = [Hydrate] / [Aldehyde] = I(Hydrate) / I(Aldehyde)

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep1 Prepare DCAA solution in D₂O prep2 Add Internal Standard (TMSP) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Equilibrate Sample at Constant Temp prep3->acq1 acq2 Acquire Quantitative ¹H NMR Spectrum acq1->acq2 an1 Process Spectrum (FT, Phasing, Baseline) acq2->an1 an2 Identify & Integrate Aldehyde & Hydrate Peaks an1->an2 calc1 Calculate Ratio: [Hydrate]/[Aldehyde] an2->calc1 calc2 Determine Khyd calc1->calc2

References

An In-depth Technical Guide to the Cytotoxic Mechanisms of Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative and comprehensive "omics" data on the cytotoxicity of dichloroacetaldehyde is limited. This guide synthesizes the current understanding of aldehyde cytotoxicity, drawing upon data from closely related compounds such as chloroacetaldehyde (B151913) (CAA), dichloroacetate (B87207) (DCA), and dichloroacetyl chloride (DCAC) to illustrate key mechanistic principles. This information should be interpreted as indicative of potential mechanisms for this compound, with the explicit understanding that these are related but distinct chemical entities.

Executive Summary

This compound (DCAld), a halogenated aldehyde, is recognized for its cytotoxic and genotoxic properties. As a metabolite of certain industrial chemicals and pharmaceuticals, understanding its mechanism of action is crucial for toxicology and drug development. This technical guide provides a comprehensive overview of the core cytotoxic mechanisms attributed to this compound and related chloro-aldehydes. The primary modes of toxicity involve the induction of oxidative stress, mitochondrial dysfunction, programmed cell death (apoptosis), and the formation of macromolecular adducts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways.

Core Cytotoxic Mechanisms

The cytotoxicity of this compound is a multi-faceted process involving several interconnected cellular events.

Genotoxicity and DNA Adduct Formation

This compound and its analogs are genotoxic, primarily through the formation of covalent adducts with DNA. These adducts can disrupt DNA replication and transcription, leading to mutations and cell death. Chloroacetaldehyde has been shown to form several etheno adducts, including 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (N²,3-εG)[1][2][3]. These adducts are known to be promutagenic. The formation of DNA adducts is a critical initiating event in the cytotoxicity of these aldehydes[4].

Induction of Oxidative Stress

Exposure to chloro-aldehydes leads to a significant increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress[5][6][7]. This imbalance between ROS production and the cell's antioxidant capacity results in damage to lipids, proteins, and DNA. A key consequence of this is lipid peroxidation, the oxidative degradation of lipids, which compromises membrane integrity and generates further reactive aldehydes[8][9][10]. Concurrently, a depletion of cellular glutathione (B108866) (GSH), a major antioxidant, is often observed, further impairing the cell's ability to mitigate oxidative damage[6].

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound-induced cytotoxicity. The integrity and function of these organelles are severely compromised through several mechanisms:

  • Decreased Mitochondrial Membrane Potential (ΔΨm): Chloroacetaldehyde has been shown to cause a rapid decrease in mitochondrial membrane potential, a key indicator of mitochondrial health[5].

  • Impaired Oxidative Phosphorylation: The electron transport chain can be disrupted, leading to reduced ATP synthesis.

  • Induction of the Intrinsic Apoptotic Pathway: Mitochondrial damage leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade[11].

Apoptosis and Cell Cycle Arrest

This compound and its analogs are potent inducers of apoptosis, or programmed cell death[12][13][14]. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of executioner caspases, such as caspase-3[1][11][15][16][17]. In addition to apoptosis, these compounds can also induce cell cycle arrest, preventing cell proliferation[14].

Quantitative Data on Chloro-Aldehyde Cytotoxicity

The following tables summarize quantitative data from studies on this compound and related compounds. Note: Data for this compound is limited; therefore, data from chloroacetaldehyde (CAA) and dichloroacetyl chloride (DCAC) are included for illustrative purposes.

CompoundCell LineAssayEndpointResultReference
ChloroacetaldehydeMurine L-cellsCytotoxicityNot specifiedCytotoxic[18]
Dichloroacetyl chloride (DCAC)Kupffer CellsAnnexin V/PIEarly ApoptosisDose-dependent increase[19]
Dichloroacetyl chloride (DCAC)Kupffer CellsAnnexin V/PILate ApoptosisDose-dependent increase[19]
Acetaldehyde (B116499)SH-SY5YMTTCell ViabilityConcentration-dependent decrease[6]
AcetaldehydeLS174TMTTMitochondrial ActivitySignificant reduction with 25-100 µM[7][20]
ParameterCompoundCell Line/SystemMethodObservationReference
Oxidative Stress
ROS ProductionChloroacetaldehyde (50 µM)Colon Carcinoma LS174TH₂DCFDAIncreased ROS levels up to 6 hours[5]
ROS ProductionAcetaldehyde (25-100 µM)LS174TDCF-DASignificant increase in intracellular ROS[7]
Glutathione (GSH)AcetaldehydeSH-SY5YNot specifiedDecrease in GSH concentration[6]
Mitochondrial Effects
Mitochondrial Membrane PotentialChloroacetaldehyde (50 µM)Colon Carcinoma LS174TJC-1Maximum decrease within 30 minutes[5]
ATP LevelsChloroacetaldehyde (50 µM)Colon Carcinoma LS174TBiochemical AssayTransient increase at 2 hours, then decrease[5]
Apoptosis
Caspase-3/7 ActivityAcetaldehyde (25-100 µM)LS174TCaspase-Glo 3/7 AssaySignificant increase in activity[16]

Signaling Pathways and Experimental Workflows

This compound-Induced Cytotoxicity Pathway

Cytotoxicity_Pathway cluster_direct Direct Interactions cluster_cellular Cellular Stress Responses cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis Execution DCA This compound DNA_Adducts DNA Adducts DCA->DNA_Adducts Protein_Adducts Protein Adducts DCA->Protein_Adducts Oxidative_Stress Oxidative Stress (ROS ↑, GSH ↓) DCA->Oxidative_Stress ER_Stress ER Stress (Unfolded Protein Response) DCA->ER_Stress Apoptosis Apoptosis DNA_Adducts->Apoptosis Protein_Adducts->ER_Stress Mito_Damage Mitochondrial Damage (ΔΨm ↓) Oxidative_Stress->Mito_Damage ER_Stress->Mito_Damage Cytochrome_C Cytochrome c Release Mito_Damage->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Overview of this compound-induced cytotoxicity pathways.

Experimental Workflow for Assessing Apoptosis

Apoptosis_Workflow cluster_tunel TUNEL Assay cluster_western Western Blot start Cell Culture with This compound harvest Harvest Cells start->harvest fix_perm Fixation & Permeabilization harvest->fix_perm lysis Cell Lysis & Protein Quantification harvest->lysis tunel_stain TdT Enzyme & Labeled dUTP Staining fix_perm->tunel_stain tunel_analysis Fluorescence Microscopy or Flow Cytometry tunel_stain->tunel_analysis sds_page SDS-PAGE & Transfer lysis->sds_page blotting Antibody Incubation (anti-Caspase-3) sds_page->blotting detection Chemiluminescent Detection blotting->detection

Caption: Experimental workflow for apoptosis detection.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

TUNEL Assay for Apoptosis Detection

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation: Grow cells on coverslips or in a 96-well plate and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Equilibration: Wash the cells with PBS and then add equilibration buffer for 10 minutes.

  • TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP) for 60 minutes at 37°C in a humidified chamber.

  • Staining (if indirect): If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

Western Blot for Cleaved Caspase-3

This method detects the activated form of the executioner caspase-3.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the overall levels of intracellular reactive oxygen species.

  • Cell Seeding: Plate cells in a 96-well black-walled plate.

  • Dye Loading: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells to remove excess dye and then treat with this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at various time points using a fluorescence plate reader.

Measurement of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation.

  • Sample Preparation: After treatment with this compound, harvest and homogenize cells or tissues in a suitable buffer on ice[8].

  • TCA Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins, and centrifuge to collect the supernatant[9].

  • TBA Reaction: Mix the supernatant with thiobarbituric acid (TBA) solution and incubate at 95°C for 60 minutes to form a colored adduct[9].

  • Absorbance Measurement: Cool the samples and measure the absorbance at 532 nm[8].

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA and normalize to the protein content of the sample[9].

Quantification of Glutathione (GSH)

This protocol describes a common method for measuring total glutathione levels.

  • Sample Preparation: Homogenize cells or tissues in a buffer containing a protein precipitating agent (e.g., metaphosphoric acid).

  • Centrifugation: Centrifuge the homogenate to remove precipitated proteins.

  • DTNB Reaction: In a 96-well plate, mix the supernatant with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate (B84403) buffer.

  • NADPH Addition: Initiate the reaction by adding NADPH.

  • Kinetic Measurement: Measure the rate of formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), by reading the absorbance at 412 nm over several minutes.

  • Quantification: Calculate the GSH concentration by comparing the rate of reaction to a standard curve of known GSH concentrations.

Conclusion

The cytotoxicity of this compound is a complex process driven by its high reactivity, leading to the formation of DNA and protein adducts, induction of oxidative stress, and severe mitochondrial dysfunction. These events culminate in the activation of apoptotic pathways and cell death. While specific quantitative data for this compound remains an area for further research, the mechanisms outlined in this guide, supported by data from related chloro-aldehydes, provide a robust framework for understanding its toxicological profile. The provided experimental protocols offer standardized methods for investigating the key events in this compound-induced cytotoxicity, which can be valuable for both basic research and the development of therapeutic strategies.

References

Dichloroacetaldehyde: A Key Metabolite in Insecticide Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde (DCA) is a reactive aldehyde that has been identified as a significant metabolite of several organophosphate insecticides, most notably dichlorvos (B1670471) and trichlorfon (B7771407). While the parent insecticides have been extensively studied for their neurotoxic effects through the inhibition of acetylcholinesterase, the metabolic formation of DCA introduces additional toxicological considerations, including genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the formation of this compound from insecticides, its toxicological profile, and the analytical methodologies used for its detection and quantification.

Metabolism of Insecticides to this compound

The biotransformation of certain organophosphate insecticides leads to the formation of this compound. The primary metabolic pathways for dichlorvos and trichlorfon that result in DCA are detailed below.

Dichlorvos Metabolism

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate) is rapidly metabolized in mammals through two primary enzymatic pathways.[1] One of the main routes is the hydrolysis of the P-O-vinyl bond, catalyzed by A-esterases found predominantly in the plasma and liver.[2] This reaction yields dimethyl phosphate (B84403) and the unstable intermediate, dichloroethanol, which rapidly rearranges to form this compound.[1][2]

A second, glutathione-dependent pathway results in the demethylation of dichlorvos to desmethyl-dichlorvos, which can also be further metabolized to this compound.[1]

dot

G Dichlorvos Dichlorvos A_Esterases A-Esterases (Plasma, Liver) Dichlorvos->A_Esterases Hydrolysis Glutathione_S_Transferase Glutathione S-Transferase Dichlorvos->Glutathione_S_Transferase Demethylation Dimethyl_Phosphate Dimethyl Phosphate A_Esterases->Dimethyl_Phosphate This compound This compound A_Esterases->this compound Desmethyl_Dichlorvos Desmethyl-Dichlorvos Glutathione_S_Transferase->Desmethyl_Dichlorvos S_methyl_glutathione S-methyl-glutathione Glutathione_S_Transferase->S_methyl_glutathione Further_Metabolism Further Metabolism (Dichloroethanol, Dichloroacetic Acid) This compound->Further_Metabolism Desmethyl_Dichlorvos->this compound Glutathione Glutathione

Caption: Metabolic pathways of Dichlorvos to this compound.

Trichlorfon Metabolism

Trichlorfon is an organophosphate insecticide that can be non-enzymatically converted to dichlorvos, especially under physiological pH conditions. This conversion is a dehydrochlorination reaction.[3] Once dichlorvos is formed, it follows the metabolic pathways described above, leading to the production of this compound. The rate of conversion of trichlorfon to dichlorvos is pH-dependent.

Quantitative Data on Metabolism

The rapid metabolism of dichlorvos makes it challenging to detect the parent compound in tissues. However, some quantitative data on its hydrolysis are available.

ParameterValueSpeciesMatrixReference
Dichlorvos Hydrolysis
Rate of Hydrolysis12 µmol/hour/mlRatPlasma[2]
Trichlorfon to Dichlorvos Conversion
Conversion at pH 52.1%In vitroAqueous Solution[3]
Conversion at pH 725%In vitroAqueous Solution[3]
Conversion at pH 952%In vitroAqueous Solution[3]

Toxicological Profile of this compound

This compound is a reactive electrophile that can interact with cellular macromolecules, leading to a range of toxic effects.

Genotoxicity and Carcinogenicity

This compound has been shown to be mutagenic in the Salmonella/microsome test. Its mutagenic potential is considered to be higher than that of its parent compound, dichlorvos. The genotoxicity of this compound is attributed to its ability to form adducts with DNA bases. These adducts can lead to mispairing during DNA replication and result in mutations. While acetaldehyde (B116499) is known to form adducts such as N2-ethylidene-dG, CrPdG, and NεG, the specific adducts formed by this compound require further characterization.[4]

Oxidative Stress and Cellular Damage

Aldehydes are known to induce oxidative stress by depleting cellular antioxidants, such as glutathione, and generating reactive oxygen species (ROS). This can lead to damage of lipids, proteins, and DNA. It is plausible that this compound contributes to the overall toxicity of dichlorvos and trichlorfon through the induction of oxidative stress.

Interaction with Signaling Pathways

Electrophilic compounds like this compound are known to interact with the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2. Nrf2 then translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes. The interaction of this compound with this pathway is an important area of ongoing research.

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G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Electrophile) Keap1 Keap1 This compound->Keap1 Reacts with cysteine residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ubiquitin Ubiquitin Nrf2->Ubiquitin Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ubiquitin->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Caption: this compound interaction with the Keap1-Nrf2 pathway.

Experimental Protocols

The detection and quantification of this compound in biological matrices require sensitive and specific analytical methods due to its reactive nature and low concentrations. Gas chromatography with electron capture detection (GC-ECD) and high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization are commonly employed techniques.

Gas Chromatography-Electron Capture Detection (GC-ECD) - Adapted from NIOSH Method 2015

This method is suitable for the analysis of this compound in air and can be adapted for biological samples.

1. Sample Preparation (for Blood/Tissue):

  • Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

  • For blood or tissue homogenates, perform a protein precipitation step using a solvent like acetonitrile (B52724).

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering substances.

2. Derivatization (Optional but can improve specificity):

  • This compound in the extract can be derivatized to a more stable and highly detectable compound. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

3. GC-ECD Analysis:

  • Column: A capillary column suitable for the analysis of volatile organic compounds.

  • Injector Temperature: Typically around 200-250°C.

  • Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 200-250°C.

  • Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound.

  • Carrier Gas: High-purity nitrogen or argon/methane.

4. Quantification:

  • A calibration curve is generated using standards of this compound of known concentrations.

  • The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

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G cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis Biological_Sample Biological Sample (Blood, Tissue) Homogenization Homogenization (for tissue) Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE Extract Final Extract Supernatant->Extract SPE->Extract Injection Injection Extract->Injection GC_Column GC Column Injection->GC_Column ECD_Detector ECD Detector GC_Column->ECD_Detector Data_Acquisition Data Acquisition ECD_Detector->Data_Acquisition

Caption: Workflow for GC-ECD analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves the derivatization of this compound to a fluorescent compound, allowing for highly sensitive detection.

1. Sample Preparation:

  • Similar to the GC-ECD method, biological samples are homogenized (if necessary) and subjected to protein precipitation and centrifugation.

  • The resulting supernatant is used for derivatization.

2. Derivatization:

  • React the this compound in the sample extract with a fluorescent labeling reagent. A common reagent for aldehydes is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which forms a highly fluorescent quinoxaline (B1680401) derivative.

3. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Detector: A fluorescence detector set at the appropriate excitation and emission wavelengths for the specific fluorescent derivative.

  • Flow Rate: Typically 0.5-1.5 mL/min.

4. Quantification:

  • A calibration curve is prepared using known concentrations of this compound standards that have undergone the same derivatization procedure.

  • The concentration in the sample is determined by comparing the peak area of the fluorescent derivative to the calibration curve.

Conclusion

This compound is a critical metabolite to consider when evaluating the toxicology of insecticides like dichlorvos and trichlorfon. Its formation introduces mechanisms of toxicity beyond acetylcholinesterase inhibition, including genotoxicity and the induction of oxidative stress. The analytical methods outlined in this guide provide a framework for the detection and quantification of this reactive aldehyde in biological systems. Further research into the specific DNA and protein adducts formed by this compound and its detailed interactions with cellular signaling pathways, such as the Keap1-Nrf2 pathway, will provide a more complete understanding of its role in insecticide-induced toxicity. This knowledge is essential for accurate risk assessment and the development of potential therapeutic interventions.

References

Formation of Dichloroacetaldehyde as a Water Disinfection Byproduct: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The disinfection of drinking water is a critical public health measure, but it can lead to the formation of unintended disinfection byproducts (DBPs), some of which pose health risks. Dichloroacetaldehyde (DCAL) is a haloacetaldehyde (HAL), a class of DBPs that have demonstrated greater cytotoxicity and genotoxicity than some regulated DBPs.[1][2] This technical guide provides an in-depth overview of the formation of this compound in drinking water, focusing on its precursors, the chemical mechanisms of its formation during various disinfection processes, and the factors influencing its prevalence. Detailed experimental protocols for its analysis and quantitative data on its formation are also presented to support further research and risk assessment in the field.

Introduction to this compound as a Disinfection Byproduct

The use of chemical disinfectants, such as chlorine, is essential for inactivating pathogenic microorganisms in drinking water. However, these disinfectants can react with natural organic matter (NOM) present in the source water to form a wide array of DBPs.[3] Haloacetaldehydes (HALs) are the third most prevalent group of DBPs by weight found in disinfected drinking water.[2] this compound (C₂H₂Cl₂O) is a member of this group and is of growing concern due to its potential health effects. Understanding the pathways of its formation is crucial for developing strategies to minimize its presence in treated water.

Precursors of this compound Formation

The formation of this compound is dependent on the presence of specific organic precursors in the source water that react with disinfectants. The primary precursors include:

  • Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. Specific fractions of NOM, particularly humic and fulvic acids, are known to be significant precursors to DBP formation.[4] Hydrophilic fractions of NOM have also been identified as important contributors to the formation of nitrogenous DBPs, which can be related to haloacetaldehyde formation.[5]

  • Amino Acids: Certain amino acids, which are components of proteins and are ubiquitous in natural waters, have been identified as potent precursors to this compound. Aspartic acid and asparagine, in particular, have been shown to form significant levels of dichloroacetonitrile (B150184) (DCAN), a related DBP, and trichloroacetaldehyde, indicating their likely role as precursors to this compound as well.[1] The chlorination of amino acids can lead to the formation of aldehydes.[6]

  • Acetaldehyde (B116499): Acetaldehyde can be present in source water or formed as an intermediate product during the ozonation of NOM.[7] It serves as a direct precursor to the formation of a series of chlorinated acetaldehydes, including monochloroacetaldehyde, this compound, and trichloroacetaldehyde (chloral hydrate), through a stepwise substitution reaction with chlorine.[2][6]

Chemical Mechanisms of this compound Formation

The formation of this compound is a complex process that is influenced by the type of disinfectant used and various water quality parameters.

Chlorination

Chlorination is the most common disinfection method and a primary driver of DCAL formation. The reaction proceeds through a stepwise substitution of the α-hydrogens of acetaldehyde with chlorine.[2]

Chlorination_Pathway Acetaldehyde Acetaldehyde (CH₃CHO) MCA Monochloroacetaldehyde (CH₂ClCHO) Acetaldehyde->MCA + Cl₂ DCA This compound (CHCl₂CHO) MCA->DCA + Cl₂ TCA Trichloroacetaldehyde (CCl₃CHO) DCA->TCA + Cl₂

Stepwise chlorination of acetaldehyde.

Amino acids can also serve as precursors during chlorination. The reaction of chlorine with amino acids can lead to the formation of N-chloramines, which can then degrade into aldehydes, including this compound.[6]

Amino_Acid_Chlorination AminoAcid Amino Acid N_Chloramine N-Chloramine AminoAcid->N_Chloramine + Cl₂ Aldehyde Aldehyde Intermediate N_Chloramine->Aldehyde Degradation DCAL This compound Aldehyde->DCAL Further Chlorination

Generalized pathway from amino acids to DCAL.
Chloramination

Chloramination, the use of chloramines as a disinfectant, generally produces lower levels of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) compared to free chlorine. However, it can still lead to the formation of nitrogenous DBPs and haloacetaldehydes. The formation pathways are generally similar to chlorination but with different reaction kinetics.

Ozonation followed by Chlorination

Ozonation is often used as a primary disinfectant or for the oxidation of organic contaminants. While ozone itself does not directly produce chlorinated byproducts, it can break down complex NOM into smaller, more biodegradable molecules, including aldehydes like acetaldehyde.[7][8] This can lead to an increase in the formation of this compound during subsequent chlorination.[2][7]

Ozonation_Chlorination_Workflow cluster_ozonation Ozonation Stage cluster_chlorination Chlorination Stage NOM Natural Organic Matter (NOM) Acetaldehyde Acetaldehyde & other aldehydes NOM->Acetaldehyde Ozone Oxidation DCAL This compound Acetaldehyde->DCAL Chlorination

Ozonation as a precursor-forming step for DCAL.

Factors Influencing this compound Formation

Several factors can significantly impact the formation and concentration of this compound in treated water:

  • pH: The formation rate of haloacetaldehydes from acetaldehyde generally increases with increasing pH.[2] However, at higher pH values, the formed haloacetaldehydes can also undergo base-catalyzed hydrolysis, which can lead to their degradation.[7]

  • Temperature: Higher temperatures generally increase the rate of DBP formation reactions.

  • Disinfectant Dose and Contact Time: Higher disinfectant doses and longer contact times typically lead to increased formation of DBPs, including this compound.

  • Bromide Concentration: The presence of bromide ions (Br⁻) in the source water can lead to the formation of brominated and bromo-chloro-substituted haloacetaldehydes. Hypobromous acid (HOBr), formed from the oxidation of bromide by chlorine, is a more reactive halogenating agent than hypochlorous acid (HOCl).[9]

Quantitative Data on this compound Formation

The following tables summarize quantitative data on the formation of this compound from various precursors and under different conditions.

Table 1: Formation of Haloacetaldehydes from Acetaldehyde Chlorination

ParameterConditionChloroacetaldehydeThis compoundTrichloroacetaldehydeReference
Half-life pH 7, with free chlorineShorterLongerLongest[2][6]
Reaction Rate Increasing pHIncreasesIncreasesIncreases[2]
Formation Yield Ozonation-Chlorination vs. ChlorinationHigherHigherHigher[7]

Table 2: this compound Formation Potential from Amino Acids

Amino AcidDBP Formation ObservationReference
Aspartic AcidSignificant precursor to haloacetaldehydes[10]
AsparagineSignificant precursor to haloacetaldehydes[1]
TryptophanCan form various DBPs, including aldehydes[1]

Table 3: Influence of Water Quality Parameters on this compound Formation

ParameterEffect on DCAL FormationReference
pH Increased formation rate, but also increased hydrolysis at high pH[2][7]
Bromide Formation of brominated and mixed bromo-chloro-acetaldehydes[9]
Ozonation Can increase DCAL precursors (acetaldehyde), leading to higher formation upon subsequent chlorination[7]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in water samples is essential for monitoring and research. The most common method involves derivatization followed by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).[11]

Sample Collection and Preservation
  • Collect water samples in amber glass bottles to prevent photodegradation.[12]

  • Dechlorinate the sample immediately upon collection by adding a quenching agent such as ammonium (B1175870) chloride or sodium sulfite.

  • Store samples at 4°C and analyze as soon as possible, typically within 7 days.[13]

Derivatization with PFBHA

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes. It reacts with the carbonyl group of this compound to form a stable oxime derivative that is more amenable to GC analysis.[12][14]

Procedure:

  • To a 20 mL water sample, add a pH 4 buffer (e.g., potassium hydrogen phthalate).[15]

  • Add the PFBHA derivatizing reagent (e.g., 1 mL of a 15 mg/mL solution).[15]

  • Incubate the sample at an elevated temperature (e.g., 60°C) for a set time (e.g., 2 hours) to allow for the derivatization reaction to complete.[12][15]

Extraction
  • After derivatization and cooling, extract the PFBHA-derivatized this compound using a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE).[11][15]

  • Vortex or shake the sample vigorously to ensure efficient extraction.

  • Separate the organic and aqueous layers, an optional centrifugation step can be performed.[12]

  • The organic layer containing the derivatized analyte is then collected for GC analysis.

GC-ECD Analysis
  • Gas Chromatograph: A GC system equipped with an electron capture detector (ECD) is used.

  • Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., DB-5ms).

  • Carrier Gas: High-purity nitrogen or helium.

  • Injector: Split/splitless injector, typically operated in splitless mode.

  • Temperatures:

    • Injector: ~250°C

    • Detector: ~300°C

    • Oven: A temperature program is used to separate the analytes, for example, starting at 40°C, holding for a few minutes, then ramping up to around 280°C.

  • Quantification: Identification and quantification are performed by comparing the retention time and peak area of the analyte in the sample to those of a known calibration standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Water Sample Collection (Amber Glass) Quench Dechlorination (e.g., Ammonium Chloride) Sample->Quench Derivatize Add PFBHA Reagent & Buffer Quench->Derivatize Incubate Incubate (e.g., 60°C for 2h) Derivatize->Incubate Extract Liquid-Liquid Extraction (e.g., Hexane) Incubate->Extract Separate Separate Organic Layer Extract->Separate GC_ECD GC-ECD Analysis Separate->GC_ECD Data Data Processing & Quantification GC_ECD->Data

References

An In-depth Technical Guide to the Reactivity of Dichloroacetaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetaldehyde (DCA) is a reactive aldehyde that plays a significant role in various chemical and biological processes. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse adducts. This technical guide provides a comprehensive overview of the reactivity of this compound with key nucleophiles, including water, alcohols, thiols, and amines. It summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of DCA's chemical behavior. This information is particularly pertinent for researchers in toxicology, drug development, and environmental science who encounter DCA as a metabolite, an environmental contaminant, or a potential therapeutic agent.

Introduction

This compound (Cl₂CHCHO), a halogenated aldehyde, is a molecule of significant interest due to its high reactivity and presence in various biological and environmental systems. It is a known metabolite of certain industrial chemicals and pharmaceuticals, and its electrophilic nature drives its interactions with biological macromolecules, contributing to its toxicological profile.[1] Understanding the kinetics and thermodynamics of DCA's reactions with nucleophiles is crucial for predicting its fate in biological systems and for developing strategies to mitigate its potential toxicity. This guide aims to provide a detailed technical overview of these reactions.

Reactivity with Water: Hydration

In aqueous solutions, this compound readily forms a stable gem-diol, known as this compound hydrate (B1144303) (Cl₂CHCH(OH)₂).[1] This reversible reaction is a hallmark of many aldehydes, but the equilibrium for DCA is strongly shifted towards the hydrate form due to the electron-withdrawing effect of the two chlorine atoms, which destabilizes the carbonyl group.

Reaction Mechanism and Thermodynamics

The hydration of this compound proceeds via the nucleophilic addition of water to the carbonyl carbon. The reaction can be catalyzed by both acids and bases.

Reaction: Cl₂CHCHO + H₂O ⇌ Cl₂CHCH(OH)₂

Experimental Protocol: Determination of Hydration Equilibrium Constant

The equilibrium constant for hydration (Khyd) can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in D₂O at various known concentrations.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample. The aldehyde proton of the free aldehyde and the methine proton of the hydrate will have distinct chemical shifts.

  • Data Analysis: Integrate the signals corresponding to the aldehyde and hydrate protons. The ratio of the integrals allows for the calculation of the equilibrium concentrations of both species.

  • Calculation of Khyd: Khyd = [Cl₂CHCH(OD)₂] / [Cl₂CHCHO]

Reactivity with Alcohols: Hemiacetal and Acetal Formation

This compound reacts with alcohols to form hemiacetals and, under acidic conditions with the removal of water, acetals.[2][3][4] These reactions are analogous to hydration, with the alcohol acting as the nucleophile.

Reaction Mechanisms

Hemiacetal Formation (Reversible): Cl₂CHCHO + ROH ⇌ Cl₂CHCH(OH)(OR)

Acetal Formation (Reversible, requires acid catalyst and water removal): Cl₂CHCH(OH)(OR) + ROH ⇌ Cl₂CHCH(OR)₂ + H₂O

The electron-withdrawing chlorine atoms are expected to favor the formation of the hemiacetal.

Quantitative Data

Specific kinetic and thermodynamic data for the reaction of this compound with various alcohols are limited in the publicly available literature. However, trends can be inferred from studies on similar aldehydes. The equilibrium for hemiacetal formation is influenced by the steric bulk of the alcohol.[5]

Experimental Protocol: Monitoring Hemiacetal Formation by NMR

The formation of hemiacetals can be monitored in real-time using NMR spectroscopy.[6]

Protocol:

  • Reaction Setup: In an NMR tube, dissolve this compound in a deuterated solvent (e.g., CDCl₃).

  • Initiation: Add a measured amount of the alcohol of interest (e.g., methanol).

  • Time-course NMR: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of the aldehyde proton signal and the appearance and increase of the methine proton signal of the hemiacetal. The relative integrals can be used to determine the concentrations of the reactant and product over time, allowing for the calculation of rate constants.

Reactivity with Thiols: Thiohemiacetal and Thioacetal Formation

Thiols, being more nucleophilic than alcohols, are expected to react readily with this compound to form thiohemiacetals and thioacetals.[1] These reactions are particularly relevant in biological systems, where the thiol group of cysteine residues in proteins and glutathione (B108866) are important targets.

Reaction with Glutathione (GSH)

The reaction of this compound with the biological thiol glutathione is of significant toxicological interest. The reaction forms an S-(2,2-dichloro-1-hydroxy)ethylglutathione adduct.[7]

Equilibrium Constant: An equilibrium constant (Keq) of 14 ± 2 M⁻¹ has been reported for the reaction between the hydrate of 2,2-dichloroacetaldehyde and glutathione, as determined by ¹H-NMR experiments.[7] This relatively low equilibrium constant suggests that at normal physiological glutathione concentrations, the formation of this adduct may not be the primary mechanism of GSH depletion by DCA's precursors.[7]

Quantitative Data Summary
NucleophileProductEquilibrium/Rate ConstantMethodReference
GlutathioneS-(2,2-dichloro-1-hydroxy)ethylglutathioneKeq = 14 ± 2 M⁻¹¹H-NMR[7]
Experimental Protocol: Kinetic Analysis of Thiol Reactions by UV-Vis Spectrophotometry

The kinetics of the reaction of this compound with thiols can be monitored using UV-Vis spectrophotometry, often with a chromophoric thiol or by using a reagent that reacts with the remaining free thiol.

Protocol (using Ellman's Reagent for monitoring thiol consumption):

  • Reaction Mixture: Prepare a buffered solution (e.g., phosphate (B84403) buffer at a specific pH) containing a known concentration of the thiol.

  • Initiation: Add a known concentration of this compound to initiate the reaction.

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching and Derivatization: Quench the reaction (e.g., by dilution and pH change) and add Ellman's reagent (DTNB). The DTNB reacts with the remaining free thiol to produce a colored product that absorbs at 412 nm.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm.

  • Data Analysis: The decrease in free thiol concentration over time can be used to determine the reaction rate and calculate the rate constant.

Reactivity with Amines: Schiff Base Formation

Primary and secondary amines react with aldehydes to form imines (Schiff bases) and enamines, respectively. These reactions are crucial in many biological processes and are expected to occur with the electrophilic this compound.

Reaction Mechanism

The reaction of a primary amine with this compound proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. The reaction is typically acid-catalyzed, with the optimal pH being mildly acidic (around 4-5) to facilitate both the nucleophilic attack of the amine and the dehydration of the carbinolamine.

Overall Reaction: Cl₂CHCHO + R-NH₂ ⇌ Cl₂CHCH=N-R + H₂O

Experimental Protocol: Monitoring Imine Formation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the formation of imines in real-time.[8][9][10]

Protocol:

  • Sample Preparation: In an NMR tube, dissolve this compound and a primary amine (e.g., an amino acid like glycine) in a suitable deuterated solvent (e.g., D₂O with a buffer to control pH).

  • NMR Acquisition: Acquire a series of ¹H NMR spectra over time.

  • Spectral Analysis: Monitor the disappearance of the aldehyde proton signal of DCA and the amine protons, and the appearance of the imine proton signal (CH=N).

  • Kinetic Analysis: Integrate the relevant peaks to determine the concentrations of reactants and products as a function of time. This data can then be used to determine the rate law and rate constants for the reaction.

Reactivity with Biological Macromolecules

The high reactivity of this compound makes it a potential hazard to biological systems through its interaction with macromolecules like proteins and DNA.

Protein Adducts

The nucleophilic side chains of amino acids such as cysteine (thiol group) and lysine (B10760008) (amino group) are primary targets for covalent modification by this compound. These modifications can alter protein structure and function, leading to cellular dysfunction. Mass spectrometry is a key technique for identifying and characterizing these protein adducts.[11][12][13][14][15]

DNA Adducts

This compound is a known genotoxic agent. While less studied than its monochloro- and trichloro- analogs, it is expected to react with the nucleophilic sites on DNA bases, potentially leading to the formation of mutagenic adducts.

Visualizations

Reaction Mechanisms

Reaction_Mechanisms cluster_hydration Hydration cluster_hemiacetal Hemiacetal Formation cluster_imine Imine (Schiff Base) Formation DCA_H2O Cl₂CHCHO Hydrate Cl₂CHCH(OH)₂ DCA_H2O->Hydrate Nucleophilic Addition H2O H₂O DCA_ROH Cl₂CHCHO Hemiacetal Cl₂CHCH(OH)(OR) DCA_ROH->Hemiacetal Nucleophilic Addition ROH ROH DCA_Amine Cl₂CHCHO Carbinolamine Cl₂CHCH(OH)(NHR) DCA_Amine->Carbinolamine Nucleophilic Addition Amine R-NH₂ Imine Cl₂CHCH=N-R Carbinolamine->Imine Dehydration (-H₂O)

Caption: General reaction mechanisms of this compound with nucleophiles.

Experimental Workflow: Kinetic Analysis using Stopped-Flow Spectrophotometry

Stopped_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SyringeA Syringe A: DCA Solution Mixing Rapid Mixing Chamber SyringeA->Mixing SyringeB Syringe B: Nucleophile Solution SyringeB->Mixing FlowCell Observation Flow Cell Mixing->FlowCell Flow Detector Spectrophotometer Detector FlowCell->Detector Detection Data Absorbance vs. Time Data Detector->Data Kinetics Kinetic Modeling (e.g., pseudo-first order fit) Data->Kinetics RateConstant Rate Constant (k) Kinetics->RateConstant

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Conclusion

This compound exhibits significant reactivity towards a variety of nucleophiles, a characteristic driven by the electron-withdrawing nature of its chlorine substituents. While its hydration to a stable gem-diol is a dominant process in aqueous media, reactions with alcohols, thiols, and amines lead to the formation of hemiacetals, thiohemiacetals, and imines, respectively. The quantitative data available, particularly for the reaction with glutathione, provide valuable insights into its biological reactivity. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the kinetics and thermodynamics of these reactions. A deeper understanding of this compound's reactivity is essential for assessing its toxicological implications and for its potential application in chemical synthesis and drug development. Further research is warranted to generate a more comprehensive quantitative dataset for the reactions of DCA with a wider array of nucleophiles under various conditions.

References

A Technical Guide to Historical Methods for the Preparation of Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of dichloroacetaldehyde, a significant intermediate in the production of insecticides and pharmaceuticals. The document provides a comparative analysis of various preparative routes, detailing experimental protocols and quantitative data to offer a comprehensive resource for chemists and researchers in the field.

Chlorination of Acetaldehyde (B116499) and Paraldehyde (B1678423)

The direct chlorination of acetaldehyde or its stable cyclic trimer, paraldehyde, represents one of the most extensively documented and historically significant industrial methods for producing this compound. This method is characterized by the progressive substitution of the alpha-hydrogens of acetaldehyde with chlorine. The reaction can be performed in one or two stages and is often guided by catalysts to improve the selectivity towards this compound over mono- and trichloroacetaldehyde (chloral).

Experimental Protocols

Method 1A: Catalytic Chlorination of a this compound-Rich Mixture

This method, detailed in U.S. Patent 3,150,189, focuses on the further chlorination of a crude mixture already containing a high percentage of this compound to reduce the monochloroacetaldehyde impurity.[1]

  • Apparatus: A 300 ml, 3-neck round-bottom flask equipped with a magnetic stirrer, a cold trap (-30 to -40 °C), a thermometer, and a gas inlet tube. The flask is placed in a water bath for temperature control.

  • Reactants:

    • 75.0 g of a this compound product mixture (e.g., 83% this compound, 14% monochloroacetaldehyde, 2% chloral).

    • 0.75 g of p-toluenesulfonic acid.

    • 0.075 g of antimony trichloride.

    • Chlorine gas.

  • Procedure:

    • The this compound mixture and catalysts are placed in the flask.

    • The flask is heated in a water bath to 70-71 °C.

    • Once the temperature is reached, chlorine gas is introduced at a rate of 0.79 g/min .

    • The reaction temperature is maintained at 70 °C for the duration of the chlorination (e.g., 5.5 hours).

    • The reaction progress and final product composition are monitored by vapor phase chromatography.

Method 1B: Single-Stage Chlorination with Sulfonic Acid Catalyst

This variation, also from U.S. Patent 3,150,189, demonstrates a batch process starting from a similar crude mixture but using only a sulfonic acid catalyst.[1]

  • Apparatus: Same as Method 1A.

  • Reactants:

    • 200 g of a product mixture from a first-stage chlorination (e.g., 83% this compound, 14% monochloroacetaldehyde, 2% chloral).

    • 0.2 g of m-toluenesulfonic acid.

    • Chlorine gas.

  • Procedure:

    • The starting mixture and catalyst are placed in the flask and heated to 70 °C.

    • Chlorine gas is introduced at a rate of 0.79 g/min while maintaining the temperature at 70 °C.

    • After 2 hours of chlorination, a sample is taken for analysis.

Quantitative Data Summary
MethodStarting MaterialCatalyst(s)Temperature (°C)Reaction Time (h)Final Product Composition (%)Reference
1A 83% this compound, 14% Monochloroacetaldehyde, 2% Chloral (B1216628)p-toluenesulfonic acid, Antimony trichloride70-715.594.5% this compound, 2.1% Monochloroacetaldehyde, 3.4% ChloralU.S. Patent 3,150,189[1]
1B 83% this compound, 14% Monochloroacetaldehyde, 2% Chloralm-toluenesulfonic acid70295.0% this compound, 0.4% Monochloroacetaldehyde, 4.6% ChloralU.S. Patent 3,150,189[1]

Experimental Workflow: Catalytic Chlorination

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_analysis Analysis start_mix Starting Mixture (DCA, MCA, Chloral) flask 3-Neck Flask with Stirrer, Thermometer, Gas Inlet, Cold Trap start_mix->flask catalyst Catalyst(s) (e.g., p-toluenesulfonic acid, SbCl3) catalyst->flask heat Heat to 70-71°C (Water Bath) flask->heat chlorine Introduce Cl2 Gas (0.79 g/min) heat->chlorine react Maintain Temperature (e.g., 5.5 hours) chlorine->react sampling Periodic Sampling react->sampling vpc Vapor Phase Chromatography sampling->vpc product Final Product Mixture vpc->product

Caption: Workflow for the catalytic chlorination of a this compound-rich mixture.

Dechlorination of Chloral Hydrate (B1144303)

A distinct approach to synthesizing this compound involves the dechlorination of chloral (trichloroacetaldehyde), typically starting from its stable hydrate. This method avoids the co-production of other chlorinated acetaldehydes.

Experimental Protocol

This protocol is based on the method described in Chinese Patent CN1234674C.[2]

  • Apparatus: A 1000 ml three-necked flask equipped with an electric stirrer, a thermometer, and a water separator. For the second step, the water separator is replaced with an ice-water bath and a constant pressure dropping funnel.

  • Reactants:

  • Procedure:

    • Dehydration: Add chloral hydrate and benzene to the flask. Heat to approximately 110 °C for about 1.5 hours, using the water separator to remove water via azeotropic distillation.

    • Reaction: Once water removal is complete, replace the water separator and cool the flask in an ice-water bath. Add trimethyl phosphite dropwise from the dropping funnel, controlling the rate to keep the reaction temperature below 30 °C. The addition takes approximately 1 hour and 10 minutes. Continue stirring for an additional 15 minutes after the addition is complete.

    • Workup: Distill the reaction mixture to remove low-boiling components (benzene and other impurities) below 100 °C.

    • Hydrolysis and Dehydration: Cool the residue slightly and add distilled water and a small amount of concentrated sulfuric acid.

    • Purification: Perform a final distillation under atmospheric pressure, collecting the fraction boiling between 89.0-91.0 °C to yield pure this compound.

Quantitative Data Summary
MethodStarting MaterialKey ReagentYield (%)PurityReference
2 Chloral HydrateTrimethyl Phosphite92.04Free of chloralCN1234674C[2]

Experimental Workflow: Dechlorination of Chloral Hydrate

G cluster_dehydration Dehydration cluster_reaction Dechlorination cluster_workup Workup & Purification start_materials Chloral Hydrate + Benzene azeotrope Azeotropic Distillation (~110°C, 1.5h) start_materials->azeotrope anhydrous_chloral Anhydrous Chloral in Benzene azeotrope->anhydrous_chloral cooling Cool to <30°C (Ice Bath) anhydrous_chloral->cooling tmp_add Add Trimethyl Phosphite (dropwise, ~1.2h) cooling->tmp_add react Stir (15 min) tmp_add->react distill1 Distill off Low Boilers (<100°C) react->distill1 hydrolysis Hydrolysis & Dehydration (H2O, conc. H2SO4) distill1->hydrolysis distill2 Final Distillation (89-91°C) hydrolysis->distill2 final_product Pure this compound distill2->final_product

Caption: Workflow for the preparation of this compound from chloral hydrate.

Other Historical Methods

Several other methods for the preparation of this compound have been reported in the chemical literature, though detailed, reproducible experimental protocols are less readily available in modern databases.

  • Paternò's Synthesis (1868): The first reported synthesis of this compound was by Emanuele Paternò. The method involved the distillation of dichlorodiethyl acetal (B89532) with sulfuric acid. This represents a classic acetal hydrolysis to yield the corresponding aldehyde.

  • Hypochlorination of 1,2-Dichloroethylene: This method is noted for producing pure this compound, free from the common byproducts of monochloroacetaldehyde and chloral that are found in the chlorination of acetaldehyde.

  • Controlled Chlorination of Ethanol (B145695): The chlorination of ethanol is a complex reaction that can yield a mixture of chlorinated products, including acetaldehyde, chloroacetaldehyde (B151913), this compound, and chloral. By carefully controlling the reaction conditions, it is possible to influence the product distribution, though isolating pure this compound can be challenging.

  • Synthesis from Vinyl Acetate (B1210297): A more modern approach involves the reaction of vinyl acetate with chlorine in an alcoholic medium to produce chloroacetaldehyde acetals. These acetals can then be hydrolyzed to generate this compound. This method offers an alternative route that avoids the direct handling of acetaldehyde. For instance, a semi-continuous process involves reacting chlorine and vinyl acetate to form an intermediate, which then reacts with methanol (B129727) to produce chloroacetaldehyde dimethyl acetal with a conversion of 84.4%.

Conclusion

The historical preparation of this compound has evolved from early academic syntheses to more refined industrial processes. The chlorination of acetaldehyde and paraldehyde has been a dominant method, with significant research focused on catalytic control to improve yield and purity. Alternative routes, such as the dechlorination of chloral hydrate and synthesis via vinyl acetate, offer different advantages in terms of starting materials and impurity profiles. This guide provides a foundational understanding of these key historical methods, offering valuable insights for contemporary process development and research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical pathways for the synthesis of various heterocyclic compounds utilizing dichloroacetaldehyde as a key starting material. This compound, a reactive bifunctional molecule, offers a versatile platform for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.

Synthesis of 1,2,3-Triazoles

The reaction of this compound tosylhydrazone with various amines provides a convenient and high-yielding route to 1-substituted and 1-unsubstituted 1,2,3-triazoles. This method avoids the use of potentially explosive azide (B81097) reagents.[1]

Experimental Protocol: Synthesis of 1-Substituted and 1-Unsubstituted 1,2,3-Triazoles[1]

Part A: Synthesis of 2,2-Dichloroacetaldehyde Tosylhydrazone

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, add tosylhydrazine (1.0 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2,2-dichloroacetaldehyde tosylhydrazone, will precipitate.

  • Collect the solid by filtration, wash with a cold solvent, and dry under reduced pressure.

Part B: Synthesis of 1,2,3-Triazoles

  • Dissolve 2,2-dichloroacetaldehyde tosylhydrazone (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add an excess of the desired amine (e.g., aqueous ammonia (B1221849) for unsubstituted 1,2,3-triazole, or a primary amine for 1-substituted triazoles).

  • Stir the reaction mixture at room temperature for several hours. The pH of the reaction mixture should be maintained in the range of 10-11 for optimal yield.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess amine and solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,2,3-triazole derivative.

Quantitative Data: Synthesis of 1,2,3-Triazoles
EntryAmineProductYield (%)Reference
1Aqueous Ammonia1H-1,2,3-Triazole75[2]
2Benzylamine1-Benzyl-1H-1,2,3-triazole74[1]
3Allylamine1-Allyl-1H-1,2,3-triazole68[1]
4Hydrazine1-Amino-1H-1,2,3-triazole70[1]

Reaction Pathway: Synthesis of 1,2,3-Triazoles

G start This compound Tosylhydrazone intermediate1 Deprotonation by Amine (Intermediate lc-1) start->intermediate1 + R-NH2 (Base) intermediate2 Amino-azo-vinylchloride (Intermediate lc-2) intermediate1->intermediate2 Substitution product 1,2,3-Triazole intermediate2->product Cyclization

Caption: Proposed mechanism for the formation of 1,2,3-triazoles.[1]

Synthesis of Thiazoles (Hantzsch Synthesis)

The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-halocarbonyl compound with a thioamide.[3][4] While direct literature on this compound is scarce, a protocol using the closely related chloroacetaldehyde (B151913) can be adapted. The presence of a second chlorine atom in this compound may lead to the formation of a chlorosubstituted thiazole or require modified reaction conditions.

Experimental Protocol: Synthesis of 2-Aminothiazole (Adapted from Chloroacetaldehyde)[5]
  • In a round-bottom flask, dissolve thiourea (B124793) (1.0 eq) in an appropriate solvent (e.g., 2-propanol or water).[5]

  • Slowly add an aqueous solution of this compound (1.0 eq) to the stirred solution. An exothermic reaction may occur.

  • Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).[5]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize it with a base such as sodium bicarbonate.

  • The product can be isolated by extraction with an organic solvent (e.g., diethyl ether) followed by removal of the solvent.

  • Further purification can be achieved by recrystallization.

Quantitative Data: Synthesis of 2-Aminothiazole from Chloroacetaldehyde
ReactantsProductYield (%)Reference
Chloroacetaldehyde, Thiourea2-Aminothiazole50-90+[3]
Monochloroacetaldehyde, Thiourea2-Aminothiazole88.9[5]

Reaction Pathway: Hantzsch Thiazole Synthesis

G start_thio Thiourea intermediate1 Initial Adduct start_thio->intermediate1 start_dca This compound start_dca->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-5-chlorothiazole (Plausible Product) intermediate2->product - H2O

Caption: Generalized Hantzsch synthesis of a substituted thiazole.

Plausible Synthesis of Pyrimidines (Biginelli-type Reaction)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While there is no direct literature for the use of this compound in this reaction, a plausible pathway can be proposed. The electron-withdrawing nature of the chlorine atoms in this compound could influence the reaction outcome.

Theoretical Protocol: Synthesis of Dihydropyrimidinones
  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (B1235776) (1.0 eq), and urea (or thiourea) (1.5 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization.

Reaction Pathway: Biginelli-type Reaction

G start_dca This compound intermediate1 Acyliminium Ion Intermediate start_dca->intermediate1 start_urea Urea start_urea->intermediate1 start_keto Ethyl Acetoacetate intermediate2 Open-Chain Adduct start_keto->intermediate2 intermediate1->intermediate2 + Enol of Ethyl Acetoacetate product Dihydropyrimidinone (Substituted) intermediate2->product Cyclization & Dehydration

Caption: Plausible pathway for a Biginelli-type reaction.

Plausible Synthesis of Quinolines (Pfitzinger-type Reaction)

The Pfitzinger reaction synthesizes substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base.[6][7][8] The use of this compound in this reaction is not well-documented, but a theoretical pathway can be envisioned where it acts as the carbonyl component.

Theoretical Protocol: Synthesis of Quinoline-4-carboxylic Acids
  • In a round-bottom flask, dissolve isatin (1.0 eq) in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide). This will open the isatin ring to form an isatinate salt.

  • To this solution, add this compound (1.0 eq).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Reaction Pathway: Pfitzinger-type Reaction

G start_isatin Isatin intermediate1 Isatinate (Ring-opened isatin) start_isatin->intermediate1 + Base (e.g., KOH) start_dca This compound intermediate2 Imine/Enamine Intermediate start_dca->intermediate2 intermediate1->intermediate2 + this compound product Substituted Quinoline- 4-carboxylic Acid intermediate2->product Cyclization & Dehydration

Caption: Plausible Pfitzinger-type reaction pathway.

References

Dichloroacetaldehyde: A Key Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dichloroacetaldehyde is a crucial C2 building block in the synthesis of a variety of pharmaceutical compounds, most notably in the production of the diuretic trichlormethiazide (B1682463) and the adrenocorticolytic agent mitotane (B1677208). Its high reactivity, stemming from the presence of both an aldehyde functional group and two chlorine atoms on the adjacent carbon, allows for its versatile use in forming heterocyclic rings and carbon-carbon bonds, which are fundamental structures in many drug molecules.

Synthesis of Trichlormethiazide

Trichlormethiazide, a thiazide diuretic used in the management of hypertension and edema, is synthesized via the cyclocondensation of 4-amino-6-chloro-m-benzenedisulfonamide with this compound or its acetal (B89532).[1] This reaction forms the core dihydro-benzothiadiazine heterocyclic system of the drug.

Experimental Protocol: Synthesis of Trichlormethiazide

The synthesis of trichlormethiazide involves the reaction of 4-amino-6-chloro-m-benzenedisulfonamide with an acetal of this compound, such as this compound diethyl acetal.[2]

Reaction Scheme:

G cluster_0 Synthesis of Trichlormethiazide 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) 4-amino-6-chloro-1,3-benzenedisulfonamide Trichlormethiazide Trichlormethiazide 4-amino-6-chloro-1,3-benzenedisulfonamide->Trichlormethiazide + this compound Diethyl Acetal

Caption: Synthesis of Trichlormethiazide.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, 4-amino-6-chloro-1,3-benzenedisulfonamide is suspended in a solvent.

  • Reagent Addition: this compound diethyl acetal is added to the suspension.

  • Condensation: The reaction mixture is heated to facilitate the cyclocondensation reaction.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and the precipitated product, trichlormethiazide, is isolated by filtration.

  • Purification: The crude product is purified by recrystallization to yield the final, high-purity pharmaceutical-grade trichlormethiazide.

ParameterValueReference
Starting Material 14-amino-6-chloro-1,3-benzenedisulfonamide[2]
Starting Material 2This compound diethyl acetal[2]
ProductTrichlormethiazide[1]

Synthesis of Mitotane

Mitotane, an orphan drug used in the treatment of adrenocortical carcinoma, is synthesized through a Friedel-Crafts-type reaction involving the condensation of this compound with chlorobenzene (B131634). This reaction typically yields a mixture of isomers, with the desired o,p'-DDD (mitotane) being one of the main products.

Experimental Protocol: Synthesis of Mitotane

The synthesis of a compound structurally very similar to mitotane, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD), is achieved by the condensation of this compound with chlorobenzene in the presence of a condensing agent.[3] The synthesis of mitotane (o,p'-DDD) follows a similar principle, where one of the chlorobenzene molecules reacts at the ortho position and the other at the para position relative to the chloro substituent.

Reaction Scheme:

G cluster_1 Synthesis of Mitotane Chlorobenzene Chlorobenzene Mitotane (o,p'-DDD) Mitotane (o,p'-DDD) Chlorobenzene->Mitotane (o,p'-DDD) + this compound

Caption: Synthesis of Mitotane.

Procedure:

  • Reaction Setup: A reaction vessel is charged with chlorobenzene and a suitable condensing agent.

  • Reagent Addition: this compound is added gradually to the stirred mixture.

  • Reaction: The mixture is stirred, and the temperature is controlled to allow for the condensation reaction to proceed.

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up to remove the condensing agent and unreacted starting materials. This typically involves washing with water and neutralization.

  • Purification: The resulting isomeric mixture is then subjected to purification techniques, such as fractional crystallization or chromatography, to isolate the desired o,p'-DDD isomer (mitotane).

ParameterValueReference
Starting Material 1This compound[3]
Starting Material 2Chlorobenzene[3]
ProductMitotane (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane)[3]

Experimental Workflows

The general workflows for the synthesis of these pharmaceuticals are outlined below.

G cluster_2 General Synthetic Workflow A Starting Material Preparation B Reaction Setup A->B C Reagent Addition B->C D Reaction Monitoring C->D E Work-up and Isolation D->E F Purification E->F G Final Product Analysis F->G

Caption: General experimental workflow.

Conclusion

This compound remains a vital and versatile precursor in the pharmaceutical industry. Its ability to participate in key bond-forming reactions enables the efficient synthesis of complex drug molecules like trichlormethiazide and mitotane. The development of robust and optimized synthetic protocols utilizing this compound is essential for the continued production of these important medicines. Researchers and drug development professionals can leverage the reactivity of this precursor to explore novel synthetic routes and develop new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Use of Dichloroacetaldehyde in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of dichloroacetaldehyde (DCA) in the synthesis of agrochemical compounds. The primary focus is on the production of the organochlorine insecticide Dichlorodiphenyldichloroethane (DDD), also known as TDE.

Introduction

This compound (Cl₂CHCHO) is a reactive aldehyde that serves as a key intermediate in the synthesis of certain agrochemicals. Its primary application in this sector has been in the production of the insecticide 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane, commonly known as DDD or TDE.[1] DDD is a chemical analog of the more widely known insecticide DDT.[2] The synthesis involves an electrophilic aromatic substitution reaction where this compound condenses with chlorobenzene (B131634).

Agrochemical Synthesis Pathway

The principal agrochemical synthesized from this compound is the insecticide Dichlorodiphenyldichloroethane (DDD).

Synthesis of Dichlorodiphenyldichloroethane (DDD) from this compound

The core reaction is the condensation of this compound with two equivalents of chlorobenzene. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which acts as a condensing agent.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product DCA This compound (DCA) process + DCA->process CB Chlorobenzene CB->process DDD Dichlorodiphenyldichloroethane (DDD) catalyst H₂SO₄ (catalyst) catalyst->DDD Condensation process->catalyst

Caption: Synthesis of DDD from DCA and Chlorobenzene.

Quantitative Data

The quality of the this compound starting material is crucial for the purity of the final DDD product. Impurities in the DCA, such as monochloroacetaldehyde, can lead to the formation of undesirable byproducts.[2]

Table 1: Typical Composition of this compound Reactant [2]

ComponentPercentage (%)
This compound84.5
Monochloroacetaldehyde13.2
Chloral2.0
Chlorinated Impurities0.3

Table 2: Reaction Parameters for the Synthesis of DDD [3]

ParameterValue
Molar Ratio (this compound hydrate (B1144303):Chlorobenzene)1:2 to 1.5:2
Reaction Temperature0 - 50 °C
Reaction Time0.5 - 4 hours
CatalystConcentrated Sulfuric Acid
Product Purity (Chemical)> 90%
Product Yield (Chemical)73% (for ¹³C labeled analog)

Experimental Protocols

Protocol 1: Synthesis of Dichlorodiphenyldichloroethane (DDD)

This protocol is adapted from the synthesis of a ¹³C-labelled DDD analog and can be applied to the synthesis of standard DDD.[3]

Materials:

  • This compound hydrate

  • Chlorobenzene

  • Concentrated sulfuric acid

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Ethanol (B145695)

  • Two-necked flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL two-necked flask equipped with a magnetic stirrer and a thermometer, add chlorobenzene (2 equivalents).

  • Addition of Reactants: While stirring, add this compound hydrate (1 to 1.5 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture. The amount of sulfuric acid should be sufficient to act as a catalyst and a dehydrating agent.

  • Reaction Conditions: Maintain the reaction temperature between 0 °C and 50 °C using an ice bath or heating mantle as needed. Stir the mixture for 0.5 to 4 hours.[3]

  • Work-up: After the reaction is complete, pour the mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 mL).[3]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethanol and dichloromethane (2:1 v/v) to obtain pure DDD.[3]

Experimental Workflow:

G A 1. Reaction Setup (Chlorobenzene in flask) B 2. Reactant Addition (this compound hydrate) A->B C 3. Catalyst Addition (Conc. H₂SO₄) B->C D 4. Reaction (0-50°C, 0.5-4h) C->D E 5. Work-up (Quench with ice) D->E F 6. Extraction (Dichloromethane) E->F G 7. Drying (Anhydrous Na₂SO₄) F->G H 8. Concentration (Rotary Evaporator) G->H I 9. Purification (Recrystallization) H->I J Pure DDD I->J

Caption: Workflow for the synthesis of DDD.

Other Potential Applications

While the primary and well-documented use of this compound in agrochemical production is for the synthesis of DDD, its reactive nature suggests potential for use in synthesizing other chemical intermediates. However, there is limited information in the public domain on its direct use in the synthesis of modern herbicides or fungicides. Research in these areas may reveal new applications for this versatile chemical.

Safety Precautions

This compound is a toxic and corrosive substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Analysis of Dichloroacetaldehyde by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,2-dichloroacetaldehyde (DCAA) using various gas chromatography (GC) techniques. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction to Dichloroacetaldehyde Analysis

This compound is a reactive carbonyl compound and a metabolite of certain chlorinated hydrocarbons.[1] Its analysis is crucial in toxicology, environmental monitoring, and pharmaceutical development. Gas chromatography is a powerful technique for separating and quantifying DCAA. However, due to its polar nature and potential for thermal instability, method selection and sample preparation are critical for accurate and reliable results. This document outlines three primary GC-based methods: Direct Injection, Headspace Analysis, and analysis following Derivatization.

Method 1: Direct Analysis of this compound by GC-ECD

This method is adapted from established procedures for similar analytes like chloroacetaldehyde (B151913) and is suitable for samples where DCAA is present at relatively high concentrations and the matrix is clean.[2][3] An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound.

Experimental Protocol
  • Sample Preparation (Air Samples):

    • Collect air samples using a personal sampling pump calibrated to a flow rate of 0.05 - 0.2 L/min.[2]

    • Draw 0.3 to 16 liters of air through a silica (B1680970) gel sorbent tube (e.g., 520 mg/260 mg sections).[2]

    • Store collected samples in a freezer upon receipt at the laboratory to prevent migration.[3]

    • For analysis, desorb the DCAA from both sections of the silica gel using 3.0 mL of acetonitrile (B52724) or 50% aqueous methanol (B129727) in a sealed vial and agitate for 30 minutes.[2][3]

  • Sample Preparation (Liquid Samples):

    • For aqueous samples, a direct liquid-liquid extraction may be performed.

    • Mix 5 mL of the aqueous sample with 1 mL of a suitable solvent (e.g., hexane (B92381), methyl tert-butyl ether).

    • Vortex vigorously for 1-2 minutes.

    • Allow the layers to separate and carefully transfer the organic layer to an autosampler vial.

  • GC-ECD Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent with an Electron Capture Detector (ECD).

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

    • Injector: Split/Splitless, operated in splitless mode.

    • Injector Temperature: 200°C.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 180°C.

      • Hold: 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

  • Calibration:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples.

    • Analyze each standard in triplicate to generate a calibration curve by plotting detector response versus concentration.

Quantitative Data Summary
ParameterValueNotes
Retention TimeAnalyte- and column-dependentTypically in the range of 5-10 minutes under the specified conditions.
Detection Limit (Analytical)~17 pg per injection[3]Based on data for chloroacetaldehyde, expected to be similar for DCAA.
Working Range0.33 to 6.3 mg/m³[2]For a 3 L air sample, adapted from chloroacetaldehyde methods.
Linearity (r²)>0.995Expected for a well-calibrated system.

Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace analysis is ideal for volatile analytes like this compound in complex or non-volatile matrices such as pharmaceuticals, soil, or biological fluids.[4][5] This technique minimizes matrix effects and reduces instrument contamination by injecting only the vapor phase from a sealed and heated sample vial.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 100 mg of solid or 1 mL of liquid) into a headspace vial (e.g., 20 mL).[6]

    • Add a matrix-modifying solution if necessary to improve the partitioning of DCAA into the headspace. For aqueous samples, adding a salt like sodium sulfate (B86663) can increase volatility.

    • Add an appropriate internal standard (e.g., deuterated DCAA or a compound with similar volatility and different retention time).

    • Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

  • HS-GC-MS Instrumentation and Conditions:

    • Headspace Autosampler: Agilent 7697A or equivalent.

    • GC-MS System: Agilent 8890 GC coupled to a 5977B MSD or equivalent.

    • Headspace Parameters:

      • Oven Temperature: 70°C.[7]

      • Loop Temperature: 80°C.[7]

      • Transfer Line Temperature: 100°C.[6]

      • Vial Equilibration Time: 10 minutes.[6]

      • Injection Duration: 0.5 minutes.[7]

    • GC Conditions:

      • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column).

      • Injector Temperature: 150°C.[7]

      • Oven Temperature Program:

        • Initial Temperature: 40°C, hold for 4 minutes.[7]

        • Ramp: 15°C/min to 200°C.

        • Hold: 2 minutes.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan (40-200 m/z) for identification.

      • Key Ions for DCAA (C₂H₂Cl₂O): m/z 49, 82, 84 (confirm with a standard).

Quantitative Data Summary
ParameterValueNotes
Retention TimeAnalyte- and column-dependentVaries based on column polarity and temperature program.
Limit of Quantification (LOQ)~0.2 µg/mL[7]Based on data for acetaldehyde, achievable for DCAA with a sensitive MS.
Linearity (r²)>0.999Expected for a well-calibrated system using an internal standard.[7]
Recovery90-110%Expected with proper method optimization and matrix matching.

Method 3: GC-MS Analysis after Derivatization

Derivatization is a chemical modification process used to improve the chromatographic properties of an analyte.[8][9] For this compound, which contains a reactive carbonyl group, derivatization can increase thermal stability, improve peak shape, and enhance detectability.[10][11] A common approach is to react the aldehyde with a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Experimental Protocol
  • Derivatization Procedure:

    • To 1 mL of sample extract or standard solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of a PFBHA solution (e.g., 15 mg/mL in pyridine).

    • Seal the reaction vial and heat at 60-70°C for 1 hour.

    • After cooling to room temperature, the reaction mixture can be directly injected, or a cleanup step can be performed.

    • Cleanup (Optional): Add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution. Vortex and discard the aqueous layer. Wash the organic layer with deionized water. Dry the organic layer over anhydrous sodium sulfate before analysis.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: As described in Method 2.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

    • Injector: Split/Splitless, operated in split mode (e.g., 10:1).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

      • Source Temperature: 230°C.

      • Acquisition Mode: SIM mode targeting the characteristic ions of the DCAA-PFB oxime derivative.

Quantitative Data Summary
ParameterValueNotes
Retention TimeAnalyte- and column-dependentWill be significantly longer than underivatized DCAA due to the high molecular weight of the derivative.
Limit of Detection (LOD)Low pg to fg rangeDerivatization with PFBHA coupled with NCI-MS can achieve extremely low detection limits.
Linearity (r²)>0.995Expected over the calibrated range.
Derivatization Efficiency>95%[10]Should be confirmed experimentally.

Visualized Workflows

GC_Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Air or Liquid) Extraction Desorption or Liquid-Liquid Extraction Sample->Extraction GC_Injection GC Injection (1 µL) Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection ECD Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification vs. Calibration Curve Data_Acquisition->Quantification GC_Headspace_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot in Vial Seal Add Internal Std & Seal Vial Sample->Seal Equilibrate Heat & Equilibrate in Headspace Sampler Seal->Equilibrate HS_Injection Headspace Injection (Vapor Phase) Equilibrate->HS_Injection Separation Chromatographic Separation HS_Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification vs. Internal Standard Data_Acquisition->Quantification GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Derivatization Add PFBHA Reagent & Heat Sample->Derivatization Cleanup Optional Liquid-Liquid Cleanup Derivatization->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (EI or NCI) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Notes and Protocols for the Detection of Dichloroacetaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde (DCA) is a halogenated aldehyde that is of significant interest in environmental monitoring and as a potential metabolite of certain pharmaceutical compounds. Accurate and sensitive detection of DCA is crucial for various research and development applications. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using two primary HPLC-based methods: a direct analysis approach and a more common method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Method 1: HPLC with UV Detection following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Principle

This is the most common method for the analysis of aldehydes and ketones.[1] this compound is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, allowing for sensitive detection by UV-Vis spectrophotometry at approximately 360 nm.[2] The derivatized analyte is then separated from other components in the sample by reversed-phase HPLC and quantified.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water, 18 MΩ·cm or higher

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl), analytical grade

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Syringe filters, 0.45 µm

2. Preparation of Solutions

  • DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile. Alternatively, dissolve approximately 0.5 g of DNPH in 100 mL of acetonitrile. Acidify the solution by adding 0.1 mL of 2 M perchloric acid.[2]

  • Standard Solutions: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with acetonitrile.

3. Sample Preparation and Derivatization

  • To 1 mL of the sample (or standard solution), add 0.5 mL of the DNPH reagent.[2]

  • Add 0.1 mL of 2 M perchloric acid.[2]

  • Vortex the mixture and incubate at 55°C for 60 minutes in a water bath.[2]

  • Allow the solution to cool to room temperature.

  • If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary. Pass the derivatized solution through a C18 SPE cartridge.

  • Elute the DNPH derivatives from the cartridge with a small volume of acetonitrile (e.g., 5 mL).[2]

  • Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][3]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might be:

    • Start with 55% B

    • Increase to 80% B over 10 minutes

    • Hold at 80% B for 2 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 360 nm[2]

Quantitative Data
Analyte (as DNPH derivative)Retention Time (min)LODLOQLinearity (R²)Reference
Formaldehyde~4.50.02 µg/m³ (in air)->0.999[4]
Acetaldehyde~7.80.1 µg/m³ (in air)~3 µM>0.999[4][5]
Propionaldehyde-1 ppb--[2]
Various Aldehydes-4.3-21.0 µg/L--[6]

Note: The retention time of the this compound-DNPH derivative is expected to be longer than that of the acetaldehyde-DNPH derivative due to the increased molecular weight and hydrophobicity from the chlorine atoms. Method validation must be performed to determine the specific retention time, LOD, LOQ, and linearity for this compound.

Method 2: Direct Analysis of this compound by HPLC

Principle

For samples where this compound is present at higher concentrations and the matrix is relatively clean, a direct analysis without derivatization may be feasible. This method relies on the inherent UV absorbance of the aldehyde functional group, typically at a lower wavelength.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, 18 MΩ·cm or higher

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade

  • Syringe filters, 0.45 µm

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water, acidified with a small amount of phosphoric acid or formic acid. For example, Acetonitrile/Water with 0.1% Phosphoric Acid.

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

3. Sample Preparation

  • Dilute the sample with the mobile phase as needed to bring the concentration of this compound into the expected calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. HPLC Conditions

  • Column: A reversed-phase column with low silanol (B1196071) activity is recommended (e.g., Newcrom R1).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection: UV at a low wavelength (e.g., 210 nm).

Quantitative Data

Specific quantitative data for the direct analysis of this compound is limited in the provided search results. Method validation is essential to determine the performance characteristics of this direct analysis method.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Derivatization Derivatization (55°C, 60 min) Sample->Derivatization DNPH DNPH Reagent DNPH->Derivatization Acid Acid Catalyst Acid->Derivatization Cleanup SPE Cleanup (Optional) Derivatization->Cleanup HPLC HPLC System Derivatization->HPLC Direct Injection Cleanup->HPLC Detection UV Detector (360 nm) HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Experimental workflow for the analysis of this compound using DNPH derivatization and HPLC-UV.

DNPH_Reaction cluster_reactants Reactants cluster_product Product DCA This compound (CHCl₂CHO) Plus + DCA->Plus DNPH 2,4-Dinitrophenylhydrazine DNPH->Plus Derivative This compound-2,4-dinitrophenylhydrazone (Yellow Precipitate) Plus->Derivative H⁺

Caption: Chemical reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH).

References

Application Notes and Protocols for Sensitive Detection of Dichloroacetaldehyde via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde (DCA) is a reactive carbonyl compound that can be present as a disinfection byproduct in drinking water or as a metabolite of certain industrial chemicals and pharmaceuticals. Its detection at trace levels is crucial for environmental monitoring, toxicology studies, and pharmaceutical development. Direct analysis of DCA is often challenging due to its volatility and polarity. Chemical derivatization is a widely employed strategy to enhance the analytical properties of DCA, enabling sensitive and selective detection using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and experimental protocols for two robust derivatization methods for the sensitive detection of this compound:

  • PFBHA Derivatization for GC-MS Analysis: A highly sensitive method involving the reaction of DCA with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is then analyzed by GC-MS.

  • DNPH Derivatization for HPLC-UV Analysis: A widely used method where DCA reacts with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone derivative that can be readily detected by HPLC with UV detection.

Method 1: PFBHA Derivatization for GC-MS Analysis

This method is highly suitable for the trace-level quantification of this compound in various matrices, offering excellent sensitivity and selectivity. The derivatization with PFBHA enhances the volatility and thermal stability of DCA, making it amenable to GC separation. The use of a mass spectrometer provides definitive identification and quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of aldehydes using PFBHA derivatization followed by GC-MS. While specific data for this compound may vary depending on the matrix and instrumentation, these values provide a general expectation of the method's performance.

ParameterTypical ValueReference
Limit of Detection (LOD)0.006 nM - 1 µg/L[1]
Limit of Quantification (LOQ)0.01 µg/L - 5 µg/L[2]
Linearity (R²)> 0.99[2]
Recovery84 - 119%[2]
Relative Standard Deviation (RSD)< 15%[3]
Experimental Protocol

1. Materials and Reagents

  • This compound (DCA) standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%+ purity

  • Organic-free reagent water

  • Methanol, HPLC grade

  • Hexane (B92381), GC grade

  • Sodium sulfate (B86663), anhydrous

  • Potassium hydrogen phthalate (B1215562) (KHP) buffer

  • Internal Standard (e.g., 1,2-dibromopropane)

  • Sample vials, glassware, and syringes

2. Standard Preparation

  • Prepare a stock solution of DCA in methanol.

  • Create a series of working standard solutions by diluting the stock solution with reagent water.

3. Sample Preparation and Derivatization

  • For aqueous samples, transfer a known volume (e.g., 20 mL) into a clear glass vial.

  • Adjust the pH of the sample to 4 with KHP buffer.

  • Add the PFBHA reagent solution (e.g., 1 mL of a 15 mg/mL solution in reagent water).[4]

  • Add the internal standard solution.

  • Cap the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to ensure complete derivatization.[3][5]

  • Cool the sample to room temperature.

4. Extraction

  • Add a small volume of hexane (e.g., 4 mL) to the derivatized sample.[4]

  • Shake vigorously for several minutes to extract the PFBHA-DCA oxime derivative into the organic phase.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the PFBHA-DCA derivative and the internal standard.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

Diagrams

PFBHA_Derivatization DCA This compound (DCA) DCA_PFBHA_Oxime DCA-PFBHA Oxime (Volatile & Thermally Stable) DCA->DCA_PFBHA_Oxime Reaction (pH 4, 60°C) PFBHA PFBHA (Derivatizing Agent) PFBHA->DCA_PFBHA_Oxime

PFBHA Derivatization Reaction

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample containing DCA Derivatization Derivatization with PFBHA Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction GC_Injection Inject into GC-MS Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

GC-MS Analysis Workflow

Method 2: DNPH Derivatization for HPLC-UV Analysis

This method is a classic and widely adopted approach for the analysis of carbonyl compounds.[6] The derivatization with 2,4-dinitrophenylhydrazine (DNPH) produces a stable hydrazone derivative that exhibits strong UV absorbance, allowing for sensitive detection by HPLC with a UV detector.

Quantitative Data Summary

The following table presents typical performance data for the analysis of aldehydes using DNPH derivatization followed by HPLC-UV.

ParameterTypical ValueReference
Limit of Detection (LOD)0.02 µg/m³ - 0.79 nmol/L[1][7]
Limit of Quantification (LOQ)~3 µM[1]
Linearity (R²)> 0.999
Recovery> 78%
Relative Standard Deviation (RSD)< 10%
Experimental Protocol

1. Materials and Reagents

  • This compound (DCA) standard

  • 2,4-dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (B52724), HPLC grade

  • Perchloric acid or Hydrochloric acid

  • Sodium bicarbonate

  • Reagent water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Preparation

  • Prepare a stock solution of DCA in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile.

  • Derivatize the standards in the same manner as the samples.

3. Sample Preparation and Derivatization

  • For aqueous samples, acidify with perchloric acid or hydrochloric acid.

  • Add the DNPH reagent solution (typically in acidified acetonitrile).

  • Allow the reaction to proceed at room temperature for a sufficient time (e.g., 1-2 hours).

  • Neutralize the excess acid with sodium bicarbonate.

4. Extraction and Cleanup

  • Pass the derivatized sample through a conditioned C18 SPE cartridge to retain the DNPH-DCA hydrazone.

  • Wash the cartridge with reagent water to remove interferences.

  • Elute the derivative from the cartridge with acetonitrile.

  • Adjust the final volume of the eluate for analysis.

5. HPLC-UV Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

  • UV Detector Conditions:

    • Wavelength: 360 nm.[9]

Diagrams

DNPH_Derivatization DCA This compound (DCA) DCA_DNPH_Hydrazone DCA-DNPH Hydrazone (UV-Active) DCA->DCA_DNPH_Hydrazone Acid-catalyzed Reaction DNPH DNPH (Derivatizing Agent) DNPH->DCA_DNPH_Hydrazone

DNPH Derivatization Reaction

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Sample_HPLC Aqueous Sample containing DCA Derivatization_HPLC Derivatization with DNPH Sample_HPLC->Derivatization_HPLC SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Derivatization_HPLC->SPE_Cleanup HPLC_Injection Inject into HPLC-UV SPE_Cleanup->HPLC_Injection HPLC_Separation HPLC Separation (C18) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (360 nm) HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis and Quantification UV_Detection->Data_Analysis_HPLC

HPLC-UV Analysis Workflow

Conclusion

The choice between PFBHA-GC-MS and DNPH-HPLC-UV for the analysis of this compound will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. The PFBHA-GC-MS method generally offers lower detection limits and higher specificity, making it ideal for trace-level analysis in complex matrices. The DNPH-HPLC-UV method, while typically less sensitive, is a robust and widely accessible technique suitable for a variety of applications. Both methods, when properly validated, provide reliable and accurate quantification of this compound.

References

Application Notes and Protocols for the Quantification of Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of dichloroacetaldehyde in various matrices. The methods outlined below utilize established analytical techniques, including Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection, ensuring high sensitivity and selectivity.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is adapted from OSHA Method 76 and NIOSH Method 2015 for chloroacetaldehyde (B151913) and is suitable for the analysis of this compound in air samples.[1][2] It involves sample collection on silica (B1680970) gel, followed by solvent desorption and analysis by GC-ECD.

Experimental Protocol

1. Sample Collection:

  • Sampling Media: Use a glass sampling tube (7 cm long, 6 mm OD, 4 mm ID) containing two sections of 20/40 mesh silica gel (front section: 520 mg, backup section: 260 mg).[1][2]

  • Flow Rate: Calibrate a personal sampling pump to a flow rate of 0.05 to 0.5 L/min.[1][2]

  • Sample Volume: Collect a known volume of air, typically between 3 and 16 liters.[2]

  • Storage: After sampling, cap the tubes and store them in a freezer upon receipt at the laboratory to prevent sample migration.[1]

2. Sample Preparation (Desorption):

  • Transfer the front and backup sections of the silica gel to separate vials.

  • Add 3.0 mL of acetonitrile (B52724) to each vial.[1] For the NIOSH method, 25 mL of 50% aqueous methanol (B129727) can also be used.[2]

  • Seal the vials and allow them to desorb for 30-60 minutes with occasional shaking.[1][2]

3. Instrumental Analysis:

  • Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD) is required.

  • Column: A 30-m x 0.32-mm i.d. fused silica capillary column coated with a 5% phenyl methylpolysiloxane phase (or equivalent) is suitable.

  • Temperatures:

    • Injector: 250°C

    • Detector: 300°C

    • Oven: Program from 60°C (hold for 2 minutes) to 180°C at 10°C/min.

  • Carrier Gas: Use ultra-high purity nitrogen or argon/methane at a constant flow.

  • Injection: Inject a 1-2 µL aliquot of the desorbed sample.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the desorption solvent.

  • Construct a calibration curve by plotting the peak area response against the concentration of the standards.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary
ParameterValueReference
Reliable Quantitation Limit (as Chloroacetaldehyde)21.3 ppb (68.4 µg/m³)[1]
Analytical Detection Limit (as Chloroacetaldehyde)17.1 pg per injection[1]
Working Range (as Chloroacetaldehyde)0.1 to 2 ppm (0.33 to 6.3 mg/m³) for a 3 L air sample[3]
Precision (Overall Procedure at 95% Confidence Level)±15.0%[1]
Recovery (after 17-day refrigerated storage)> 90.4%[1]

Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This highly sensitive method involves the derivatization of this compound with adenosine (B11128) to form a fluorescent adduct, 1,N⁶-ethenoadenosine.[4][5] This method is particularly suitable for analyzing this compound in biological matrices such as plasma.[4][5]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • To 50 µL of plasma or aqueous sample, add an equal volume of a derivatizing solution.

  • Derivatizing Solution: Prepare a 20 mM adenosine solution in a pH 4.5 acetate (B1210297) buffer.

  • Incubate the mixture at 80°C for 2 hours to form the fluorescent 1,N⁶-ethenoadenosine adduct.[4][5]

  • After incubation, the mixture can be directly injected into the HPLC system.

2. Instrumental Analysis:

  • Instrumentation: An HPLC system equipped with a fluorescence detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic mobile phase of 20% methanol in water can be used.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Excitation Wavelength: 270 nm[4]

    • Emission Wavelength: 411 nm[4]

3. Calibration and Quantification:

  • Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

  • Generate a calibration curve by plotting the fluorescence response against the concentration of the derivatized standards.

  • Quantify the this compound in the samples from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (in plasma)< 0.1 µM[4][5]
Limit of Quantitation (for 1,N⁶-ethenoadenosine)0.05 pmol[4]
Linearity (Correlation Coefficient, r)> 0.999[4][5]
Linear Range5 - 400 pmol[4][5]

Visualizations

Experimental Workflow: GC-ECD Analysis

cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing AirSample Air Sample SilicaTube Silica Gel Tube AirSample->SilicaTube Draw Air Desorption Desorption with Acetonitrile SilicaTube->Desorption GC_ECD GC-ECD Analysis Desorption->GC_ECD Inject Quantification Quantification GC_ECD->Quantification

Caption: Workflow for this compound analysis by GC-ECD.

Experimental Workflow: HPLC-Fluorescence Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Plasma) Derivatization Add Adenosine (pH 4.5, 80°C) Sample->Derivatization HPLC_FLD HPLC-Fluorescence Analysis Derivatization->HPLC_FLD Inject Quantification Quantification HPLC_FLD->Quantification

Caption: Workflow for this compound analysis by HPLC-Fluorescence.

Signaling Pathway: this compound-Induced Cellular Toxicity

cluster_detox Detoxification Pathway cluster_mito Mitochondrial Dysfunction DCA This compound GSH Glutathione (GSH) DCA->GSH Conjugation MitoResp Mitochondrial Respiration DCA->MitoResp Inhibition GSH_Depletion GSH Depletion GSH->GSH_Depletion OxStress Oxidative Stress GSH_Depletion->OxStress Increased Susceptibility ROS Reactive Oxygen Species (ROS) MitoResp->ROS Increased Production ROS->OxStress CellDamage Cellular Damage & Neurotoxicity OxStress->CellDamage Leads to

Caption: Proposed signaling pathway for this compound toxicity.

References

Dichloroacetaldehyde in Cross-Linking Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde (DCA) is a bifunctional aldehyde that holds potential as a cross-linking agent for the structural and functional analysis of proteins and protein complexes. Similar to other aldehydes like formaldehyde (B43269) and glutaraldehyde, DCA can react with specific amino acid residues, forming covalent bonds that stabilize protein-protein interactions and capture transient complexes. This allows for the elucidation of protein architecture, interaction interfaces, and the dynamics of cellular signaling pathways. These insights are invaluable in basic research and drug development for understanding disease mechanisms and identifying novel therapeutic targets.

The reactivity of this compound is attributed to its aldehyde group, which primarily targets the nucleophilic side chains of lysine (B10760008) and cysteine residues. The presence of two chlorine atoms on the alpha-carbon may influence its reactivity and specificity compared to other aldehydes, potentially offering unique advantages in specific applications.

Principle of this compound Cross-Linking

The primary mechanism of action for this compound in protein cross-linking involves the reaction of its aldehyde functional group with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base. A subsequent, slower reaction can lead to the formation of a more stable, covalent cross-link. Additionally, aldehydes can react with the sulfhydryl group of cysteine residues.[1][2][3]

The general reaction with lysine is as follows:

  • Step 1: Schiff Base Formation. The aldehyde group of this compound reacts with the primary amine of a lysine residue to form an unstable imine intermediate (Schiff base).

  • Step 2: Cross-Link Formation. A second nucleophilic residue in close proximity, either on the same protein (intramolecular cross-link) or an interacting protein (intermolecular cross-link), can react with the complex, leading to a stable covalent bridge. The exact nature of the final cross-linked product can be complex and may involve further reactions.

Applications in Research and Drug Development

Cross-linking studies using agents like this compound are instrumental in several areas:

  • Mapping Protein-Protein Interactions: Identifying the components of protein complexes and their spatial arrangement.[4][5]

  • Structural Elucidation: Providing distance constraints for computational modeling and refining the 3D structures of proteins and their assemblies.[4][6]

  • Studying Transient Interactions: Capturing weak or transient interactions that are difficult to detect using other methods.[4]

  • Drug Target Validation: Confirming interactions between a drug target and its binding partners, and assessing how small molecules modulate these interactions.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical quantitative data for illustrative purposes, as comprehensive experimental data for this compound as a cross-linking agent is not widely available. Researchers should perform optimization experiments to determine the ideal conditions for their specific system.

Table 1: Hypothetical Cross-Linking Efficiency of this compound with Model Proteins

Protein ComplexThis compound Conc. (mM)Incubation Time (min)Cross-Linking Efficiency (%)
Protein A - Protein B13015
Protein A - Protein B53045
Protein A - Protein B103060
Protein X - Protein Y51525
Protein X - Protein Y53050
Protein X - Protein Y56055

Table 2: Hypothetical Comparison of Aldehyde Cross-Linkers

Cross-LinkerTarget ResiduesOptimal Concentration Range (mM)Optimal Incubation Time (min)Reversibility
This compoundLysine, Cysteine1 - 10 (estimated)15 - 60 (estimated)No
FormaldehydeLysine, Cysteine, Arginine10 - 5010 - 30Yes (by heating)
GlutaraldehydeLysine0.5 - 515 - 45No

Experimental Protocols

Protocol 1: In Vitro Cross-Linking of Purified Proteins

This protocol provides a general framework for the cross-linking of purified protein complexes using this compound.

Materials:

  • Purified protein complex (in a suitable amine-free buffer, e.g., HEPES or PBS)

  • This compound (DCA) solution (freshly prepared stock solution, e.g., 100 mM in an appropriate solvent)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents for analysis

Procedure:

  • Sample Preparation: Prepare the purified protein complex at a suitable concentration (e.g., 1-10 µM) in an amine-free buffer like HEPES or phosphate-buffered saline (PBS).

  • Cross-Linking Reaction:

    • Add this compound to the protein solution to achieve the desired final concentration (e.g., 1 mM, 5 mM, or 10 mM). It is recommended to test a range of concentrations to find the optimal condition.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 15, 30, or 60 minutes). Incubation time is a critical parameter to optimize.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with and consume any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Take an aliquot of the quenched reaction and mix it with SDS-PAGE loading buffer.

    • Run the sample on an SDS-PAGE gel to visualize the cross-linked products. Intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked complex.

  • Analysis by Mass Spectrometry:

    • For identification of cross-linked peptides, the protein bands of interest can be excised from the gel, or the reaction mixture can be processed directly.

    • Perform in-gel or in-solution digestion of the proteins using a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use specialized software to identify the cross-linked peptides and map the interaction sites.

Protocol 2: In Situ Cross-Linking in Cultured Cells

This protocol outlines a general procedure for cross-linking protein complexes within intact cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Quenching solution (e.g., 1 M glycine)

  • Cell lysis buffer

  • Protease inhibitors

  • Immunoprecipitation reagents (optional)

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Cross-Linking:

    • Resuspend the cells in PBS containing the desired concentration of this compound (e.g., 1-5 mM).

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature with gentle agitation. The optimal time and concentration should be determined empirically to balance cross-linking efficiency with cell viability and lysis.

  • Quenching: Add quenching solution (e.g., glycine (B1666218) to a final concentration of 100 mM) and incubate for 10 minutes at room temperature to stop the reaction.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Further Processing and Analysis:

    • The cell lysate can be directly analyzed by SDS-PAGE and Western blotting to detect shifts in the molecular weight of target proteins.

    • Alternatively, immunoprecipitation can be performed to enrich for a specific protein of interest and its cross-linked partners.

    • The enriched complexes can then be analyzed by mass spectrometry as described in Protocol 1 to identify interacting proteins and cross-linked sites.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Analysis Purified_Protein Purified Protein or Cell Lysate Add_DCA Add this compound (DCA) Purified_Protein->Add_DCA Incubate Incubate Add_DCA->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Quench->Mass_Spec Data_Analysis Data Analysis (Identify Cross-linked Peptides) Mass_Spec->Data_Analysis

Caption: General workflow for a protein cross-linking experiment.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Kinase_A->Kinase_B Cross-linkable interaction Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Activation

Caption: Hypothetical signaling pathway illustrating a cross-linkable interaction.

References

Application Note: Monitoring Dichloroacetaldehyde in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dichloroacetaldehyde (DCAL) is a disinfection byproduct (DBP) of concern in drinking water, formed when chlorine reacts with natural organic matter. Monitoring its presence is crucial for ensuring water quality and public health. This application note details a robust and sensitive protocol for the determination of this compound in drinking water samples. The method is based on U.S. Environmental Protection Agency (EPA) methodologies for carbonyl compounds, involving derivatization followed by gas chromatography with electron capture detection (GC-ECD). This document is intended for researchers, scientists, and water quality professionals.

Introduction

Water disinfection is a critical process for preventing waterborne diseases. However, chemical disinfectants can react with naturally occurring organic and inorganic matter in the water to form a variety of disinfection byproducts (DBPs), many of which are regulated due to potential health concerns. Haloacetaldehydes, including this compound, are a class of DBPs that have demonstrated cytotoxicity and genotoxicity.[1][2] Therefore, sensitive and reliable analytical methods are required for their monitoring.

Due to their polarity and thermal instability, the direct analysis of haloacetaldehydes by gas chromatography can be challenging. This protocol employs a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the carbonyl group of this compound into a stable, less polar oxime derivative. This derivative is amenable to extraction and analysis by GC with a highly sensitive electron capture detector (ECD), which is selective for halogenated compounds.[3] This method is adapted from established procedures such as U.S. EPA Method 556.1.[3][4]

Experimental Protocol

This section provides a detailed step-by-step procedure for the analysis of this compound in drinking water.

Materials and Reagents
  • This compound Standard: Analytical grade.

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): 98%+ purity.

  • Solvents: Hexane (B92381) and Acetonitrile (HPLC or GC grade).

  • Reagent Water: Demonstrated to be free of aldehydes and other interferences. It is recommended to distill reagent water from acidified potassium permanganate (B83412) to eliminate background aldehyde levels.[4][5]

  • Potassium Hydrogen Phthalate (KHP): ACS Grade.

  • Sulfuric Acid: ACS Grade.

  • Ammonium (B1175870) Chloride or Sodium Sulfite: For quenching residual chlorine.

  • Anhydrous Sodium Sulfate (B86663): ACS Grade, granular.

  • Stock Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in reagent water for calibration.

  • PFBHA Derivatizing Reagent: Prepare a 15 mg/mL solution of PFBHA in reagent water. Prepare this solution fresh.

  • KHP Buffer (pH 4): Prepare a buffer solution using KHP.

Equipment
  • Gas Chromatograph (GC) with an Electron Capture Detector (ECD).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Autosampler.

  • Glass vials (40 mL) with PTFE-lined screw caps.

  • Heating block or water bath.

  • Vortex mixer.

  • Pipettes and microsyringes.

Sample Collection and Preservation
  • Collect water samples in amber glass containers with PTFE-lined screw caps.

  • Dechlorinate the sample at the time of collection by adding a quenching agent (e.g., 15 mg of ammonium chloride).

  • If bacteriological decay is a concern, add a preservative such as copper sulfate pentahydrate.

  • Store samples at 4°C and protect them from light. Samples should be extracted within 7 days of collection.[5]

Sample Preparation and Derivatization
  • Transfer a 20 mL aliquot of the water sample (or standard/blank) into a 40 mL glass vial.

  • Adjust the pH of the sample to 4 by adding KHP buffer.

  • Add 1 mL of the 15 mg/mL PFBHA solution to the vial.[3]

  • Seal the vial and vortex briefly to mix.

  • Heat the vial at 35-40°C for 2 hours in a water bath or heating block to facilitate the derivatization reaction.[4]

Extraction
  • After the derivatization reaction, allow the vial to cool to room temperature.

  • Add 4 mL of hexane to the vial.

  • Cap the vial and vortex vigorously for 3-5 minutes to extract the PFBHA-derivatized this compound into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-ECD analysis.

Instrumental Analysis (GC-ECD)
  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[3]

  • Injection Volume: 1-2 µL.

Data Presentation

The performance of this method is summarized in the table below. The values are based on typical performance characteristics for haloacetaldehyde analysis using EPA Method 556 and related procedures.

ParameterTypical Value
Linear Range 0.5 - 40 µg/L
Method Detection Limit (MDL) ~0.1 µg/L
Precision (as Relative Standard Deviation) < 15%
Accuracy (as % Recovery) 80 - 120%
Sample Volume 20 mL
Extraction Solvent Hexane
Analysis Time per Sample ~30 minutes

Note: These values are estimates and should be determined by each laboratory through a formal method validation study.

Experimental Workflow and Signaling Pathways

The logical flow of the analytical protocol is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Sample Collection (20 mL water) Quenching 2. Add Quenching Agent (e.g., Ammonium Chloride) SampleCollection->Quenching pH_Adjust 3. Adjust pH to 4 (KHP Buffer) Quenching->pH_Adjust Add_PFBHA 4. Add PFBHA Reagent pH_Adjust->Add_PFBHA Incubate 5. Incubate at 40°C for 2 hours Add_PFBHA->Incubate Add_Hexane 6. Add Hexane & Vortex Incubate->Add_Hexane Separate_Layers 7. Separate Organic Layer Add_Hexane->Separate_Layers Dry_Extract 8. Dry with Na2SO4 Separate_Layers->Dry_Extract GC_ECD 9. GC-ECD Analysis Dry_Extract->GC_ECD Data_Processing 10. Data Processing and Quantification GC_ECD->Data_Processing

Caption: Workflow for this compound analysis.

Conclusion

The protocol described provides a sensitive and reliable method for the quantification of this compound in drinking water. The use of PFBHA derivatization coupled with GC-ECD analysis allows for low detection limits and high selectivity. This method is suitable for routine monitoring of drinking water quality and for research purposes investigating the formation and occurrence of disinfection byproducts. Adherence to proper sample collection, preservation, and quality control procedures is essential for obtaining accurate and defensible data.

References

Application Notes and Protocols for the Experimental Use of Dichloroacetaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of dichloroacetaldehyde, a versatile C2 building block in organic synthesis. The protocols outlined below offer practical guidance for the implementation of this compound in key chemical transformations, including heterocyclic synthesis and carbon-carbon bond-forming reactions. The information is intended to facilitate the exploration of this reagent in the development of novel molecules for pharmaceutical and materials science applications.

Overview of this compound in Organic Synthesis

This compound is a reactive aldehyde that serves as a valuable precursor in a variety of organic reactions. Its chemical behavior is dominated by the electrophilic nature of the carbonyl carbon and the presence of two chlorine atoms on the alpha-carbon, which can influence the reactivity of adjacent protons and act as a leaving group in certain transformations. Key applications of this compound in organic synthesis include its use in aldol (B89426) reactions, the synthesis of nitrogen-containing heterocycles, and multicomponent reactions.

Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition

A significant application of this compound is in the synthesis of 1,2,3-triazoles, a class of heterocycles with diverse applications in medicinal chemistry. The synthesis proceeds through the formation of this compound tosylhydrazone, which then undergoes a base-mediated cycloaddition with an amine.

Experimental Protocol: Synthesis of 1,2,3-Triazole[1]

This protocol details the synthesis of unsubstituted 1,2,3-triazole from this compound tosylhydrazone and ammonia (B1221849).

Step 1: Synthesis of 2,2-Dichloroacetaldehyde Tosylhydrazone

A detailed protocol for the synthesis of the tosylhydrazone precursor can be found in the cited literature.[1] This intermediate is a stable, crystalline solid that can be stored and used in subsequent reactions.

Step 2: Cycloaddition Reaction

  • To an excess of aqueous ammonia solution, add 2,2-dichloroacetaldehyde tosylhydrazone.

  • Stir the resulting solution vigorously at room temperature for 3 hours.

  • Remove the excess ammonia under reduced pressure.

  • Extract the aqueous residue with a large volume of ethyl acetate.

  • Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent under reduced pressure to yield a residual oil.

  • Purify the crude product by silica (B1680970) gel chromatography to isolate 1,2,3-triazole.

ProductYield
1,2,3-Triazole23.3%

Table 1: Yield for the Synthesis of 1,2,3-Triazole.

Proposed Reaction Mechanism

The reaction is believed to proceed through a series of steps initiated by the deprotonation of the tosylhydrazone by ammonia. This is followed by substitution and subsequent cyclization to form the triazole ring.

ReactionMechanism cluster_0 Step 1: Deprotonation and Intermediate Formation cluster_1 Step 2: Substitution and Cyclization This compound Tosylhydrazone This compound Tosylhydrazone Intermediate_1 Anionic Intermediate This compound Tosylhydrazone->Intermediate_1 + NH3 - NH4+ Intermediate_2 Amino-azo-vinylchloride Intermediate_1->Intermediate_2 Substitution 1,2,3-Triazole 1,2,3-Triazole Intermediate_2->1,2,3-Triazole Cyclization AldolReaction Acetaldehyde Acetaldehyde Product γ,γ-Dichloro-β-hydroxy aldehyde Acetaldehyde->Product This compound This compound This compound->Product Catalyst Chiral Prolinol Catalyst Catalyst->Product

References

Application Notes and Protocols: Dichloroacetaldehyde as a Versatile C2 Building Block for Novel Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dichloroacetaldehyde (Cl₂CHCHO), a reactive difunctional electrophile, serves as a valuable two-carbon building block in organic synthesis. Its unique chemical properties, stemming from the presence of both a reactive aldehyde group and two α-chloro substituents, enable the construction of a diverse array of complex molecular architectures, particularly heterocyclic compounds and other molecules of pharmaceutical interest. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel molecules, with a focus on methodologies, quantitative data, and reaction pathways.

Synthesis of 1,2,3-Triazoles

The 1,2,3-triazole moiety is a key pharmacophore present in numerous biologically active compounds. A convenient and efficient method for the synthesis of 1-substituted and 1,4-disubstituted 1,2,3-triazoles utilizes this compound tosylhydrazone as a key intermediate. This approach offers a practical alternative to traditional methods that often involve unstable or explosive azide (B81097) precursors.

Reaction Workflow:

The overall transformation involves a two-step process: the formation of this compound tosylhydrazone, followed by its cyclization with an amine to yield the desired 1,2,3-triazole.

G cluster_0 Step 1: Formation of this compound Tosylhydrazone cluster_1 Step 2: Cyclization to 1,2,3-Triazole DCA This compound Tosylhydrazone This compound Tosylhydrazone (1c) DCA->Tosylhydrazone Tosylhydrazine Tosylhydrazine Tosylhydrazine->Tosylhydrazone Amine Amine (R-NH2) Triazole 1-Substituted 1,2,3-Triazole (3) Amine->Triazole Tosylhydrazone_ref This compound Tosylhydrazone (1c) Tosylhydrazone_ref->Triazole

Figure 1: General workflow for the synthesis of 1,2,3-triazoles.
Proposed Reaction Mechanism:

The formation of the 1,2,3-triazole ring is postulated to proceed through the initial formation of an intermediate by the abstraction of a proton from the tosylhydrazone by the amine, followed by substitution and subsequent cyclization.[1]

G Tosylhydrazone This compound Tosylhydrazone (1c) Intermediate1 Intermediate (1c-1) Tosylhydrazone->Intermediate1 + NH3 Intermediate2 Amino-azo-vinylchloride (1c-2) Intermediate1->Intermediate2 Substitution Triazole 1,2,3-Triazole Intermediate2->Triazole Cyclization

Figure 2: Proposed mechanism for 1,2,3-triazole formation.
Experimental Protocols:

Protocol 1: Synthesis of 2,2-Dichloroacetaldehyde Tosylhydrazone (1c) [1]

  • To a solution of this compound, add an equimolar amount of tosylhydrazine.

  • Stir the reaction mixture overnight in a refrigerator.

  • Filter the resulting precipitate.

  • Dry the isolated solid under reduced pressure at 40 °C to yield 2,2-dichloroacetaldehyde tosylhydrazone (1c).

Protocol 2: General Procedure for the Synthesis of 1,2,3-Triazoles (3a-c) [1]

  • To a solution of an excess amount of the respective amine in methanol, add this compound tosylhydrazone (1c).

  • Stir the reaction mixture at the temperature and for the time specified in Table 1.

  • Filter the reaction mixture to remove any precipitated ammonium (B1175870) chloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired 1,2,3-triazole.

Quantitative Data:

The yields of the synthesized 1,2,3-triazoles are summarized in the table below.

Product Amine Reaction Temp (°C) Reaction Time (h) Yield (%) ¹H-NMR Data (400 MHz, CDCl₃) δ ppm Reference
3a Ammonia25323.37.83 (2H, s), 15.33 (1H, s)[1]
3b Benzylamine404745.54 (2H, s), 7.24-7.38 (5H, m), 7.50 (1H, d, J=0.98 Hz), 7.68 (1H, d, J=0.98 Hz)[1]
3c Aniline404747.42-7.46 (1H, m), 7.50-7.54 (2H, m), 7.72-7.75 (2H, m), 7.84 (1H, d, J=0.98 Hz), 8.03 (1H, d, J=0.98 Hz)[1]
1c ---75-[1]

Table 1: Synthesis of 1,2,3-Triazoles from this compound Tosylhydrazone.

Synthesis of Mitotane (B1677208)

Mitotane (o,p'-DDD) is an adrenolytic drug used in the treatment of adrenocortical carcinoma. Its synthesis involves the use of this compound as a key precursor.

Synthetic Pathway:

The synthesis of mitotane from this compound involves a condensation reaction with a Grignard reagent derived from 1-bromo-2-chlorobenzene (B145985), followed by a second condensation with chlorobenzene (B131634).

G DCA This compound (IV) Intermediate 2,2-dichloro-1- (2-chlorophenyl)ethanol (V) DCA->Intermediate Grignard 2-Chlorophenyl magnesium bromide Grignard->Intermediate Ether Mitotane Mitotane Intermediate->Mitotane Chlorobenzene Chlorobenzene (VI) Chlorobenzene->Mitotane H₂SO₄

Figure 3: Synthetic route to Mitotane.
Experimental Protocol (General Outline):

  • Grignard Reagent Formation: Preparation of 2-chlorophenylmagnesium bromide from 1-bromo-2-chlorobenzene and magnesium in ether.

  • First Condensation: Reaction of the Grignard reagent with this compound in ether to form 2,2-dichloro-1-(2-chlorophenyl)ethanol.

  • Second Condensation: Condensation of the resulting alcohol with chlorobenzene in the presence of a strong acid catalyst, such as sulfuric acid, to yield mitotane.

Further investigation into patent literature and specialized synthetic journals is recommended to obtain a detailed, step-by-step protocol with optimized reaction parameters and purification methods.

Other Applications and Future Directions

This compound and its derivatives are also utilized in the synthesis of other important molecules, including the diuretic trichlormethiazide and various insecticides.[2] The bifunctional nature of this compound makes it a prime candidate for use in multicomponent reactions to generate diverse libraries of complex molecules for drug discovery and material science applications.

Future research in this area could focus on:

  • The development of stereoselective reactions involving this compound to access chiral molecules.

  • The application of this compound in the synthesis of novel conjugated polymers and materials.

  • The exploration of its use in cascade reactions to build molecular complexity in a single step.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Studying Dichloroacetaldehyde-Induced DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study DNA adducts induced by dichloroacetaldehyde (DCA), a reactive metabolite of certain chlorinated compounds. The protocols detailed below are essential for researchers investigating the genotoxicity and carcinogenic potential of DCA, as well as for professionals in drug development assessing the safety of related compounds.

Introduction to this compound-Induced DNA Adducts

This compound is a reactive aldehyde that can covalently bind to DNA, forming DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations and potentially initiating carcinogenesis if not repaired. The primary sites of adduction are the exocyclic amino groups of deoxyguanosine and deoxyadenosine. Understanding the formation, accumulation, and repair of these adducts is crucial for risk assessment and for developing strategies to mitigate their harmful effects.

The principal methods for the sensitive detection and quantification of DCA-induced DNA adducts are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different research objectives.

Comparative Analysis of Detection Methods

The selection of an appropriate method for studying DCA-induced DNA adducts depends on factors such as the required sensitivity, the need for structural confirmation, and the availability of specialized equipment.

MethodPrincipleSensitivityThroughputStructural InformationKey AdvantagesKey Limitations
³²P-Postlabeling Assay Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and chromatographic separation.High (1 adduct in 10⁹-10¹⁰ nucleotides)[1][2]Low to mediumLimited; co-chromatography with standards required for identification.Ultrasensitive, does not require prior knowledge of adduct structure.Use of radioactivity, labor-intensive, potential for incomplete digestion or labeling affecting quantification.[3][4]
LC-MS/MS Enzymatic hydrolysis of DNA to nucleosides, chromatographic separation, and detection by mass spectrometry.High (1-10 adducts in 10⁹ nucleotides)[5][6]HighHigh; provides molecular weight and fragmentation data for structural elucidation.High specificity and structural confirmation, high throughput.Requires authentic standards for absolute quantification, potential for matrix effects.

Experimental Protocols

Protocol 1: ³²P-Postlabeling Assay for DCA-DNA Adducts

This protocol is adapted from established methods for detecting bulky DNA adducts and is optimized for sensitivity.[2][3]

Materials:

  • DNA sample (10 µg)

  • Micrococcal nuclease (MN)

  • Spleen phosphodiesterase (SPD)

  • Nuclease P1

  • T4 Polynucleotide kinase (PNK)

  • [γ-³²P]ATP (specific activity >3000 Ci/mmol)

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • Solvents for TLC development

  • Phosphor imager or autoradiography film

Procedure:

  • DNA Digestion:

    • Dissolve 10 µg of DNA in 10 µL of a solution containing 20 mM sodium succinate (B1194679) and 10 mM CaCl₂, pH 6.0.

    • Add 2.5 µL of a mixture of MN (2 units) and SPD (0.2 units).

    • Incubate at 37°C for 3-4 hours.

  • Adduct Enrichment (Nuclease P1 method):

    • Add 2.5 µL of 0.5 M sodium acetate, pH 5.0, and 1 µL of nuclease P1 (2 µg).

    • Incubate at 37°C for 30 minutes. This step removes normal nucleotides.

  • ³²P-Labeling:

    • Add 5 µL of labeling buffer (100 mM bicine-NaOH, pH 9.5, 100 mM MgCl₂, 100 mM dithiothreitol, 10 mM spermidine).

    • Add 5 µL of [γ-³²P]ATP (50 µCi).

    • Add 2 µL of T4 PNK (10 units/µL).

    • Incubate at 37°C for 30-45 minutes.

  • Chromatographic Separation (TLC):

    • Spot the entire labeling mixture onto a PEI-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using appropriate solvent systems to separate the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.

      • D1: 2.3 M lithium formate, pH 3.5.

      • D2: 0.6 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.

      • D3: 0.8 M sodium phosphate, pH 6.8.

  • Detection and Quantification:

    • Visualize the radiolabeled adducts using a phosphor imager or by autoradiography.

    • Quantify the adduct spots by measuring the radioactivity and normalize it to the amount of DNA analyzed.

Protocol 2: LC-MS/MS Analysis of DCA-DNA Adducts

This protocol is designed for the specific and quantitative analysis of DCA-induced deoxyguanosine adducts, which are often the most abundant.

Materials:

  • DNA sample (10-50 µg)

  • Enzyme mixture: DNase I (20 units), Nuclease P1 (10 units), and Alkaline Phosphatase (20 units) in digestion buffer.

  • Internal standard (e.g., ¹⁵N₅-labeled DCA-dG adduct)

  • Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for adduct stabilization (optional but recommended).

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • DNA Hydrolysis:

    • To 10-50 µg of DNA, add a known amount of the internal standard.

    • Add the enzyme mixture and incubate at 37°C for 2-4 hours.

    • To stabilize the initially formed Schiff base adducts, add a freshly prepared solution of NaBH₄ or NaBH₃CN (final concentration ~10 mg/mL) and incubate for 30 minutes at room temperature.

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Sample Clean-up (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the adducted nucleosides with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the adducts from normal nucleosides (e.g., 5-50% B over 10 minutes).

      • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry (Positive ESI mode):

      • Monitor the specific precursor-to-product ion transitions for the DCA-dG adduct and its internal standard. The exact m/z values will depend on the specific adduct structure (e.g., N²-ethyl-dG for a stabilized adduct).

      • Optimize collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Generate a calibration curve using known amounts of the authentic adduct standard and the internal standard.

    • Calculate the concentration of the DCA-dG adduct in the DNA sample based on the peak area ratio of the analyte to the internal standard.

Visualization of Pathways and Workflows

This compound-DNA Adduct Formation

DCA This compound (Cl₂CHCHO) SchiffBase Unstable Schiff Base Adduct DCA->SchiffBase + dG dG Deoxyguanosine (in DNA) StableAdduct Stable N²-Adduct SchiffBase->StableAdduct Reduction (e.g., NaBH₄)

Caption: Formation of a stable DNA adduct from this compound and deoxyguanosine.

Experimental Workflow for ³²P-Postlabeling

Start DNA Sample (10 µg) Digestion Enzymatic Digestion (MN + SPD) Start->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling ³²P-Labeling ([γ-³²P]ATP + T4 PNK) Enrichment->Labeling Separation TLC Separation Labeling->Separation Detection Detection & Quantification (Phosphor Imaging) Separation->Detection

Caption: Workflow of the ³²P-postlabeling assay for DNA adduct detection.

Experimental Workflow for LC-MS/MS Analysis

Start DNA Sample (10-50 µg) + Internal Standard Hydrolysis Enzymatic Hydrolysis (DNase I, Nuclease P1, AP) Start->Hydrolysis Stabilization Adduct Stabilization (NaBH₄) Hydrolysis->Stabilization Cleanup Solid-Phase Extraction (SPE) Stabilization->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for the LC-MS/MS analysis of DNA adducts.

Quantitative Data Summary

The following table summarizes representative quantitative data for acetaldehyde-induced DNA adducts in various rat tissues, which can serve as a reference for studies on this compound. Levels are expressed as adducts per 10⁸ deoxyguanosine (dGuo).

TissueExposure Group1,N²-propano-dGuo Level (adducts/10⁸ dGuo)Reference
Lung Control4.2[7]
12 ppb Acetaldehyde (B116499)7.8[7]
33 ppb Acetaldehyde8.9[7]
96 ppb Acetaldehyde11.6[7]
Liver Control5.1[7]
12 ppb Acetaldehyde6.2[7]
33 ppb Acetaldehyde7.1[7]
96 ppb Acetaldehyde7.5[7]
Brain Control3.9[7]
12 ppb Acetaldehyde4.1[7]
33 ppb Acetaldehyde4.3[7]
96 ppb Acetaldehyde4.5[7]
Human Leukocytes Smokers (baseline)112-131[8]
Smokers (4 weeks cessation)70.5[8]

Conclusion

The study of this compound-induced DNA adducts is critical for understanding its toxicological profile. The choice between the highly sensitive ³²P-postlabeling assay and the specific and structurally informative LC-MS/MS method will depend on the specific research question. The detailed protocols and workflows provided in these application notes offer a solid foundation for researchers and professionals to accurately and reliably investigate the impact of this compound on DNA integrity.

References

Application Notes and Protocols: Synthesis of 1,2,3-Triazoles Utilizing Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a key structural motif in a wide array of biologically active compounds, finding applications in medicinal chemistry as pharmaceuticals and in materials science. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, alternative synthetic routes are continually being explored to access diverse substitution patterns and to avoid the use of potentially cytotoxic copper catalysts.[1][2][3][4][5] One such alternative approach involves the use of dichloroacetaldehyde derivatives.

This document provides detailed protocols and application notes on the synthesis of 1-substituted 1,2,3-triazoles from this compound tosylhydrazone. This method offers a convenient route to these important heterocycles.[6]

Reaction Principle

The synthesis involves the reaction of 2,2-dichloroacetaldehyde tosylhydrazone with various primary amines or ammonia (B1221849). The reaction proceeds through a proposed mechanism involving the formation of an intermediate which then undergoes substitution and cyclization to yield the 1,2,3-triazole ring. The pH of the reaction medium has been found to be a critical factor, with a pH range of 10-11 being optimal for achieving good yields.[6]

Experimental Protocols

Synthesis of 2,2-Dichloroacetaldehyde Tosylhydrazone

This protocol describes the preparation of the key starting material, 2,2-dichloroacetaldehyde tosylhydrazone.[6]

Materials:

  • This compound

  • Tosylhydrazine

  • Appropriate solvent (e.g., ethanol)

  • Refrigerator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve tosylhydrazine in a suitable solvent.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature.

  • Allow the mixture to stand overnight in a refrigerator to facilitate crystallization.

  • Collect the precipitated product by filtration.

  • Dry the isolated 2,2-dichloroacetaldehyde tosylhydrazone under reduced pressure at 40 °C.

General Procedure for the Synthesis of 1-Substituted 1,2,3-Triazoles

This protocol outlines the general method for the synthesis of 1-substituted 1,2,3-triazoles from 2,2-dichloroacetaldehyde tosylhydrazone and a primary amine.

Materials:

  • 2,2-Dichloroacetaldehyde tosylhydrazone

  • Primary amine (e.g., benzylamine, allylamine) or aqueous ammonia

  • Solvent (e.g., aqueous solution)

  • Ethyl acetate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a solution of the primary amine in an appropriate solvent, add 2,2-dichloroacetaldehyde tosylhydrazone.

  • Stir the reaction mixture for 3 hours at room temperature.

  • If using aqueous ammonia, remove excess ammonia under reduced pressure.

  • Extract the reaction mixture with a large volume of ethyl acetate.

  • Dry the organic layer over a suitable drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods (e.g., column chromatography, recrystallization) if necessary.

Quantitative Data

The following table summarizes the yields of 1-substituted 1,2,3-triazoles obtained from the reaction of 2,2-dichloroacetaldehyde tosylhydrazone with various amines.[6]

EntryAmine/AmmoniaProductYield (%)
1Aqueous Ammonia1H-1,2,3-Triazole75
2Benzylamine1-Benzyl-1,2,3-triazole85
3Allylamine1-Allyl-1,2,3-triazole82
4Hydrazine1-Amino-1,2,3-triazole78

Reaction Pathway

The proposed reaction mechanism for the formation of 1,2,3-triazoles from this compound tosylhydrazone is depicted below. The process is initiated by the deprotonation of the tosylhydrazone by the amine, followed by substitution and subsequent cyclization.

reaction_pathway start This compound Tosylhydrazone intermediate1 Deprotonated Intermediate start->intermediate1 + R-NH2 (Base) amine Primary Amine (R-NH2) intermediate2 Amino-azo-vinylchloride Intermediate intermediate1->intermediate2 Substitution product 1-Substituted 1,2,3-Triazole intermediate2->product Cyclization

Caption: Proposed reaction pathway for the synthesis of 1,2,3-triazoles.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of 1-substituted 1,2,3-triazoles.

experimental_workflow start 1. Mix this compound Tosylhydrazone and Amine reaction 2. Stir at Room Temperature (3 hours) start->reaction workup 3. Aqueous Workup/ Removal of Excess Ammonia reaction->workup extraction 4. Extraction with Ethyl Acetate workup->extraction drying 5. Drying of Organic Layer extraction->drying evaporation 6. Solvent Evaporation drying->evaporation product 7. Isolated 1-Substituted 1,2,3-Triazole evaporation->product

Caption: General experimental workflow for 1,2,3-triazole synthesis.

Conclusion

The use of this compound tosylhydrazone provides a valuable and efficient method for the synthesis of 1-substituted 1,2,3-triazoles. This approach offers good yields under mild reaction conditions and serves as a practical alternative to other synthetic strategies. The detailed protocols and data presented herein are intended to enable researchers to readily apply this methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

Application of Dichloroacetaldehyde in Insecticide Production: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichloroacetaldehyde (CHCl₂CHO) serves as a key intermediate in the synthesis of certain organochlorine insecticides. Its chemical structure allows for electrophilic substitution reactions with aromatic compounds to form diaryl dichloroethane derivatives, which exhibit insecticidal properties. This document provides detailed application notes and experimental protocols for the synthesis of two such insecticides: Dichlorodiphenyl Dichloroethane (DDD) and Perthane. These compounds are structurally related to DDT but possess different toxicological and environmental profiles.

While the use of many organochlorine insecticides has been curtailed due to environmental persistence and ecological concerns, the study of their synthesis remains relevant for understanding their historical impact, metabolism, and for the development of potential remediation strategies.

Insecticide Synthesis from this compound

This compound is primarily used in condensation reactions with chlorinated or alkylated benzene (B151609) derivatives in the presence of an acid catalyst to yield the desired insecticide.

Dichlorodiphenyl Dichloroethane (DDD)

DDD, also known as TDE, is an insecticide chemically similar to DDT.[1] It is synthesized through the acid-catalyzed condensation of this compound with chlorobenzene.[2]

Reaction Scheme:

The following protocol is adapted from a method for synthesizing carbon-13 labeled DDD, which provides a detailed experimental procedure.[3]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
¹³C₆-Chlorobenzene118.530.23 g1.94
This compound hydrate131.950.13 g0.97
Phosphoric acid98.000.9 mL-
Dichloromethane (B109758)84.93q.s.-
Anhydrous sodium sulfate142.04q.s.-
Ethanol (B145695)46.07q.s.-

Procedure:

  • In a 50 mL two-necked flask, combine 0.23 g (1.94 mmol) of ¹³C₆-chlorobenzene, 0.13 g (0.97 mmol) of this compound hydrate, and 0.9 mL of phosphoric acid.[3]

  • Stir the reaction mixture at 30°C for 8 hours.[3]

  • After the reaction is complete, add 4.6 g of crushed ice to the mixture.

  • Extract the product with 5 mL of dichloromethane three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude product.

  • Recrystallize the crude product from a 2:1 (v/v) mixture of ethanol and dichloromethane to obtain 0.23 g of pure ¹³C₁₂-DDD.[3]

Quantitative Data:

ParameterValue
Yield70%[3]
Isotopic Yield60%[3]
Chemical Purity>90%[3]
Isotopic Abundance>90%[3]
Perthane

Perthane is another organochlorine insecticide synthesized from this compound.[4][5][6][7][8] The synthesis involves the condensation of this compound with ethylbenzene (B125841).[4][5]

Reaction Scheme:

General Methodology:

  • Reactants: this compound and ethylbenzene are the primary reactants.

  • Catalyst: A strong acid, such as sulfuric acid or phosphoric acid, is used to catalyze the condensation reaction.

  • Reaction Conditions: The reaction is typically carried out with stirring at a controlled temperature.

  • Workup and Purification: The reaction mixture is quenched with water or ice, and the product is extracted with an organic solvent. The crude product is then purified, likely through recrystallization, to yield pure Perthane.

Visualizations

Synthesis Pathways

DDD_Synthesis DCAA This compound (CHCl₂CHO) DDD DDD ((ClC₆H₄)₂CHCHCl₂) DCAA->DDD CB Chlorobenzene (C₆H₅Cl) CB->DDD Catalyst H₃PO₄ Catalyst->DDD Catalyst Water H₂O DDD->Water Byproduct

Caption: Synthesis of DDD from this compound and Chlorobenzene.

Perthane_Synthesis DCAA This compound (CHCl₂CHO) Perthane Perthane ((C₂H₅C₆H₄)₂CHCHCl₂) DCAA->Perthane EB Ethylbenzene (C₆H₅C₂H₅) EB->Perthane Catalyst Acid Catalyst Catalyst->Perthane Catalyst Water H₂O Perthane->Water Byproduct Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Combine Reactants Combine Reactants Stir at 30°C for 8h Stir at 30°C for 8h Combine Reactants->Stir at 30°C for 8h Quench with Ice Quench with Ice Stir at 30°C for 8h->Quench with Ice Extract with CH₂Cl₂ Extract with CH₂Cl₂ Quench with Ice->Extract with CH₂Cl₂ Dry Organic Layer Dry Organic Layer Extract with CH₂Cl₂->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Pure Product Pure Product Recrystallize->Pure Product

References

Troubleshooting & Optimization

Preventing polymerization of dichloroacetaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of dichloroacetaldehyde (DCA), focusing on the prevention and troubleshooting of unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCA) and why is it prone to polymerization?

A1: this compound (chemical formula: HCCl₂CHO) is a chlorinated aldehyde used in the synthesis of various chemical compounds, including insecticides and pharmaceuticals.[1][2] Like many aldehydes, DCA is chemically reactive. It has a tendency to polymerize, especially upon standing or when exposed to initiators such as acids, light, heat, water, bases, and transition metals.[2][3][4] This process results in the formation of a solid, colorless polymer, which can render the reagent unusable.[2][5]

Q2: What are the visible signs of DCA polymerization?

A2: The onset of polymerization can be identified by several physical changes in the product. Key indicators include:

  • Increased viscosity: The liquid becomes noticeably thicker.

  • Formation of a precipitate: A colorless or white solid may appear in the container.[2][5]

  • Cloudiness: The solution may lose its clarity.

Q3: What is the difference between the linear polymer and the cyclic trimer of DCA?

A3: It is crucial to distinguish between two polymeric forms of DCA. The undesirable linear polymer is a solid that forms spontaneously during storage and indicates product degradation.[2][5] In contrast, the cyclic trimer (2,4,6-tris(dichloromethyl)-1,3,5-trioxane) is a stable, colorless crystalline solid that can be synthesized intentionally.[1][6] This trimer is often used as a stable precursor from which pure, monomeric DCA can be generated through depolymerization by heating.[6]

Prevention of Polymerization During Storage

Q1: What are the optimal conditions for storing this compound?

A1: To minimize the risk of polymerization and ensure the long-term stability of DCA, it is critical to adhere to proper storage protocols. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a freezer.[2]Reduces the rate of thermally-initiated polymerization.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[7]Prevents oxidation and initiation by atmospheric oxygen.
Container Use an amber glass or other opaque vessel.Protects the compound from light, which can initiate radical polymerization.[3]
Sealing Keep the container tightly closed.[7]Prevents contamination from moisture and air.
Purity Keep away from incompatible materials like acids, oxidizers, and transition metals.[3][7]These substances can act as catalysts or initiators for polymerization.[3]

Q2: Should a polymerization inhibitor be used for DCA storage?

A2: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. Lactams, particularly caprolactam, have been shown to be effective stabilizers for DCA, even in the presence of contaminating transition metals that can cause other stabilizers to fail.[3] An effective concentration is typically between 0.05% and 0.5% by weight.[3]

Troubleshooting Guide

Issue: The this compound in my container has become viscous or contains a white solid.

This indicates that polymerization has occurred. Use the following workflow to determine the appropriate course of action.

G start Visual Inspection: Viscosity increase or white solid observed. check_extent Assess Extent of Polymerization start->check_extent is_minor Is polymerization minor? (Slight viscosity change, -small amount of precipitate) check_extent->is_minor is_major Is polymerization major? (Significant solidification, high viscosity) is_minor->is_major No use_liquid Option 1: Carefully decant and use the remaining liquid portion. (Verify purity before use) is_minor->use_liquid Yes depolymerize Option 2: Attempt thermal depolymerization (See Protocol 2) is_major->depolymerize Yes, and material is valuable dispose Action: Dispose of material according to institutional hazardous waste guidelines. is_major->dispose Yes, and depolymerization is not feasible end_use Use Immediately use_liquid->end_use depolymerize->end_use end_dispose End dispose->end_dispose

Caption: Troubleshooting workflow for polymerized this compound.

Experimental Protocols

Protocol 1: Addition of Caprolactam as a Polymerization Inhibitor

Objective: To stabilize liquid this compound for long-term storage.

Materials:

  • This compound (DCA)

  • Caprolactam (solid)

  • Airtight storage container (amber glass recommended)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • In a well-ventilated fume hood, weigh the amount of DCA to be stored.

  • Calculate the required mass of caprolactam to achieve a final concentration of 0.1% w/w (e.g., for 100 g of DCA, add 0.1 g of caprolactam).[3]

  • Add the calculated amount of solid caprolactam directly to the liquid DCA in its storage container.

  • Seal the container and agitate gently until the caprolactam is fully dissolved.

  • Flush the headspace of the container with an inert gas (Nitrogen or Argon) for 1-2 minutes.

  • Tightly seal the container and label it clearly, indicating the compound, date, and the addition of 0.1% caprolactam as a stabilizer.

  • Store the stabilized DCA under the recommended conditions (see table above).

Protocol 2: Thermal Depolymerization of Poly-dichloroacetaldehyde

Objective: To recover monomeric this compound from its undesired linear polymer.

!!! SAFETY WARNING !!! This procedure involves heating a potentially unstable compound and must be performed with extreme caution in a well-ventilated fume hood behind a safety shield. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Materials:

  • Polymerized DCA sample

  • Distillation apparatus (e.g., short-path distillation setup)

  • Heating mantle with a temperature controller

  • Receiving flask, cooled in an ice bath

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Transfer the polymerized DCA sample into the distillation flask.

  • Begin heating the distillation flask gently. The target temperature for depolymerization is approximately 120°C.[2][5]

  • As the polymer heats, it will break down into the volatile DCA monomer, which will distill over. The boiling point of DCA is approximately 88°C.[1]

  • Collect the distilled, liquid DCA monomer in the cooled receiving flask.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before disassembly.

  • The recovered DCA is unstabilized and highly prone to re-polymerization. It should be used immediately or stabilized according to Protocol 1.

Conceptual Diagrams

G monomer This compound (Monomer) polymer Undesirable Linear Polymer (Solid Precipitate) monomer->polymer Spontaneous Polymerization trimer Stable Cyclic Trimer (Crystalline Solid) monomer->trimer Intentional Synthesis initiators Initiators: Heat, Light, Acid, Transition Metals initiators->monomer polymer->monomer Reversible lewis_acid Lewis Acid (e.g., H₂SO₄) lewis_acid->monomer trimer->monomer Reversible depolymerization Depolymerization (Heat to 120°C) depolymerization->polymer depolymerization_trimer Depolymerization (Heat to 160°C) depolymerization_trimer->trimer

Caption: Pathways of this compound polymerization and depolymerization.

G cluster_0 Without Inhibitor cluster_1 With Inhibitor initiator_a Initiator (e.g., trace metal) radical_a Radical Species initiator_a->radical_a monomer_a DCA Monomer radical_a->monomer_a + polymer_a Polymer Chain (Uncontrolled Growth) monomer_a->polymer_a initiator_b Initiator (e.g., trace metal) radical_b Radical Species initiator_b->radical_b inhibitor Inhibitor (e.g., Caprolactam) radical_b->inhibitor + stable_radical Stabilized Radical (Polymerization Terminated) inhibitor->stable_radical

Caption: Conceptual mechanism of a polymerization inhibitor.

References

Technical Support Center: Optimization of Dichloroacetaldehyde Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dichloroacetaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial method is the direct chlorination of acetaldehyde (B116499) or its trimer, paraldehyde.[1][2] This process typically involves reacting acetaldehyde with chlorine gas, often in the presence of a catalyst.[1][2]

Q2: What are the main byproducts to expect during the chlorination of acetaldehyde?

A2: The primary byproducts are monochloroacetaldehyde and trichloroacetaldehyde (chloral). The formation of these compounds is a significant challenge as their boiling points are close to that of this compound, making separation difficult.[1] Other potential side products include chlorinated acetic acids and butyl chloral.

Q3: What catalysts are effective in the synthesis of this compound?

A3: Catalysts are often used to control the chlorination reaction. Antimony trichloride (B1173362) is a commonly mentioned catalyst that can be used to promote the formation of both this compound and trichloroacetaldehyde.[1] Other metal chlorides, such as those of iron, zinc, and tin, can also be employed.[1]

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through fractional distillation.[1] Due to the close boiling points of the chlorinated acetaldehydes, a distillation column with a high number of theoretical plates is often necessary for effective separation.[1] It is also crucial to control the pressure and temperature during distillation to isolate the desired product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incorrect Reaction Temperature: Temperatures outside the optimal range (typically 70-90°C) can lead to incomplete reactions or the formation of undesired byproducts.- Optimize Temperature: Carefully monitor and control the reaction temperature within the 70-90°C range. Use a reliable heating mantle and temperature controller.
- Inefficient Chlorination: Poor dispersion of chlorine gas in the reaction mixture can result in incomplete conversion of acetaldehyde.- Improve Gas Dispersion: Ensure vigorous stirring and use a gas dispersion tube to introduce chlorine gas below the surface of the reaction mixture.
- Formation of Byproducts: Over-chlorination leads to trichloroacetaldehyde, while incomplete chlorination results in residual monochloroacetaldehyde.- Control Stoichiometry and Catalyst: Carefully control the molar ratio of chlorine to acetaldehyde. The use of a catalyst like antimony trichloride (1-4% by weight) can help drive the reaction towards the desired product, but its concentration must be optimized to avoid excessive formation of trichloroacetaldehyde.[1]
High Levels of Monochloroacetaldehyde Impurity - Incomplete Reaction: Insufficient chlorine or reaction time will leave unreacted monochloroacetaldehyde.- Increase Reaction Time or Chlorine Flow: Ensure a stoichiometric amount of chlorine is added and allow sufficient time for the second chlorination step to occur. Monitor the reaction progress using gas chromatography (GC).
- Low Reaction Temperature: The rate of the second chlorination step might be too slow at lower temperatures.- Maintain Optimal Temperature: Ensure the reaction temperature is maintained within the optimal range of 70-90°C to facilitate the conversion of monochloroacetaldehyde to this compound.[1]
High Levels of Trichloroacetaldehyde (Chloral) Impurity - Over-chlorination: An excess of chlorine will promote the formation of trichloroacetaldehyde.- Precise Chlorine Control: Carefully meter the addition of chlorine gas and monitor the reaction to avoid adding an excess.
- High Catalyst Concentration: A high concentration of catalysts like antimony trichloride can favor the formation of trichloroacetaldehyde.[1]- Optimize Catalyst Loading: Reduce the concentration of the catalyst. Perform small-scale experiments to determine the optimal catalyst loading for maximizing this compound yield.
Product is Dark or Contains Tarry Residue - Side Reactions at High Temperatures: Elevated temperatures can lead to condensation reactions and the formation of high-boiling point impurities.- Strict Temperature Control: Do not exceed the recommended reaction temperature. Ensure efficient cooling is available to manage the exothermic nature of the chlorination reaction.
- Presence of Acidic Byproducts: The formation of HCl during the reaction can catalyze side reactions.- Consider a Two-Stage Process: Some procedures utilize a lower temperature in the initial stage of chlorination to control the reaction before increasing the temperature for the second chlorination.
Difficulty in Separating Products by Distillation - Close Boiling Points of Components: Monochloroacetaldehyde, this compound, and trichloroacetaldehyde have very similar boiling points, making separation by simple distillation challenging.[1]- Use a High-Efficiency Distillation Column: Employ a fractionating column with a high number of theoretical plates.
- Improper Distillation Conditions: Incorrect pressure or temperature during distillation can result in poor separation.- Optimize Distillation Parameters: Distillation under reduced pressure can be effective. For example, this compound can be distilled at a temperature of about 48°C under a pressure of 0.205 atmospheres.[1]

Experimental Protocols

Synthesis of this compound via Chlorination of Acetaldehyde

This protocol describes a general procedure for the synthesis of this compound by the chlorination of acetaldehyde using a catalyst.

Materials:

  • Acetaldehyde

  • Chlorine gas

  • Antimony trichloride (catalyst)

  • Inert gas (e.g., Nitrogen)

  • Apparatus for gas dispersion

  • Reaction vessel with cooling capabilities (e.g., jacketed reactor or ice bath)

  • Distillation apparatus with a high-efficiency fractionating column

Procedure:

  • Reactor Setup: Set up the reaction vessel with a stirrer, a gas inlet tube for chlorine, a condenser, and a thermometer. Ensure the system can be cooled effectively. Purge the system with an inert gas to remove air and moisture.

  • Charge Reactor: Charge the reactor with acetaldehyde.

  • Catalyst Addition: Add the antimony trichloride catalyst to the acetaldehyde. A typical concentration is between 1% and 4% by weight of the acetaldehyde.[1]

  • Chlorination: Begin cooling the reaction mixture and start the flow of chlorine gas into the reactor through the gas dispersion tube. Maintain the reaction temperature between 70°C and 90°C.[1] The chlorination reaction is exothermic, so careful control of the chlorine addition rate and cooling is crucial.

  • Monitoring: The rate of chlorine addition should correspond to the rate of its consumption, which can be monitored by analyzing the off-gas for unreacted chlorine. The reaction is typically continued until the desired conversion is achieved, which can be determined by gas chromatography (GC) analysis of reaction aliquots.

  • Work-up and Purification: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas to remove any residual chlorine and HCl. The crude product mixture is then purified by fractional distillation.

  • Distillation:

    • A multi-stage distillation is often employed. An initial distillation can remove high-boiling impurities.[1]

    • A subsequent distillation in a column with a high number of theoretical plates is used to separate the mono-, di-, and trichloroacetaldehydes.

    • To effectively separate this compound from trichloroacetaldehyde, distillation under reduced pressure is recommended. For instance, operating at a pressure of approximately 0.25 atmospheres allows for the distillation of this compound at a temperature around 50°C.[1]

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification cluster_final Final Product Acetaldehyde Acetaldehyde Chlorination Chlorination (70-90°C) Acetaldehyde->Chlorination Chlorine Chlorine Gas Chlorine->Chlorination Catalyst Antimony Trichloride Catalyst->Chlorination Crude_Product Crude this compound (with byproducts) Chlorination->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Temp Incorrect Temperature? Start->Temp Byproducts High Byproduct Formation? Start->Byproducts Purity Poor Product Purity? Start->Purity Adjust_Temp Optimize Temperature (70-90°C) Temp->Adjust_Temp Yes Control_Stoich Control Cl2:Acetaldehyde Ratio & Catalyst Concentration Byproducts->Control_Stoich Yes Optimize_Distill High-Efficiency Distillation (Reduced Pressure) Purity->Optimize_Distill Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of dichloroacetaldehyde from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing this compound?

A1: The most common byproducts from the chlorination of acetaldehyde (B116499) or paraldehyde (B1678423) are monochloroacetaldehyde (MCA) and trichloroacetaldehyde (chloral).[1] The formation of these impurities is a result of incomplete or excessive chlorination, respectively.

Q2: Why is it difficult to separate this compound from monochloroacetaldehyde by simple distillation?

A2: The boiling points of this compound (DCA) and monochloroacetaldehyde (MCA) are very close, making their separation by simple distillation challenging. Effective separation requires more advanced techniques like fractional distillation.

Q3: What are the main methods for purifying this compound?

A3: The primary methods for purifying this compound are fractional distillation and extractive methods. Fractional distillation separates components based on differences in their boiling points, while extractive methods, such as bisulfite extraction, rely on the reversible chemical reaction of the aldehyde group to separate it from other organic compounds.[2][3]

Q4: How can I analyze the purity of my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and quantifying impurities.[4] This technique separates the components of a mixture and provides detailed information about their molecular structure, allowing for precise identification and quantification.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a toxic and corrosive compound. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. In case of exposure, seek immediate medical attention.

Data Presentation

Table 1: Physical Properties of this compound and Common Byproducts

PropertyThis compound (DCA)Monochloroacetaldehyde (MCA)Trichloroacetaldehyde (Chloral)
Molecular Formula C₂H₂Cl₂OC₂H₃ClOC₂HCl₃O
Molar Mass ( g/mol ) 112.9478.50[1]147.38[5][6][7]
Boiling Point (°C) 88-90[8]85-85.5[1]97.8[5][7]
Density (g/mL) 1.4361.1171.510[5]
Solubility in Water Forms a hydrate[8]Soluble, forms a hydrate[1]Reacts to form chloral (B1216628) hydrate[5][6][7]

Troubleshooting Guides

Issue 1: Poor Separation of this compound and Monochloroacetaldehyde by Fractional Distillation
  • Potential Cause: Insufficient column efficiency or improper distillation parameters.

  • Solution:

    • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or Vigreux indentations) can improve separation.

    • Optimize Reflux Ratio: A higher reflux ratio can enhance separation but will also increase the distillation time. Experiment to find the optimal balance.

    • Control Temperature Gradient: Ensure a stable and consistent temperature gradient along the column. Proper insulation of the column is crucial.

    • Vacuum Distillation: Reducing the pressure can lower the boiling points and may improve the separation of closely boiling compounds.

cluster_troubleshooting Troubleshooting: Poor Separation Poor_Separation Poor Separation of DCA and MCA Insufficient_Efficiency Insufficient Column Efficiency Poor_Separation->Insufficient_Efficiency is caused by Improper_Parameters Improper Distillation Parameters Poor_Separation->Improper_Parameters is caused by Increase_Plates Use Column with More Theoretical Plates Insufficient_Efficiency->Increase_Plates solution Optimize_Reflux Optimize Reflux Ratio Improper_Parameters->Optimize_Reflux solution Control_Temperature Control Temperature Gradient Improper_Parameters->Control_Temperature solution Vacuum_Distillation Consider Vacuum Distillation Improper_Parameters->Vacuum_Distillation solution

Caption: Troubleshooting logic for poor distillation separation.

Issue 2: this compound Product is Unstable and Polymerizes Upon Standing
  • Potential Cause: this compound is prone to polymerization, which can be catalyzed by light, acids, bases, and transition metals.[9]

  • Solution:

    • Add a Stabilizer: Small amounts (0.001-1%) of a stabilizer like caprolactam can be added to inhibit polymerization.[9]

    • Storage Conditions: Store the purified this compound in a cool, dark place in a tightly sealed container to minimize exposure to light and air.

    • Depolymerization: If a polymer has formed, it can often be depolymerized by heating to around 120°C.[8]

cluster_stabilization Preventing Polymerization Polymerization Product Polymerization Catalyst_Presence Presence of Catalysts (Light, Acid, Base, Metals) Polymerization->Catalyst_Presence is caused by Depolymerize Heat to ~120°C to Depolymerize Polymerization->Depolymerize reversal Add_Stabilizer Add Stabilizer (e.g., caprolactam) Catalyst_Presence->Add_Stabilizer prevention Proper_Storage Store in Cool, Dark, Sealed Container Catalyst_Presence->Proper_Storage prevention

Caption: Strategies for preventing and reversing polymerization.

Issue 3: Low Yield or Incomplete Separation with Bisulfite Extraction
  • Potential Cause: The bisulfite adduct may be soluble, or the reaction may not have gone to completion.

  • Solution:

    • Solvent Choice: For aliphatic aldehydes like this compound, using a water-miscible co-solvent such as dimethylformamide (DMF) can improve the reaction and subsequent separation.[2][3]

    • Fresh Reagent: Always use a freshly prepared, saturated solution of sodium bisulfite for optimal reactivity.[2]

    • Liquid-Liquid Extraction: If the bisulfite adduct is soluble and does not precipitate, use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[2][3]

    • Regeneration Conditions: To recover the aldehyde from the aqueous adduct, carefully add a base (e.g., NaOH) to raise the pH to around 12. For base-sensitive aldehydes, minimize the exposure time to the base and perform a rapid extraction.[2] A non-aqueous regeneration using chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) can also be considered.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and the system is properly clamped.

  • Distillation Procedure:

    • Charge the round-bottom flask with the crude this compound mixture.

    • Heat the flask gently using a heating mantle.

    • Carefully monitor the temperature at the distillation head. The first fraction will likely contain lower-boiling impurities such as monochloroacetaldehyde.

    • Collect the fraction that distills at the boiling point of this compound (approximately 88-90°C at atmospheric pressure).

    • Higher-boiling impurities, such as chloral, will remain in the distillation flask.

    • For improved separation from monochloroacetaldehyde, consider performing the distillation under reduced pressure.

cluster_distillation_workflow Fractional Distillation Workflow Start Start Setup Assemble Fractional Distillation Apparatus Start->Setup Charge_Flask Charge Flask with Crude DCA Setup->Charge_Flask Heat Gently Heat the Mixture Charge_Flask->Heat Monitor_Temp Monitor Temperature at Distillation Head Heat->Monitor_Temp Collect_Fractions Collect Fractions Based on Boiling Points Monitor_Temp->Collect_Fractions DCA_Fraction Collect DCA Fraction (~88-90°C) Collect_Fractions->DCA_Fraction End End DCA_Fraction->End

Caption: Workflow for fractional distillation of this compound.

Protocol 2: Purification of this compound by Bisulfite Extraction
  • Adduct Formation:

    • Dissolve the crude this compound mixture in a water-miscible solvent like dimethylformamide (DMF).[2][3]

    • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for about 30 seconds to form the bisulfite adduct.[2]

  • Extraction:

    • Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate (B1210297) in hexanes) to the separatory funnel.[2]

    • Shake the funnel again to partition the components. The this compound bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.

    • Separate the aqueous layer.

  • Regeneration of this compound:

    • Transfer the aqueous layer containing the adduct to a clean separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[2]

    • Slowly add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise while shaking and monitoring the pH until it reaches approximately 12.[2]

    • The this compound will be regenerated and extracted into the organic layer.

    • Separate, dry (e.g., with anhydrous sodium sulfate), and concentrate the organic layer to obtain the purified this compound.

cluster_extraction_workflow Bisulfite Extraction Workflow Start Start Dissolve Dissolve Crude DCA in DMF Start->Dissolve Add_Bisulfite Add Saturated Sodium Bisulfite Solution Dissolve->Add_Bisulfite Shake Shake to Form Adduct Add_Bisulfite->Shake Extract Add Water and Immiscible Organic Solvent & Shake Shake->Extract Separate_Aqueous Separate Aqueous Layer (contains adduct) Extract->Separate_Aqueous Regenerate Add Organic Solvent and NaOH to Aqueous Layer Separate_Aqueous->Regenerate Extract_DCA Extract Regenerated DCA into Organic Layer Regenerate->Extract_DCA Dry_Concentrate Dry and Concentrate Organic Layer Extract_DCA->Dry_Concentrate End End Dry_Concentrate->End

Caption: Workflow for bisulfite extraction of this compound.

References

Technical Support Center: Stabilizing Dichloroacetaldehyde Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of dichloroacetaldehyde (DCA) solutions. This guide includes troubleshooting advice, frequently asked questions, experimental protocols, and data on the stability of DCA to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DCA) solution turning viscous or solidifying?

A1: this compound is prone to polymerization, especially in the presence of impurities such as acids, bases, transition metals, or upon exposure to light.[1] This polymerization results in the formation of a solid, colorless polymer.[1] To prevent this, it is crucial to use purified DCA and store it under appropriate conditions.

Q2: What is the white precipitate that formed in my aqueous DCA solution?

A2: In aqueous solutions, this compound exists in equilibrium with its hydrate (B1144303) form.[1] Changes in temperature or concentration can cause the hydrate to precipitate. Additionally, polymerization can also occur in aqueous solutions, leading to a solid precipitate.

Q3: Can I store DCA solutions at room temperature?

A3: Storing DCA solutions at room temperature is not recommended due to its instability. For aqueous solutions, storage at 4°C with pH adjusted to 4.5 can maintain stability for up to 14 days. For organic solutions, storage at low temperatures (e.g., in a freezer) is advisable to slow down degradation and polymerization.[2]

Q4: What are the primary degradation pathways for DCA?

A4: The primary degradation pathways for this compound include polymerization and hydrolysis. In the presence of water, it forms a hydrate. Under certain conditions, it can also undergo reactions such as the Cannizzaro reaction in the presence of a strong base.

Q5: Are there any recommended stabilizers for DCA solutions?

A5: Yes, lactams, particularly ε-caprolactam, have been shown to be effective stabilizers for this compound, protecting it from polymerization even in the presence of transition metal contaminants.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or no reactivity in a reaction using a DCA solution. 1. Degradation/Polymerization of DCA: The active monomeric DCA may have polymerized or degraded during storage. 2. Inaccurate Concentration: The initial concentration of the DCA solution may have been incorrect or has decreased over time.1. Use a freshly prepared or properly stored DCA solution. 2. Consider depolymerizing the DCA. Gentle heating (to around 120°C) can sometimes depolymerize the solid polymer, but this should be done with caution in a well-ventilated fume hood as it can release toxic fumes.[1] 3. Verify the concentration of your DCA solution using a suitable analytical method (e.g., GC, titration) before use.
Inconsistent or non-reproducible experimental results. 1. Variable Purity of DCA: The purity of the DCA may vary between batches, containing different levels of impurities that can affect the reaction. 2. Inconsistent Storage Conditions: Fluctuations in storage temperature or exposure to light can lead to varying degrees of degradation.1. Source high-purity DCA and ensure consistency between batches. 2. Adhere strictly to recommended storage conditions. Store in a cool, dark place, preferably under an inert atmosphere. 3. Prepare and use stabilized DCA solutions as described in the experimental protocols section.
Formation of a solid precipitate during the reaction. 1. Polymerization of DCA: The reaction conditions (e.g., presence of acidic or basic catalysts, elevated temperature) may be promoting the polymerization of DCA. 2. Precipitation of a reaction byproduct or the product itself. 1. Add a stabilizer like ε-caprolactam to your DCA stock solution. 2. Optimize reaction conditions to minimize DCA polymerization (e.g., lower temperature, shorter reaction time). 3. Analyze the precipitate to determine its identity. This will help in distinguishing between DCA polymer and other reaction components.
Discoloration of the DCA solution (e.g., turning yellow or brown). 1. Presence of Impurities: Contamination with transition metals or other impurities can catalyze side reactions and cause discoloration. 2. Decomposition: Over time, DCA can decompose, leading to the formation of colored byproducts.1. Use high-purity DCA and clean glassware. 2. Store the solution in a dark, cool place. 3. If discoloration is observed, it is best to discard the solution and prepare a fresh one.

Quantitative Data on this compound Stability

Quantitative data on the degradation kinetics of this compound in a wide range of organic solvents and under various temperatures is limited in publicly available literature. However, the following table summarizes available information and provides general stability guidelines.

Table 1: Stability of this compound in Aqueous Solution

pHTemperature (°C)Half-lifeReference/Notes
725Slower reaction with chlorine compared to pH 8Based on reaction kinetics with chlorine, which can be an indicator of degradation.[3]
825Faster reaction with chlorine compared to pH 7At higher pH, the degradation rate in the presence of chlorine increases.[3]
4.54Stable for up to 14 daysRecommended storage condition for aqueous solutions.

Table 2: General Stability of this compound in Various Solvents

SolventRelative StabilityNotes
Methyl tert-butyl ether (MTBE)HighReported to be a stable solvent for haloacetaldehydes for up to 8 months.
AcetoneLowBrominated haloacetaldehydes are reported to degrade in acetone. Similar reactivity is possible for DCA.
Methanol, Ethanol (B145695)ModerateAlcohols can react with aldehydes to form hemiacetals and acetals, which can be a form of reversible stabilization or a degradation pathway depending on the experimental context.
Acetonitrile, DMSO, DMF, THFData not readily availableStability is expected to be dependent on the purity of the solvent and storage conditions. Protic impurities or basic nature of some solvents (like DMF) could promote degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound (DCA) Stock Solution

This protocol describes the preparation of a stock solution of DCA stabilized with ε-caprolactam.

Materials:

  • This compound (high purity)

  • ε-caprolactam

  • Anhydrous solvent of choice (e.g., Methyl tert-butyl ether - MTBE)

  • Inert gas (Nitrogen or Argon)

  • Clean, dry glassware

Procedure:

  • Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants.

  • In a fume hood, weigh the desired amount of this compound into a clean, dry flask.

  • Add ε-caprolactam at a concentration of 0.1% (w/w) relative to the amount of this compound. For example, for 10 g of DCA, add 0.01 g of ε-caprolactam.

  • Add the desired volume of anhydrous solvent to achieve the target concentration (e.g., 1 M DCA solution).

  • Gently swirl the flask to dissolve the ε-caprolactam and DCA.

  • Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Seal the flask tightly with a septum or a tightly fitting cap.

  • Wrap the flask in aluminum foil to protect it from light.

  • Store the stabilized stock solution in a refrigerator or freezer.

Protocol 2: Synthesis of 2-Aminothiazole using this compound

This protocol is an example of a common synthesis that utilizes this compound.

Materials:

  • This compound (as a stabilized solution or freshly prepared)

  • Thiourea (B124793)

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea in ethanol.

  • Slowly add the this compound solution to the stirred thiourea solution at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.

  • The product, 2-aminothiazole, may precipitate. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, the mixture can be concentrated under reduced pressure, and the product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Mandatory Visualizations

This compound-Induced Apoptosis Signaling Pathway

DCA_Apoptosis_Pathway DCA This compound Mitochondria Mitochondrial Dysfunction DCA->Mitochondria PI3K_Akt PI3K/Akt Pathway (Modulation) DCA->PI3K_Akt NFkB NF-κB Inhibition DCA->NFkB ROS Increased ROS Mitochondria->ROS MAPK MAPK Activation (p38, JNK) ROS->MAPK Caspase_Activation Caspase Activation MAPK->Caspase_Activation PI3K_Akt->Caspase_Activation NFkB->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Stabilized_DCA_Workflow Start Start: Clean & Dry Glassware Weigh_DCA Weigh this compound Start->Weigh_DCA Add_Stabilizer Add ε-caprolactam (0.1% w/w) Weigh_DCA->Add_Stabilizer Add_Solvent Add Anhydrous Solvent (e.g., MTBE) Add_Stabilizer->Add_Solvent Dissolve Dissolve Components Add_Solvent->Dissolve Inert_Atmosphere Purge with Inert Gas (N₂ or Ar) Dissolve->Inert_Atmosphere Seal Seal Flask Tightly Inert_Atmosphere->Seal Store Store in Cool, Dark Place Seal->Store Troubleshooting_Yield Low_Yield Low Reaction Yield Check_DCA Check DCA Solution Quality (Age, Storage, Purity) Low_Yield->Check_DCA Degraded_DCA DCA Degraded/Polymerized? Check_DCA->Degraded_DCA Prepare_Fresh Prepare Fresh Stabilized DCA Solution Degraded_DCA->Prepare_Fresh Yes Check_Reagents Check Other Reagents & Solvents Degraded_DCA->Check_Reagents No Success Improved Yield Prepare_Fresh->Success Impure_Reagents Impurities Present? Check_Reagents->Impure_Reagents Purify_Reagents Purify/Replace Reagents Impure_Reagents->Purify_Reagents Yes Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Impure_Reagents->Check_Conditions No Purify_Reagents->Success Suboptimal Conditions Suboptimal? Check_Conditions->Suboptimal Optimize Optimize Reaction Conditions Suboptimal->Optimize Yes Suboptimal->Success No (Re-evaluate problem) Optimize->Success

References

Technical Support Center: Troubleshooting Dichloroacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloroacetaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction with this compound has a low yield or is not proceeding to completion. What are the common causes and how can I improve it?

A1: Low yields in reactions involving this compound can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Reagent Quality:

    • Polymerization: this compound is prone to polymerization upon standing, appearing as a white solid.[1] This polymer is generally unreactive under typical reaction conditions.

    • Hydrate (B1144303) Formation: this compound readily forms a stable hydrate (2,2-dichloro-1,1-ethanediol) in the presence of water.[2] If your reaction is water-sensitive, the hydrate may inhibit the desired transformation.

    • Impurities: Synthesis of this compound can result in impurities such as monochloroacetaldehyde and trichloroacetaldehyde (chloral), which can lead to side reactions.

  • Reaction Conditions:

    • Temperature: Sub-optimal temperature can significantly affect reaction rates and selectivity. Both excessively high or low temperatures can be detrimental.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged times may cause product decomposition or the formation of byproducts.

    • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct loading. For acid-catalyzed reactions, the choice and concentration of the acid are critical.

  • Workup Procedure:

    • Product may be lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low or No Yield check_reagent 1. Verify Reagent Quality start->check_reagent check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Review Workup Procedure start->check_workup sub_reagent1 Polymer Present? check_reagent->sub_reagent1 sub_conditions1 Screen Temperatures check_conditions->sub_conditions1 sub_conditions2 Time Course Study (TLC, GC) check_conditions->sub_conditions2 sub_conditions3 Vary Catalyst/Loading check_conditions->sub_conditions3 sub_workup1 Check Extraction pH check_workup->sub_workup1 sub_workup2 Optimize Purification check_workup->sub_workup2 sub_reagent2 Using Hydrate in Anhydrous Reaction? sub_reagent1->sub_reagent2 No action_reagent1 Depolymerize Reagent (see Protocol 1) sub_reagent1->action_reagent1 Yes sub_reagent3 Impurities Detected (GC-MS)? sub_reagent2->sub_reagent3 No action_reagent2 Dehydrate Reagent (see Protocol 2) sub_reagent2->action_reagent2 Yes action_reagent3 Purify by Distillation (see Protocol 3) sub_reagent3->action_reagent3 Yes

A logical workflow for troubleshooting low reaction yields.
Issue 2: Presence of Solid Precipitate in this compound Reagent

Q2: My bottle of this compound contains a white solid. What is it and can I still use the reagent?

A2: The white solid is likely a polymer of this compound. This compound can polymerize on standing, especially in the presence of acid.[2] The good news is that this polymer can often be converted back to the monomer.

Solution: The polymer can be depolymerized by heating.[1] Gentle heating to around 120°C can revert the solid polymer back to the liquid monomer, which can then be distilled for purification.[1]

  • Refer to Experimental Protocol 1 for a detailed depolymerization procedure.

Issue 3: Managing the Hydrated Form of this compound

Q3: I have this compound hydrate, but my reaction requires anhydrous conditions. How can I remove the water?

A3: this compound readily forms a stable crystalline hydrate (2,2-dichloro-1,1-ethanediol).[2] For moisture-sensitive reactions, using the hydrate will introduce water and may prevent the reaction from proceeding.

Solution: The water can be removed by azeotropic distillation.[3] Using a solvent that forms a low-boiling azeotrope with water (e.g., toluene (B28343) or benzene) and a Dean-Stark apparatus will effectively remove the water, yielding anhydrous this compound in the distillation pot.

  • Refer to Experimental Protocol 2 for a detailed dehydration procedure.

Q4: How can I determine the ratio of the aldehyde to its hydrate in my sample?

A4: The equilibrium between this compound and its hydrate can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. In an aqueous solution, both the aldehyde and the diol species will be present and can be distinguished by their characteristic proton signals. Gas chromatography (GC) can also be used to determine the total this compound content, as the hydrate dehydrates to the monomer at the high temperatures of the GC inlet.

Issue 4: Side Reactions and Impurities

Q5: My reaction is producing significant side products. What are the likely culprits and how can I improve selectivity?

A5: Side reactions are often caused by the inherent reactivity of this compound or the presence of impurities from its synthesis.

Common Side Reactions and Causes:

  • Self-condensation: Aldol-type self-condensation can occur, especially under basic conditions.

  • Cannizzaro Reaction: In the presence of a strong base and with no α-hydrogens, this compound can undergo a Cannizzaro reaction to yield 2,2-dichloroethanol (B146553) and dichloroacetic acid.

  • Reactions with Impurities: If your starting material contains monochloroacetaldehyde or trichloroacetaldehyde, you may see products derived from these impurities.

Improving Selectivity:

  • Purify the Reagent: Distillation is an effective method to remove less volatile polymers and other chlorinated aldehyde impurities.

  • Control Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.

    • pH Control: Avoid strongly basic or acidic conditions unless required by the reaction mechanism.

    • Order of Addition: Adding the this compound slowly to the reaction mixture can help to control its instantaneous concentration and minimize side reactions.

Troubleshooting a Pictet-Spengler Reaction:

The Pictet-Spengler reaction, which forms tetrahydro-β-carbolines or tetrahydroisoquinolines, is a common application of this compound. Low yields in this reaction can often be traced to specific issues.[4][5][6]

Pictet_Spengler_Troubleshooting start Low Yield in Pictet-Spengler Reaction cause1 Inadequate Acid Catalysis start->cause1 cause2 Poor Nucleophilicity of Aryl Ring start->cause2 cause3 Iminium Ion Instability start->cause3 cause4 Use of Hydrated This compound start->cause4 solution1 Screen Brønsted or Lewis Acids (TFA, HCl) cause1->solution1 solution2 Increase Electron-Donating Character of Aryl Group cause2->solution2 solution3 Prepare Schiff Base Separately cause3->solution3 solution4 Use Anhydrous this compound (see Protocol 2) cause4->solution4 Dichloroacetaldehyde_Equilibria Monomer This compound (Liquid Monomer) Hydrate This compound Hydrate (Crystalline Solid) Monomer->Hydrate + H₂O - H₂O (Heat/Acid) Polymer Poly(this compound) (White Solid) Monomer->Polymer Stands/Acid Heat (>120°C)

References

Identifying and minimizing impurities in dichloroacetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichloroacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in this compound synthesis?

A1: The most prevalent impurities are monochloroacetaldehyde and trichloroacetaldehyde (chloral).[1][2][3] The formation of these byproducts is highly dependent on the reaction conditions, particularly the degree of chlorination. Butyl chloral (B1216628) can also be a byproduct in some synthesis routes.[4]

Q2: How can I minimize the formation of monochloroacetaldehyde?

A2: To minimize monochloroacetaldehyde, it is crucial to ensure the chlorination reaction proceeds sufficiently. This can be achieved by using at least stoichiometric amounts of chlorine and maintaining appropriate reaction temperatures (typically between 70-90°C).[1] Some methods employ catalysts like p-toluenesulfonic acid to reduce the final concentration of monochloroacetaldehyde.

Q3: What methods are recommended for the purification of this compound?

A3: Fractional distillation is the primary method for purifying this compound.[1][5][6] Due to the close boiling points of this compound and its impurities, a distillation column with a sufficient number of theoretical plates is recommended for effective separation.[5] For highly sensitive applications, conversion to a stable derivative like a hydrate (B1144303) or trimer, followed by purification and regeneration of pure this compound, can be employed.[2]

Q4: How can I accurately quantify the purity of my this compound sample and identify impurities?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of this compound and its chlorinated impurities.[7][8][9] This technique allows for the separation of the components and their identification based on their mass spectra.

Q5: this compound is unstable. What are the best practices for its storage?

A5: Anhydrous this compound is prone to polymerization.[2] For storage, it is often converted to a more stable form, such as an aqueous solution (hydrate) or an acetal (B89532).[2] If anhydrous this compound is required, it should be freshly prepared and used promptly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of monochloroacetaldehyde in the final product. Incomplete chlorination of acetaldehyde (B116499) or paraldehyde.- Increase the amount of chlorine used to ensure at least a stoichiometric ratio. - Optimize the reaction temperature and time to drive the reaction to completion.[1] - Consider the use of a suitable catalyst as described in the literature.
Significant presence of trichloroacetaldehyde (chloral). Over-chlorination of the starting material.- Carefully control the stoichiometry of chlorine addition. - Monitor the reaction progress using in-process controls (e.g., GC) to stop the reaction at the optimal point. - Employ a selective chlorination catalyst if available for your specific process.[1]
Product discoloration (yellow or brown). Formation of condensation byproducts, such as aldol (B89426) condensation products, or tar-like substances.[5]- Ensure the reaction temperature is well-controlled to prevent side reactions. - Purify the crude product via fractional distillation, ensuring the distillation temperature does not cause degradation.[5]
Low yield of this compound. - Incomplete reaction. - Loss of volatile product during workup. - Polymerization of the product.- Verify the quality and stoichiometry of reactants. - Use efficient condensation systems to prevent the loss of volatile components. - After synthesis, consider converting the product to a stable hydrate or acetal to prevent polymerization before final purification.[2]
Inaccurate purity assessment. - Inappropriate analytical method. - Co-elution of impurities in chromatography.- Utilize a validated GC-MS method with a suitable column (e.g., DB-5) and temperature program to ensure proper separation of all chlorinated acetaldehydes. - Prepare and run certified reference standards for all potential impurities for accurate identification and quantification.

Quantitative Data on Impurity Reduction

The following table summarizes typical impurity levels in crude this compound and the achievable purity after fractional distillation, as reported in the literature.

Compound Concentration in Crude Product (%) Concentration after Fractional Distillation (%)
This compound90.2[2]> 99.5[2]
Monochloroacetaldehyde5.7[2]< 0.1
Trichloroacetaldehyde (Chloral)2.4[2]< 0.3
Other Impurities< 1.7< 0.1

Experimental Protocols

Synthesis of this compound via Chlorination of Paraldehyde

This protocol is a representative example based on established industrial processes.

Materials:

Equipment:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

  • A cooling bath (e.g., ice-water or a controlled cooling system).

  • A gas scrubbing system to neutralize excess chlorine and HCl gas.

Procedure:

  • Charge the reaction flask with paraldehyde.

  • If using a catalyst, add a small amount of antimony trichloride to the paraldehyde.[1]

  • Purge the system with nitrogen gas.

  • Begin stirring and cool the flask to the desired initial reaction temperature (e.g., 70°C).[1]

  • Slowly introduce chlorine gas below the surface of the liquid while maintaining the reaction temperature within the desired range (e.g., 70-90°C).[1] The reaction is exothermic and may require external cooling to control the temperature.

  • Monitor the reaction progress by periodically taking samples and analyzing them by GC.

  • Continue the chlorine addition until the desired conversion to this compound is achieved, while minimizing the formation of trichloroacetaldehyde.

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual HCl and unreacted chlorine.

  • The crude this compound is then ready for purification by fractional distillation.

Analysis of this compound Purity by GC-MS

This is a general procedure for the analysis of chlorinated aldehydes.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 35°C, hold for 4 minutes.

    • Ramp: 9°C/min to 285°C.

    • Hold at 285°C for 10 minutes.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 45-300.

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Calibration: Prepare a series of calibration standards containing known concentrations of this compound, monochloroacetaldehyde, and trichloroacetaldehyde in the same solvent.

  • Analysis: Inject the prepared sample and calibration standards into the GC-MS system.

  • Data Processing: Identify the peaks corresponding to this compound and its impurities based on their retention times and mass spectra. Quantify the components by comparing their peak areas to the calibration curves.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Paraldehyde + Chlorine Gas Reactor Chlorination Reactor (70-90°C) Reactants->Reactor Controlled Addition Crude_Product Crude this compound Reactor->Crude_Product Reaction Completion Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound (>99.5%) Distillation->Pure_Product Impurities Impurities (Mono- & Trichloroacetaldehyde) Distillation->Impurities

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_mca cluster_tca Impurity_Issue High Impurity Levels Detected MCA High MCA Impurity_Issue->MCA Identify Impurity TCA High TCA (Chloral) Impurity_Issue->TCA Identify Impurity MCA_Cause Cause: Incomplete Chlorination MCA->MCA_Cause MCA_Solution Solution: Increase Chlorine Stoichiometry / Optimize Reaction Time & Temp MCA_Cause->MCA_Solution TCA_Cause Cause: Over-Chlorination TCA->TCA_Cause TCA_Solution Solution: Control Chlorine Addition / Monitor Reaction TCA_Cause->TCA_Solution

Caption: Troubleshooting decision tree for common impurities in this compound synthesis.

References

Improving the efficiency of dichloroacetaldehyde derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of dichloroacetaldehyde for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound analysis?

A1: The most common methods for derivatizing this compound are for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For GC analysis, especially with an Electron Capture Detector (ECD), derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is frequently used.[1][2][3] This reagent reacts with the aldehyde group to form a stable oxime derivative that is volatile and highly responsive to ECD.[3] For HPLC analysis with UV detection, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method.[4][5][6] This reaction produces a 2,4-dinitrophenylhydrazone derivative, which is a stable and colored compound, making it easily detectable.[4][7]

Q2: Why is my derivatization yield low?

A2: Low derivatization yield can be attributed to several factors, including suboptimal reaction conditions, reagent quality, and sample matrix effects. Key parameters to check are reaction time, temperature, pH, and the molar ratio of the derivatizing reagent to this compound. For instance, the reaction with PFBHA can be optimized by adjusting the reaction time and temperature, while the DNPH reaction is sensitive to pH.[8] It is also crucial to use high-purity reagents and solvents to avoid side reactions.[9]

Q3: Can I analyze this compound directly without derivatization?

A3: Direct analysis of this compound can be challenging due to its high polarity and thermal instability, particularly for GC analysis.[1][10] Derivatization is employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity.[9][10] While direct injection for HPLC is possible, derivatization significantly enhances detectability, especially at low concentrations.

Q4: What are the expected derivatives when using PFBHA?

A4: The reaction of this compound with PFBHA results in the formation of two stereoisomers of the corresponding oxime: the (E) and (Z) isomers.[11] It is important to account for both peaks during chromatographic analysis for accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Incorrect Reagent Concentration Ensure the derivatizing reagent (PFBHA or DNPH) is in sufficient molar excess. For DNPH derivatization of acetaldehyde, an 80-fold molar excess has been shown to be effective.[12]
Suboptimal pH The pH of the reaction mixture is critical. For DNPH derivatization, an acidic environment (pH 3-5) is generally required.[6][13] For PFBHA derivatization of carbonyls in beer, the natural pH of around 4.5 was found to be favorable.[8]
Inadequate Reaction Time or Temperature Optimize the reaction time and temperature. For PFBHA derivatization, heating at 60-70°C for 10-30 minutes is a common starting point.[14][15] For DNPH, a reaction time of 1 hour at 40°C has been used.[6]
Degraded Reagents Use fresh, high-purity derivatizing reagents and solvents. Store reagents under the recommended conditions to prevent degradation.
Sample Matrix Interference Components in the sample matrix may interfere with the reaction. Consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering substances.
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Suggested Solution
Incomplete Derivatization Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.
Adsorption of Derivative on GC Column Use a deactivated GC column. For PFBHA derivatives, a Supelco SLB™-5ms capillary GC column is a recommended primary column.[3]
Incorrect Injection Temperature Optimize the GC inlet temperature to ensure efficient volatilization of the derivative without causing thermal degradation.
Issues with HPLC Mobile Phase For DNPH derivatives, ensure the mobile phase composition is optimized for good peak shape. A gradient elution with acetonitrile (B52724) and water on a C18 column is commonly used.[5]
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Variability in Sample Preparation Standardize all sample preparation steps, including volumes, concentrations, and reaction times. Use of an internal standard can help to correct for variations.
Instability of Derivatives Analyze the derivatized samples as soon as possible. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., temperature, light exposure). PFBHA derivatives in solution appear to be more stable than when dried.
Contamination Ensure all glassware and equipment are scrupulously clean to avoid contamination that could lead to side reactions or interfere with the analysis.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-ECD Analysis

This protocol is a general guideline based on methods for aldehyde derivatization.[1][2]

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic-free water

  • Hexane (B92381) (or other suitable extraction solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • pH buffer (e.g., citrate (B86180) buffer)

  • Vials with PTFE-lined caps

Procedure:

  • Prepare a stock solution of PFBHA (e.g., 15 mg/mL in organic-free water).

  • In a vial, add an appropriate volume of the aqueous sample or standard containing this compound.

  • Adjust the pH of the sample to approximately 4-5 using a suitable buffer.

  • Add the PFBHA solution in molar excess to the estimated amount of this compound.

  • Seal the vial and heat the reaction mixture at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Extract the PFBHA-oxime derivatives by adding a known volume of hexane and vortexing for 1-2 minutes.

  • Allow the layers to separate and transfer the organic (upper) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Inject an aliquot of the dried organic extract into the GC-ECD for analysis.

Quantitative Data for PFBHA Derivatization Optimization:

ParameterOptimized Value/RangeReference
PFBHA Concentration 15 mg/mL
Reaction Temperature 60 - 70 °C[14][15]
Reaction Time 10 - 30 min[14][15]
pH ~4.5[8]
Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol is adapted from EPA Method 8315A and other established procedures for carbonyl analysis.[13]

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Hydrochloric acid

  • Organic-free water

  • Vials with PTFE-lined caps

Procedure:

  • Prepare the DNPH derivatizing reagent by dissolving DNPH in acetonitrile with a small amount of acid (e.g., 1% phosphoric acid). A concentration of 0.9 g/L DNPH can be used.[12]

  • In a vial, mix a known volume of the aqueous sample or standard with an equal volume of the DNPH reagent.

  • Seal the vial and allow the reaction to proceed at room temperature for at least 1 hour, or at 40°C for 1 hour for accelerated reaction.[6]

  • After the reaction is complete, the sample can be directly injected into the HPLC system.

  • Analyze the sample using a C18 column with a mobile phase gradient of acetonitrile and water, and a UV detector set to 360 nm.[6]

Quantitative Data for DNPH Derivatization Optimization:

ParameterOptimized Value/RangeReference
DNPH Concentration 0.9 g/L in Acetonitrile/Acid[12]
Reaction Temperature Room Temperature or 40 °C[6]
Reaction Time 1 hour[6]
pH 3 - 5[6][13]
Detection Wavelength 360 nm[6]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Aqueous Sample or Standard containing This compound Adjust_pH Adjust pH (if necessary) Sample->Adjust_pH Add_Reagent Add Derivatizing Reagent (PFBHA or DNPH) Adjust_pH->Add_Reagent React Incubate (Controlled Time & Temp) Add_Reagent->React Extraction Solvent Extraction (for PFBHA) React->Extraction PFBHA Method Analysis GC-ECD or HPLC-UV Analysis React->Analysis DNPH Method Extraction->Analysis

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Workflow Start Low Derivatization Yield Check_Conditions Check Reaction Conditions (Time, Temp, pH, Reagent Ratio) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize Optimize Conditions (see tables) Conditions_OK->Optimize No Check_Reagents Check Reagent Quality (Freshness, Purity) Conditions_OK->Check_Reagents Yes Optimize->Check_Conditions Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh, High-Purity Reagents Reagents_OK->Replace_Reagents No Check_Matrix Consider Matrix Effects Reagents_OK->Check_Matrix Yes Replace_Reagents->Check_Reagents Cleanup Implement Sample Cleanup (e.g., SPE) Check_Matrix->Cleanup

Caption: Troubleshooting decision tree for low derivatization yield.

References

Overcoming challenges in the analysis of volatile dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the volatile and reactive compound, dichloroacetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the analysis of this compound?

A1: The primary challenges in analyzing this compound stem from its high volatility, reactivity, and tendency to polymerize.[1][2][3][4] It can also be present at very low concentrations in complex matrices, which can interfere with accurate quantification.[5][6][7] Additionally, its reactive nature can lead to interactions with analytical instrumentation, such as gas chromatography (GC) columns.[5]

Q2: Why is derivatization recommended for this compound analysis?

A2: Derivatization is a chemical modification process that converts this compound into a more stable, less volatile, and more easily detectable compound.[1][8] This is crucial for overcoming its inherent instability and improving chromatographic performance, leading to more accurate and reproducible results.[1][5] Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC analysis and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for High-Performance Liquid Chromatography (HPLC) analysis.[1][3][4][9][10]

Q3: How should I collect and store samples containing this compound?

A3: Due to its volatility, proper sample collection and storage are critical. For air samples, collection on solid sorbent tubes, such as silica (B1680970) gel, is a common method.[11][12] It is essential to store samples at low temperatures (e.g., below 10°C) and protect them from light to minimize degradation and volatilization.[13] Samples should be analyzed as soon as possible after collection.[13]

Q4: What is the benefit of using a deuterated internal standard for quantification?

A4: Using a deuterated internal standard, such as this compound-d2, is highly recommended for achieving the most accurate and precise quantification.[1][3] This stable isotope-labeled standard is chemically identical to the analyte and will behave similarly during sample preparation, derivatization, and analysis. This allows for the correction of any sample loss or matrix effects, which are common issues in complex biological and environmental samples.[3][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Problem 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Sample Degradation Ensure samples were stored properly at low temperatures and protected from light.[13] Analyze a freshly prepared standard to verify instrument performance.
Inefficient Derivatization Verify the pH and temperature of the derivatization reaction.[10] Ensure the derivatizing agent is not expired and is in molar excess. Prepare fresh derivatizing agent solution.[9]
Sample Loss During Preparation Due to high volatility, ensure all sample handling steps are performed quickly and at low temperatures where possible.[14] Check for leaks in any transfer lines or vials.
GC Inlet Issues Check the GC inlet for leaks, a cored septum, or an inappropriate liner.[14][15] Ensure the injection volume is appropriate.[14]
Detector Malfunction For GC-MS, verify the detector is tuned and operating within specifications.[14] For other detectors, check gas flows and detector settings.[16]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool to trap non-volatile residues. Consider using a guard column.
Column Overloading Dilute the sample or reduce the injection volume.[16]
Inappropriate Column Temperature Optimize the GC oven temperature program. A lower initial temperature can improve the focusing of volatile analytes.
Co-elution with Matrix Components Improve sample cleanup procedures to remove interfering matrix components.[6] Adjust the chromatographic method (e.g., temperature ramp, column phase) to improve resolution.[16]
Problem 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample preparation and derivatization steps. Use an autosampler for injections to ensure consistent injection volume and speed.
Variable Matrix Effects Incorporate a stable isotope-labeled internal standard to compensate for variations in matrix effects between samples.[3][7]
Instrument Instability Check for leaks in the carrier gas lines. Monitor instrument pressures and flows to ensure they are stable.[16] Allow the instrument to fully equilibrate before starting a sequence.
Sample Carryover Run a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time and temperature of the GC oven and inlet after each run.[16]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile aldehydes using derivatization techniques. Note that specific values for this compound may vary depending on the matrix and instrumentation.

Parameter Method Derivatizing Agent Typical Value Reference
Limit of Detection (LOD) GC-MSPFBHA0.005 - 0.006 nM[17]
Limit of Detection (LOD) HPLC-UVDNPH0.79 - 0.80 nmol L⁻¹[17]
Recovery HPLC-UVDNPH>78% in plasma[10]
Intra-day Accuracy HPLC-UVDNPH<9%[10]
Inter-day Accuracy HPLC-UVDNPH<15%[10]

Experimental Protocols

Protocol 1: Analysis of this compound in Air Samples by GC-MS with PFBHA Derivatization

This protocol is adapted from established methods for volatile aldehydes.[9][11][12]

1. Sample Collection:

  • Draw a known volume of air through a silica gel sorbent tube at a calibrated flow rate (e.g., 0.05-0.2 L/min).[12]

2. Sample Preparation and Derivatization:

  • Desorb the this compound from the front and back sections of the silica gel tube separately into vials using an appropriate solvent (e.g., acetonitrile).

  • Add the internal standard (this compound-d2) to each sample.

  • Add the PFBHA derivatizing reagent solution (e.g., 1 mg/mL in solvent).

  • Vortex the vials and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to complete the derivatization reaction.[9]

  • Cool the samples to room temperature.

3. Extraction:

  • Add an extraction solvent (e.g., hexane) and vortex vigorously to extract the PFBHA-oxime derivative.[9]

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean vial for analysis.

4. GC-MS Analysis:

  • Inject an aliquot of the extract into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent

    • Inlet Temperature: 250°C

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

    • Carrier Gas: Helium at a constant flow rate

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the this compound-PFBHA derivative and its internal standard.

5. Quantification:

  • Create a calibration curve by analyzing standards of known concentrations.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis AirSample Air Sample SorbentTube Silica Gel Sorbent Tube AirSample->SorbentTube Draw Air Desorption Desorption with Solvent SorbentTube->Desorption Add_IS Add Internal Standard Desorption->Add_IS Add_PFBHA Add PFBHA Reagent Add_IS->Add_PFBHA Reaction Heat (60°C) Add_PFBHA->Reaction Add_Hexane Add Hexane & Vortex Reaction->Add_Hexane Centrifuge Centrifuge Add_Hexane->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS Quantification Quantification GCMS->Quantification

Caption: this compound analysis workflow from sample collection to quantification.

troubleshooting_logic Start Problem: Low/No Signal Check_Standard Analyze Fresh Standard Start->Check_Standard Check_Deriv Derivatization Issue? Check_Standard->Check_Deriv Standard OK Check_GC GC System Issue? Check_Standard->Check_GC Standard Not OK Check_Sample Sample Integrity Issue? Check_Deriv->Check_Sample Deriv. OK Sol_Deriv Optimize Derivatization: - Fresh Reagents - Check pH/Temp Check_Deriv->Sol_Deriv Deriv. Not OK Sol_GC Troubleshoot GC: - Check for Leaks - Replace Septum/Liner - Tune Detector Check_GC->Sol_GC Sol_Sample Review Sample Handling: - Check Storage Conditions - Minimize Volatilization Check_Sample->Sol_Sample Sample Not OK Success Problem Resolved Check_Sample->Success Sample OK Sol_Deriv->Start Re-analyze Sol_GC->Start Re-analyze Sol_Sample->Start Re-analyze

Caption: Troubleshooting logic for low or no analyte signal.

References

Methods for the safe handling and disposal of dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichloroacetaldehyde Safety

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: this compound is a toxic and corrosive substance that can cause severe skin burns and eye damage.[1] It is also a combustible liquid and may be harmful if inhaled or swallowed.[2][3] Symptoms of exposure include irritation of the eyes, nose, and mucous membranes.

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound? A2: When handling this compound, you must wear safety glasses with side-shields (or goggles), a face shield (8-inch minimum), compatible chemical-resistant gloves (nitrile gloves are recommended), and impervious protective clothing to prevent skin contact.[2][3][4] All handling of this chemical should be conducted in a chemical fume hood.[4] For situations with a risk of inhalation, a NIOSH-approved respirator should be used.[3]

Q3: How should I properly store this compound? A3: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[5] Keep it away from heat, open flames, and incompatible materials such as acids and oxidizers.[3][5] Some protocols recommend storing the chemical in a freezer to prevent polymerization.[3][6]

Q4: What materials are incompatible with this compound? A4: this compound can react vigorously with oxidizing materials and acids.[3][6] It can also polymerize on standing or in the presence of acid.[2]

Q5: What should I do in case of accidental exposure? A5: In case of any exposure, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Call a physician.[4]

  • Skin Contact: Immediately wash the affected skin with large amounts of water for at least 15 minutes and remove all contaminated clothing. Call a physician.[4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[4]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately.[4][7]

Troubleshooting Guide

Problem/Issue Probable Cause Solution
A white solid has formed in the this compound container. Polymerization of the aldehyde.This compound can polymerize upon standing.[3] The polymer can be depolymerized by heating it to 120°C.[3][8] This should be done with extreme caution in a controlled environment, such as a chemical fume hood.
A pungent, irritating odor is detected in the lab. A leak or spill from a container.Immediately alert others in the area. If the spill is large, evacuate the area and call for emergency response. For small spills, follow the detailed spill cleanup protocol below, ensuring you are wearing the correct PPE.[4][9] Ensure proper ventilation.
Skin or eye irritation after handling the chemical. Accidental exposure due to inadequate PPE or a procedural error.Immediately follow the first-aid procedures outlined in the FAQ section.[4] Review handling procedures and PPE usage to prevent future occurrences. Ensure gloves are removed properly without touching the outer surface and that hands are washed thoroughly after handling.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 79-02-7[2][10]
Molecular Formula C₂H₂Cl₂O[2][10]
Molecular Weight 112.94 g/mol [6][10]
Boiling Point 88 °C (190 °F)[11]
Melting Point -50 °C (-58 °F)[8][11]
Density ~1.4 g/mL[11]
Flash Point 16.4 °C[8]
Vapor Pressure 56 mmHg at 25°C[8]
EPA Hazardous Waste No. P023[5]

Experimental Protocols

Protocol 1: Standard Handling Procedure
  • Preparation: Before handling, ensure a chemical fume hood, safety shower, and eyewash station are accessible.[4] Read the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat or impervious suit.[2][3][4]

  • Handling: Conduct all work inside a certified chemical fume hood to avoid inhalation of vapors.[4] Avoid direct contact with skin and eyes.[2]

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[2] Clean all contaminated surfaces.[6] Contaminated clothing should be removed and washed before reuse.[4]

Protocol 2: Small Spill Cleanup (Less than 1 gallon)
  • Assess and Secure: Alert people in the immediate area of the spill.[9][12] Restrict access to the area.[9]

  • Don PPE: Wear a government-approved respirator, heavy rubber gloves, rubber boots, and chemical safety goggles.[4]

  • Containment: If safe to do so, create a dike around the spill using an absorbent material like sand, vermiculite, or cat litter to prevent it from spreading.[4][13]

  • Absorption: Slowly add absorbent material over the spill, working from the outside in.[12][13]

  • Collection: Once the liquid is fully absorbed, use spark-proof tools to carefully scoop the material into a suitable, labeled, and sealable container for hazardous waste disposal.[12][14]

  • Decontamination: Ventilate the area. Wash the spill site first with alcohol, followed by a strong soap and water solution.[3][4][6] Collect the cleaning materials and rinse water for hazardous waste disposal.[12]

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and governmental regulations.[7][15]

Protocol 3: Waste Disposal
  • Waste Classification: this compound is classified as a hazardous waste (EPA Hazardous Waste No. P023).[5] It is banned from land disposal unless treated by incineration.[5]

  • Containerization: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.[2][7] Do not mix with other waste streams.[7]

  • Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[15] Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

Visual Workflow and Logic Diagrams

Safe_Handling_Disposal_Workflow Workflow for Safe Handling and Disposal of this compound prep 1. Preparation - Review SDS - Verify fume hood, eyewash, shower ppe 2. Don PPE - Goggles & Face Shield - Nitrile Gloves - Impervious Clothing prep->ppe handling 3. Chemical Handling - Work in fume hood - Avoid contact & inhalation ppe->handling spill_check Spill Occurred? handling->spill_check no_spill 4. Post-Handling - Wash hands - Clean workspace spill_check->no_spill No spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes waste 5. Waste Collection - Collect in labeled, sealed container no_spill->waste spill_protocol->no_spill disposal 6. Disposal - Contact EHS - Follow hazardous waste regulations waste->disposal

Caption: this compound Safe Handling and Disposal Workflow.

Troubleshooting_Flowchart Troubleshooting Guide for this compound Incidents incident Incident Occurs incident_type What is the nature of the incident? incident->incident_type spill Spill incident_type->spill exposure Personal Exposure incident_type->exposure spill_size Is the spill > 1 gallon? spill->spill_size exposure_type What type of exposure? exposure->exposure_type large_spill Evacuate Area Call Emergency Response (911) spill_size->large_spill Yes small_spill Follow Small Spill Cleanup Protocol spill_size->small_spill No medical Seek Immediate Medical Attention large_spill->medical small_spill->medical skin_eye Skin / Eye Contact exposure_type->skin_eye inhalation Inhalation exposure_type->inhalation flush Immediately flush with water for 15 minutes Remove contaminated clothing skin_eye->flush fresh_air Move to fresh air Provide respiratory support if needed inhalation->fresh_air flush->medical fresh_air->medical

Caption: Troubleshooting Flowchart for this compound Incidents.

References

Strategies to control reaction conditions in dichloroacetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloroacetaldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the chlorination of acetaldehyde (B116499) or paraldehyde.

Problem IDIssuePotential CausesRecommended Solutions
DCA-T-01 Low yield of this compound - Inadequate temperature control.- Implement a multi-stage temperature protocol. Start the reaction at a lower temperature (e.g., 5-15°C) during the initial chlorine addition to control the exothermic reaction, then gradually increase to 70-90°C.[1][2]
- Incorrect stoichiometry of reactants.- Ensure a molar ratio of chlorine to acetaldehyde is maintained between 1.5 and 2.0 for optimal this compound formation.[1]
- Inefficient mixing of reactants.- Use vigorous mechanical stirring to ensure good dispersion of chlorine gas in the acetaldehyde solution.
- Premature termination of the reaction.- Monitor the reaction progress using gas chromatography (GC) and continue until the desired conversion is achieved.
DCA-T-02 High percentage of monochloroacetaldehyde in the product - Insufficient chlorination.- Increase the total amount of chlorine added. A molar ratio closer to 2.0 (chlorine to acetaldehyde) will favor dichlorination.[1]
- Reaction temperature is too low throughout the process.- While a low initial temperature is crucial, ensure the temperature is raised to the optimal range (70-90°C) to promote further chlorination.[1]
DCA-T-03 High percentage of trichloroacetaldehyde (chloral) in the product - Over-chlorination.- Carefully control the total amount of chlorine added, not exceeding a molar ratio of 2.0 (chlorine to acetaldehyde).
- Reaction temperature is too high.- Avoid excessively high temperatures (above 100°C) which can promote the formation of trichloroacetaldehyde.
- Presence of certain catalysts.- If not intentionally producing chloral, avoid catalysts like antimony trichloride (B1173362) which promote exhaustive chlorination.[3]
DCA-T-04 Product is a solid or highly viscous (polymerization) - Presence of acidic impurities (e.g., HCl).- Neutralize the crude product mixture after the reaction.
- Contamination with transition metals (e.g., iron).- Use glass-lined reactors and equipment to avoid metal contamination.
- Prolonged storage of the unpurified product.- Purify the this compound promptly after synthesis. For storage, consider adding a stabilizer like ε-caprolactam.
DCA-T-05 Difficulty in purifying the product - Close boiling points of monochloroacetaldehyde and this compound.- Use fractional distillation with a high-efficiency column. In some cases, vacuum distillation at a temperature no higher than 50°C may improve separation from chloral.[3]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common method for synthesizing this compound?

A1: The most common industrial method is the direct chlorination of acetaldehyde or its trimer, paraldehyde.[4]

Q2: What is the optimal temperature for the chlorination of acetaldehyde to produce this compound?

A2: A multi-stage temperature approach is often recommended. The initial phase of the reaction should be conducted at a low temperature, between 5°C and 15°C, to control the initial exothermic reaction. The temperature is then gradually raised to a range of 70°C to 90°C to promote the formation of this compound.[1]

Q3: How does temperature affect the product distribution between monochloroacetaldehyde, this compound, and trichloroacetaldehyde?

A3: Generally, lower temperatures favor the formation of monochloroacetaldehyde, while higher temperatures and longer reaction times with sufficient chlorine will increase the yield of this compound and subsequently trichloroacetaldehyde. Precise temperature control is crucial for maximizing the yield of the desired product.

Q4: What is the role of a catalyst in this compound synthesis?

A4: Catalysts, such as antimony trichloride, can be used to influence the reaction. Antimony trichloride, in particular, promotes more extensive chlorination, leading to higher yields of trichloroacetaldehyde (chloral).[3] Therefore, for the selective synthesis of this compound, it is often performed without such catalysts.

Side Reactions and Impurities

Q5: What are the main side products in this compound synthesis, and how can their formation be minimized?

A5: The main side products are monochloroacetaldehyde and trichloroacetaldehyde.

  • To minimize monochloroacetaldehyde: Ensure a sufficient amount of chlorine is used (a molar ratio of chlorine to acetaldehyde approaching 2.0) and that the reaction is allowed to proceed to completion at an adequate temperature (70-90°C).[1]

  • To minimize trichloroacetaldehyde: Avoid over-chlorination by carefully controlling the amount of chlorine added and by avoiding excessively high reaction temperatures.

Q6: How can I prevent the polymerization of this compound during and after synthesis?

A6: this compound is prone to polymerization, especially in the presence of acids or metal contaminants.

  • During synthesis: Ensure the reaction is carried out in clean, glass-lined equipment to avoid contact with metals.

  • After synthesis: The crude product should be neutralized to remove acidic byproducts like HCl. For storage, the purified this compound should be kept in a cool, dark place. The addition of stabilizers, such as ε-caprolactam, has been shown to be effective in preventing polymerization.

Purification

Q7: What is the best method for purifying this compound?

A7: Fractional distillation is the primary method for purifying this compound. Due to the close boiling points of monochloroacetaldehyde and this compound, a distillation column with a high number of theoretical plates is recommended for efficient separation. Vacuum distillation can also be employed, particularly for separating this compound from the higher-boiling trichloroacetaldehyde, and should be conducted at temperatures below 50°C to improve separation.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound by Chlorination of Acetaldehyde

This protocol describes a general laboratory-scale synthesis. Caution: This reaction is highly exothermic and involves hazardous materials. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Acetaldehyde

  • Chlorine gas

  • Ice-salt bath

  • Heating mantle

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap (e.g., sodium hydroxide (B78521) solution).

Procedure:

  • Initial Setup: In a three-necked flask, place the desired amount of acetaldehyde. Cool the flask in an ice-salt bath to a temperature between 5°C and 10°C.

  • Initial Chlorination: Begin stirring the acetaldehyde and slowly bubble chlorine gas through the gas inlet tube. The rate of chlorine addition should be controlled to maintain the reaction temperature below 15°C. This initial stage is highly exothermic.

  • Second Stage Chlorination: Once the initial exotherm subsides, gradually increase the temperature of the reaction mixture to 40-60°C while continuing the slow introduction of chlorine gas.

  • Final Stage Chlorination: Raise the temperature to 75-90°C and continue to pass chlorine gas through the mixture. Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the relative amounts of mono-, di-, and trichloroacetaldehyde.

  • Completion and Work-up: Once the desired conversion to this compound is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by fractional distillation.

Visualizations

reaction_pathway Acetaldehyde Acetaldehyde Monochloroacetaldehyde Monochloroacetaldehyde Acetaldehyde->Monochloroacetaldehyde + Cl2 This compound This compound Monochloroacetaldehyde->this compound + Cl2 Trichloroacetaldehyde Trichloroacetaldehyde This compound->Trichloroacetaldehyde + Cl2

Caption: Stepwise chlorination of acetaldehyde.

troubleshooting_workflow cluster_synthesis Synthesis cluster_issues Troubleshooting start Start Synthesis reaction Chlorination Reaction start->reaction workup Work-up reaction->workup low_yield Low Yield? reaction->low_yield purification Purification workup->purification high_mono High Monochloro? workup->high_mono high_tri High Trichloro? workup->high_tri product Final Product purification->product polymer Polymerization? purification->polymer Adjust Temperature Adjust Temperature low_yield->Adjust Temperature Check Stoichiometry Check Stoichiometry low_yield->Check Stoichiometry Improve Mixing Improve Mixing low_yield->Improve Mixing Increase Cl2 Increase Cl2 high_mono->Increase Cl2 Raise Temperature Raise Temperature high_mono->Raise Temperature Reduce Cl2 Reduce Cl2 high_tri->Reduce Cl2 Lower Temperature Lower Temperature high_tri->Lower Temperature Neutralize Neutralize polymer->Neutralize Use Stabilizer Use Stabilizer polymer->Use Stabilizer

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Dehydration of Dichloroacetaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of water from dichloroacetaldehyde hydrate (B1144303) to obtain anhydrous this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the dehydration of this compound hydrate.

Q1: My final product has a yellow or brown discoloration. How can I remove it?

A1: Discoloration in this compound often arises from impurities formed during synthesis or degradation. Here are several approaches to address this:

  • Fractional Distillation: Carefully distill the this compound. Due to its relatively low boiling point (88-91°C), fractional distillation can effectively separate it from higher-boiling colored impurities. It is crucial to monitor the temperature closely and collect the fraction that corresponds to the boiling point of pure this compound.

  • Adsorbent Treatment: Treat the discolored product with activated carbon. Add a small amount of activated carbon to the liquid this compound, stir for a period, and then filter to remove the carbon and the adsorbed color impurities. This is often effective for removing various colored contaminants.[1]

  • Chromatography: For small-scale purification, column chromatography using a suitable stationary phase like silica (B1680970) gel and an appropriate solvent system may separate the desired product from colored impurities.

Q2: I am observing the formation of a solid precipitate in my anhydrous this compound upon standing. What is happening and how can I prevent it?

A2: this compound is prone to polymerization, especially in the absence of water and upon storage.[2] The solid precipitate is likely a polymer of this compound. To mitigate this:

  • Add a Polymerization Inhibitor: For longer-term storage, consider adding a small amount of a polymerization inhibitor, such as hydroquinone. These compounds act as radical scavengers, preventing the initiation of polymerization.[2]

  • Storage Conditions: Store the anhydrous this compound at a low temperature (2-8°C) in a tightly sealed container to minimize exposure to air and moisture, which can catalyze polymerization.

  • Depolymerization: If polymerization has occurred, the polymer can often be depolymerized back to the monomer by heating it to around 120°C.[2] The resulting liquid can then be redistilled.

Q3: My yield of anhydrous this compound is significantly lower than expected. What are the potential causes and solutions?

A3: Low yields can result from several factors throughout the experimental process. Consider the following:

  • Incomplete Dehydration: Ensure the dehydration process is complete. If using azeotropic distillation, continue until no more water is collected in the Dean-Stark trap. When using chemical dehydrating agents, ensure a sufficient amount is used and that the reaction time is adequate.

  • Loss During Workup: this compound is volatile. Minimize evaporative losses by working in a well-ventilated fume hood and keeping containers sealed whenever possible. During extractions and transfers, be meticulous to avoid physical loss of the product.

  • Side Reactions: The formation of byproducts such as monochloroacetaldehyde and trichloroacetaldehyde can reduce the yield of the desired product. Optimize reaction conditions (temperature, catalyst, reaction time) to favor the formation of this compound.

  • Incomplete Reaction (if synthesizing): If the dehydration is part of a larger synthesis, ensure the initial reaction to form the hydrate has gone to completion.

  • General Lab Technique: Review standard laboratory practices for improving yield, such as ensuring all transfer steps are quantitative (e.g., by rinsing glassware with the solvent).[3]

Q4: During distillation, I'm concerned about polymerization in the distillation column. How can I minimize this risk?

A4: Polymerization during distillation is a valid concern due to the elevated temperatures. Here are some strategies:

  • Use a Polymerization Inhibitor: Introduce a non-volatile polymerization inhibitor, such as phenothiazine, into the distillation flask. For vapor-phase polymerization, a volatile inhibitor like nitric oxide can be used in industrial settings.[4][5]

  • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of this compound, thereby reducing the thermal stress on the molecule and decreasing the likelihood of polymerization.

  • Minimize Distillation Time: Plan the distillation to be as efficient as possible to reduce the time the this compound is exposed to high temperatures.

Data Presentation

The following table summarizes quantitative data for a laboratory-scale method for preparing anhydrous this compound from chloral (B1216628) hydrate, which involves an initial azeotropic dehydration followed by a chemical dehydration step.

ParameterValueReference
Starting Material Chloral Hydrate[6]
Azeotropic Dehydration
EntrainerBenzene[6]
Volume Ratio (Chloral Hydrate:Benzene)~1:1[6]
Heating Temperature~110°C[6]
Heating Time~1.5 hours[6]
Reaction Step
ReagentTrimethyl phosphite (B83602)[6]
Molar Ratio (Anhydrous Chloral:Trimethyl phosphite)1:1.0 - 1:2.0[6]
Reaction Temperature< 30°C[6]
Final Dehydration & Distillation
Dehydrating AgentConcentrated Sulfuric Acid[6]
Distillation Temperature89.0-91.0°C[6]
Yield 92.04%[6]

Experimental Protocols

Method 1: Dehydration via Azeotropic Distillation and Chemical Dehydration (from Chloral Hydrate)

This protocol is adapted from a patented laboratory procedure.[6]

Materials:

  • Chloral hydrate (166 g)

  • Benzene (165 mL)

  • Trimethyl phosphite (160 mL)

  • Concentrated sulfuric acid (a small amount)

  • Distilled water (30 mL)

  • 1000 mL three-necked flask

  • Electric stirrer

  • Thermometer

  • Dean-Stark apparatus (water separator)

  • Constant pressure dropping funnel

  • Ice water bath

  • Distillation apparatus

Procedure:

  • Azeotropic Dehydration:

    • To a 1000 mL three-necked flask equipped with an electric stirrer, thermometer, and a Dean-Stark apparatus, add 166 g of chloral hydrate and 165 mL of benzene.

    • Heat the mixture to approximately 110°C with stirring for about 1.5 hours.

    • Continue heating until water no longer collects in the Dean-Stark apparatus.

    • Remove the Dean-Stark apparatus.

  • Reaction:

    • Cool the flask in an ice water bath.

    • Using a constant pressure dropping funnel, add 160 mL of trimethyl phosphite dropwise to the solution. Control the rate of addition to maintain the reaction temperature below 30°C. The addition should take approximately 1 hour and 10 minutes.

    • After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes.

  • Purification and Final Dehydration:

    • Remove the ice bath and set up the apparatus for distillation.

    • Distill off the solvent (benzene) and other low-boiling impurities at temperatures below 100°C.

    • Allow the residue in the flask to cool slightly.

    • Carefully add 30 mL of distilled water and a small amount of concentrated sulfuric acid to the residue.

    • Perform a final distillation under atmospheric pressure.

    • Collect the fraction boiling between 89.0-91.0°C. This fraction is anhydrous this compound.

Yield: Approximately 104.0 g (92.04%).

Mandatory Visualization

DehydrationWorkflow Experimental Workflow for Dehydration of this compound Hydrate cluster_prep Preparation cluster_dehydration Dehydration Methods cluster_purification Purification cluster_analysis Quality Control cluster_storage Storage start Start with This compound Hydrate azeotropic Azeotropic Distillation (e.g., with Toluene) start->azeotropic Method A chemical Chemical Dehydration (e.g., with conc. H2SO4 or P4O10) start->chemical Method B distillation Fractional Distillation azeotropic->distillation chemical->distillation gcms GC-MS Analysis (Purity & Impurity Profile) distillation->gcms storage Store Anhydrous Product (2-8°C, with inhibitor) gcms->storage end Anhydrous This compound storage->end

Caption: A logical workflow for the dehydration and purification of this compound hydrate.

TroubleshootingTree Troubleshooting Decision Tree for this compound Dehydration cluster_yield Low Yield cluster_purity Purity Issues issue What is the primary issue? yield_q Is dehydration incomplete? issue->yield_q Low Yield purity_q Is the product colored? issue->purity_q Purity yield_a1 Extend reaction time or add more dehydrating agent. yield_q->yield_a1 Yes yield_q2 Are there significant losses during workup? yield_q->yield_q2 No yield_a2 Handle carefully, minimize transfers, and use appropriate cooling. yield_q2->yield_a2 Yes purity_a1 Purify by fractional distillation or treat with activated carbon. purity_q->purity_a1 Yes purity_q2 Is solid forming on standing? purity_q->purity_q2 No purity_a2 This is likely polymerization. Add an inhibitor and store cold. purity_q2->purity_a2 Yes

Caption: A decision tree to guide troubleshooting common issues in this compound dehydration.

References

Addressing matrix effects in environmental sample analysis of dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Environmental Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address matrix effects in the analysis of dichloroacetaldehyde in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in environmental samples important?

A1: this compound is a chemical compound that can be found in the environment as a byproduct of industrial processes and as a metabolite of certain insecticides like dichlorvos.[1] It is also a disinfection byproduct found in drinking water treated with ozone.[2] Due to its potential toxicity, monitoring its presence in environmental matrices such as water, soil, and air is crucial for assessing environmental contamination and ensuring public health. This compound is a colorless liquid with a pungent odor and is known to be volatile.[1][3]

Q2: What are "matrix effects" in the context of environmental sample analysis?

A2: Matrix effects refer to the alteration of an analytical instrument's response for a target analyte due to the presence of other co-extracted, interfering compounds in the sample matrix.[4][5] These effects are a significant challenge in quantitative analysis, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6] The effect can manifest as either signal enhancement (an artificially high reading) or, more commonly, signal suppression (an artificially low reading), both of which compromise the accuracy and reliability of the results.[5][6][7]

Q3: How do matrix effects specifically impact the quantification of this compound?

A3: When analyzing this compound, complex environmental matrices (e.g., soil extracts, industrial wastewater) contain numerous organic and inorganic compounds. During sample preparation, these compounds can be co-extracted with the this compound. In the analytical instrument (e.g., a GC-MS), these co-eluting compounds can interfere with the ionization and detection of the target analyte, leading to inaccurate quantification.[8][9] This can result in either underestimating or overestimating the true concentration of this compound in the sample.

Q4: What are the primary analytical techniques for this compound analysis and their susceptibility to matrix effects?

A4: Gas chromatography (GC) is a widely used technique for the analysis of this compound.[1] Common detectors include mass spectrometry (MS) for high selectivity and electron-capture detectors (ECD), especially after derivatization with a halogenated reagent. Both GC-MS and GC-ECD are susceptible to matrix effects.[5][6] In GC, matrix components can accumulate in the injector or on the column, creating active sites that may trap or degrade the analyte, leading to poor peak shapes and inaccurate results.[9]

Q5: Why is derivatization often necessary for analyzing this compound by GC?

A5: Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method.[10][11] this compound, being a polar and reactive aldehyde, can exhibit poor chromatographic behavior, such as peak tailing, and may be thermally unstable in a hot GC injector. Derivatization improves analysis by:

  • Increasing Volatility: Making the compound more suitable for GC analysis.[10][11]

  • Improving Thermal Stability: Preventing the analyte from degrading at high temperatures in the GC system.[10]

  • Enhancing Detectability: Creating a derivative that is more sensitive to a specific detector, such as an ECD.[10] A common derivatizing agent for aldehydes is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which creates a stable derivative with high sensitivity for ECD.[12]

Troubleshooting Guide

Problem: I am observing low or no signal for this compound in my samples.

  • Possible Cause: Significant signal suppression due to co-eluting matrix components. This is a classic matrix effect where other compounds in the extract interfere with the ionization or detection of your analyte.[13]

  • Solution:

    • Improve Sample Cleanup: Implement or optimize a sample cleanup step to remove interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS method are effective.[5][14]

    • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte but has a similar composition to your samples. This helps to ensure that the standards and samples experience similar matrix effects.[5][6]

    • Employ the Method of Standard Additions: This technique involves adding known amounts of the analyte directly to aliquots of the sample, creating a calibration curve within the sample's own matrix. It is highly effective at compensating for proportional matrix effects.[4][15][16]

    • Use an Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS behaves nearly identically to the analyte during extraction, cleanup, and analysis, effectively correcting for both recovery losses and matrix-induced signal variations.[17]

Problem: My analyte recovery is poor and/or inconsistent.

  • Possible Causes:

    • Inefficient Extraction: The chosen solvent or extraction conditions may not be optimal for your specific sample matrix.[5]

    • Analyte Volatility: this compound is volatile, and losses can occur during sample preparation, especially during solvent evaporation steps.[5]

    • Analyte Degradation: The analyte may be unstable in the sample or extract. Aldehydes can be reactive and may degrade if samples are not stored or handled properly.[18]

    • Strong Matrix Adsorption: The analyte may bind strongly to components in the sample matrix, such as organic matter in soil, making it difficult to extract.[5]

  • Solutions:

    • Optimize Extraction: Experiment with different extraction solvents and modify parameters like shaking/sonication time and temperature.

    • Minimize Volatile Losses: Perform any solvent evaporation steps at low temperatures and under a gentle stream of nitrogen. Ensure all sample containers are tightly sealed.

    • Ensure Proper Sample Preservation: Analyze samples as quickly as possible after collection. Store them at low temperatures (e.g., 4°C) and in the dark to minimize degradation.[18]

    • Use an Internal Standard: Add a suitable internal standard (ideally a SIL-IS) to the sample before extraction to correct for losses during the entire sample preparation process.[17]

Problem: I'm seeing poor chromatographic peak shapes (e.g., tailing, splitting).

  • Possible Causes:

    • Active Sites: Active sites in the GC inlet (liner, septum) or the analytical column can cause polar compounds like aldehydes to adsorb, leading to peak tailing.[8][19]

    • Incomplete Derivatization: If derivatization is incomplete, both the derivative and the original aldehyde may be present, potentially causing distorted or multiple peaks.

    • Matrix Overload: A high concentration of co-extracted matrix components can overload the column, affecting the peak shape of the analyte.

  • Solutions:

    • Perform Inlet Maintenance: Use a deactivated glass liner in your GC inlet and change it and the septum regularly. Silanizing glassware can also help prevent analyte adsorption.[20]

    • Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing the reagent concentration, reaction time, and temperature.

    • Optimize GC Method: Adjust the GC temperature program to better separate the this compound derivative from matrix interferences.[5]

    • Dilute the Extract: If the matrix concentration is too high, diluting the final extract can sometimes improve peak shape, though this will also raise the detection limit.

Data Presentation

Table 1: Comparison of Calibration Strategies to Mitigate Matrix Effects

Calibration StrategyDescriptionAdvantagesDisadvantages
External Calibration Standards are prepared in a clean solvent.Simple and fast to prepare.Does not account for matrix effects, leading to inaccurate results in complex samples.[7]
Internal Standard (IS) Calibration A constant amount of a compound (IS) structurally similar to the analyte is added to all samples and standards.Corrects for variations in injection volume and instrument response. Can partially compensate for matrix effects if the IS is chosen well.[17]A structural analogue may not perfectly mimic the analyte's behavior in the matrix.[17]
Stable Isotope Labeled IS An isotopically labeled version of the analyte is used as the internal standard.Gold standard for correction. Co-elutes and experiences nearly identical matrix effects and recovery losses as the analyte.[17][21]Can be expensive and may not be commercially available for all analytes.[6]
Matrix-Matched Calibration Standards are prepared in a blank matrix extract, similar to the samples.Effectively compensates for proportional matrix effects by subjecting standards to the same interferences as the samples.[5][6][22]Requires a true blank matrix which can be difficult to obtain. Matrix composition may vary between samples.[6]
Method of Standard Additions Known amounts of standard are added to aliquots of the actual sample.Highly accurate as it creates a calibration curve in each sample's unique matrix.[4][16][23] Eliminates the need for a separate blank matrix.[4]Labor-intensive and time-consuming, especially for a large number of samples.[7][24]

Experimental Protocols & Visualizations

General Analytical Workflow

The following diagram outlines a typical workflow for the analysis of this compound in an environmental water sample, incorporating steps to mitigate matrix effects.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection & Preservation Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extraction (e.g., QuEChERS) Spike->Extract Cleanup 4. Dispersive SPE Cleanup Extract->Cleanup Deriv 5. Derivatization (e.g., PFBHA) Cleanup->Deriv GCMS 6. GC-MS Analysis Deriv->GCMS Quant 7. Peak Integration & Quantification GCMS->Quant Report 8. Data Review & Reporting Quant->Report

Caption: General workflow for this compound analysis.

Protocol 1: QuEChERS Extraction for Water Samples

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is highly effective for extracting a wide range of analytes while removing many matrix interferences.[14][25][26]

  • Sample Measurement: Transfer 10 mL of the water sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of your internal standard (e.g., a stable isotope-labeled analogue of this compound) to the tube.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) (ACN).

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl). The salts help partition the ACN from the water.

  • Extraction: Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper ACN layer (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent. PSA removes organic acids and other interferences.

  • Final Centrifugation: Shake the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

  • Derivatization: The resulting supernatant is now ready for derivatization with PFBHA, followed by GC-MS analysis.

Protocol 2: Method of Standard Addition

The method of standard addition is used to counteract matrix effects by creating a calibration curve within the sample itself.[4][23]

  • Sample Aliquots: Prepare at least four equal-volume aliquots of the sample extract (obtained after cleanup). Let's say 1.0 mL each.

  • Spiking:

    • Aliquot 1: Add no standard (this is the "zero addition" sample).

    • Aliquot 2: Add a small, known volume of a standard solution (e.g., 10 µL of a 1 ng/µL standard).

    • Aliquot 3: Add a larger volume of the standard solution (e.g., 20 µL).

    • Aliquot 4: Add an even larger volume (e.g., 30 µL).

  • Analysis: Analyze all four prepared aliquots using the same instrumental method.

  • Plotting: Create a plot with the added concentration on the x-axis and the instrument response on the y-axis.

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line represents the original concentration of the analyte in the sample.

origin xaxis origin->xaxis  Added Concentration yaxis origin->yaxis Instrument Response   p0 0 p1 C1 p2 C2 p3 C3 intercept endline intercept->endline Linear Regression x_intercept_label Original Sample Concentration intercept->x_intercept_label

Caption: Plot illustrating the method of standard addition.

Troubleshooting Decision Tree for Low Analyte Recovery

G Start Problem: Low Analyte Recovery CheckExtraction Is extraction method validated for this matrix? Start->CheckExtraction CheckVolatility Are there high-temp steps (e.g., solvent evaporation)? CheckExtraction->CheckVolatility Yes OptimizeExtraction Action: Optimize extraction solvent, time, and technique. CheckExtraction->OptimizeExtraction No CheckIS Are you using an Internal Standard (IS)? CheckVolatility->CheckIS No ReduceTemp Action: Use lower temp & gentle N2 stream for evaporation. CheckVolatility->ReduceTemp Yes CheckMatrix Is this a complex matrix (e.g., high organic content)? CheckIS->CheckMatrix Yes UseIS Action: Add IS (ideally SIL) before extraction to correct loss. CheckIS->UseIS No ImproveCleanup Action: Enhance cleanup (e.g., add more sorbent) or use matrix-matched calibration. CheckMatrix->ImproveCleanup Yes Final Re-analyze CheckMatrix->Final No OptimizeExtraction->Final ReduceTemp->Final UseIS->Final ImproveCleanup->Final

References

Enhancing the stability of dichloroacetaldehyde analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability and analytical accuracy of dichloroacetaldehyde standards.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing decreasing peak areas for my this compound standard over a series of injections?

Possible Causes:

  • Standard Instability: this compound is inherently unstable and can degrade or polymerize over time, especially when exposed to light, heat, or reactive surfaces in the analytical system.

  • Solvent Effects: The choice of solvent can impact stability. Protic solvents or the presence of trace amounts of water can lead to the formation of hydrates.

  • Adsorption: Active sites in the GC inlet liner, column, or other parts of the flow path can adsorb the analyte, leading to peak tailing and reduced response.

Solutions:

  • Standard Preparation: Prepare fresh standards daily, if possible. For longer-term use, consider stabilization as outlined in the experimental protocols below.

  • Storage: Store stock and working standards in a freezer or refrigerator, protected from light.[1]

  • Solvent Selection: Use high-purity, aprotic solvents. Ensure solvents are dry.

  • Inert Flow Path: Use deactivated inlet liners and high-quality, inert GC columns. Regularly maintain and clean the injection port.

Q2: My chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?

Possible Causes:

  • Active Sites: Polar silanol (B1196071) groups on the surfaces of the GC inlet, liner, or the front of the column can interact with the polar this compound molecule, causing tailing.

  • Hydrate (B1144303) Formation: this compound readily forms a hydrate in the presence of water.[2] While the hydrate typically dehydrates to the monomer in a hot GC inlet, incomplete or slow conversion can contribute to peak broadening and tailing.[3]

  • Improper Column Installation: A poorly cut column or incorrect installation depth can create dead volume and lead to peak distortion.

  • Column Contamination: Buildup of non-volatile residues on the column can create active sites.

Solutions:

  • Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners, potentially with glass wool to trap non-volatiles.

  • Column Care: Trim a small portion (e.g., 10-15 cm) from the front of the column to remove accumulated contaminants and active sites.

  • Proper Installation: Ensure a clean, square cut on the column and install it at the correct depth in both the inlet and detector according to the manufacturer's instructions.

  • Moisture Control: Use dry solvents and ensure gas lines have moisture traps.

Q3: I am seeing extraneous or "ghost" peaks in my chromatograms when analyzing this compound. Where are they coming from?

Possible Causes:

  • Polymerization: this compound can polymerize, especially on standing or in the presence of acids or transition metals.[4] These polymers can break down in the hot GC inlet, creating various degradation products that appear as extra peaks. The solid, colorless polymer can depolymerize if heated to 120°C.[4]

  • Carryover: Contamination from a previous, more concentrated sample can carry over to subsequent injections.

  • Septum Bleed: Particles from a degrading septum can enter the inlet and cause ghost peaks.

Solutions:

  • Stabilize Standards: Use a stabilizing agent like caprolactam to inhibit polymerization (see protocol below).

  • Solvent Rinses: Run several solvent blanks between samples to flush the injection port and column.

  • Inlet Maintenance: Regularly replace the septum with a high-quality, low-bleed version. Clean the inlet liner and surrounding area.

Q4: My calibration curve for this compound is non-linear, particularly at lower concentrations. Why is this happening?

Possible Causes:

  • Analyte Adsorption: At low concentrations, a larger proportion of the analyte can be lost to active sites in the system, leading to a non-linear response.

  • Detector Limitations: Electron Capture Detectors (ECDs), commonly used for halogenated compounds, can have a limited linear dynamic range.

  • Standard Degradation: If lower concentration standards are prepared by serial dilution and left to stand, they may degrade more rapidly than more concentrated stock solutions.

Solutions:

  • System Passivation: Before running a calibration, inject a high-concentration standard a few times to "prime" or passivate the active sites in the system.

  • Calibration Range: Ensure your calibration range is within the linear dynamic range of your detector.

  • Fresh Dilutions: Prepare low-concentration standards fresh from a stabilized stock solution just before use.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for this compound in analytical standards? A: The primary degradation pathway in the context of analytical standards is polymerization.[4] this compound molecules can react with each other to form larger chains, reducing the concentration of the monomeric form. This process can be catalyzed by light, heat, acids, and transition metals.

Q: How does water affect my this compound standard? A: this compound reacts with water to form a stable hydrate, 2,2-dichloro-1,1-ethanediol.[2] In aqueous solutions, it can exist as a mixture of the monomer and dimer hydrates.[3] For GC analysis, this is often not a major issue as the hydrates are converted back to the monomer in the hot injector port.[3] However, the presence of water can affect the long-term stability and may contribute to peak shape issues if the conversion is not efficient.

Q: What is the recommended storage condition for this compound standards? A: It is recommended to store this compound standards in a freezer, protected from light.[1] For unstabilized standards, daily preparation is often advised.

Q: Can I use a standard of this compound hydrate for my analysis? A: Yes. Commercially available this compound is often in the form of its hydrate. For GC analysis, the hydrate will convert to the anhydrous monomer in the inlet.[3] Ensure that the concentration of your standard is calculated based on the anhydrous form of this compound.

Q: What are the signs of polymerization in my standard solution? A: Visual signs of polymerization can include the solution becoming cloudy or the formation of a solid, colorless precipitate.[4] Chromatographically, you may observe a decrease in the main this compound peak area over time, accompanied by the appearance of broad, rolling peaks or multiple sharp "ghost" peaks at later retention times, which are breakdown products of the polymer in the hot inlet.

Data on this compound Stability

Quantitative data on the stability of this compound analytical standards in various organic solvents is limited in publicly available literature. However, based on existing studies and chemical principles, the following qualitative and semi-quantitative information can be used as a guideline.

ConditionSolventStabilizerTemperatureObserved StabilityCitation
Neat LiquidN/ANoneAmbientUnstable, polymerizes on standing.[4]
Neat LiquidN/A0.1% ε-CaprolactamAmbientStable for at least 1 month.[5]
Neat Liquid with FeCl₃N/ANoneAmbientImmediate polymerization.[5]
Neat Liquid with FeCl₃N/A0.1% ε-CaprolactamAmbientClear, colorless liquid after 1 month.[5]
Aqueous SolutionWaterNoneAmbientForms stable hydrates.[2][2]
Desorbed from Silica GelAcetonitrileNoneAmbientStable for at least 16 hours.[1]
Spiked on Silica GelN/ANone22°C (in the dark)>90.4% recovery after 17 days.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Standard (1000 µg/mL)

Objective: To prepare a stock standard solution of this compound with enhanced stability using ε-caprolactam as a stabilizer.

Materials:

  • This compound (or its hydrate)

  • ε-Caprolactam

  • High-purity methanol (B129727) (or other suitable aprotic solvent)

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare Stabilizer Solution: Accurately weigh approximately 10 mg of ε-caprolactam and dissolve it in 10 mL of methanol in a volumetric flask. This creates a 1 mg/mL (0.1%) solution.

  • Weigh this compound: In a separate 10 mL volumetric flask, accurately weigh approximately 10 mg of this compound. Note: Due to its volatility and reactivity, perform this step quickly and in a well-ventilated area.

  • Dissolve and Dilute: Add a small amount of the stabilizer solution to the flask containing the this compound to dissolve it. Then, dilute to the 10 mL mark with the stabilizer solution.

  • Mix and Store: Cap the flask and mix thoroughly. Transfer the solution to an amber glass vial with a PTFE-lined cap.

  • Storage: Store the stabilized stock solution in a freezer at or below -10°C.

Protocol 2: General GC-ECD Analysis of this compound

Objective: To provide a general starting point for the gas chromatographic analysis of this compound using an Electron Capture Detector (ECD).

Instrumentation:

  • Gas chromatograph with an Electron Capture Detector

  • Capillary column suitable for halogenated compounds (e.g., DB-5, DB-624 or similar)

  • Autosampler

GC-ECD Parameters (Example):

  • Inlet Temperature: 200°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1-2 mL/min)

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 2 minutes

  • Detector Temperature: 300°C

  • Makeup Gas: As per manufacturer's recommendation (e.g., Nitrogen or Argon/Methane)

Procedure:

  • Prepare Calibration Standards: Prepare a series of working calibration standards by diluting the stabilized stock solution with the chosen solvent. It is recommended to prepare these fresh daily.

  • Equilibrate the System: Before analysis, allow the GC system to equilibrate until a stable baseline is achieved.

  • Run Sequence: Start the analytical sequence with a solvent blank, followed by the calibration standards, and then the samples. Include quality control standards at regular intervals.

  • Data Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standards. Quantify the this compound in the samples based on this curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Standard Preparation cluster_analysis GC-ECD Analysis prep_stabilizer Prepare 0.1% Caprolactam in Methanol dissolve Dissolve and Dilute with Stabilizer Solution prep_stabilizer->dissolve weigh_dcaa Weigh this compound weigh_dcaa->dissolve store Store Stock Standard at ≤ -10°C dissolve->store prep_working Prepare Fresh Working Standards store->prep_working Daily Dilution inject Inject into GC-ECD prep_working->inject acquire Acquire Chromatogram inject->acquire quantify Quantify using Calibration Curve acquire->quantify

Caption: Workflow for preparing and analyzing stabilized this compound standards.

troubleshooting_logic Troubleshooting Logic for Peak Tailing start Peak Tailing Observed check_maintenance Check Inlet Maintenance (Liner, Septum) start->check_maintenance check_column Check Column (Installation, Contamination) start->check_column check_standard Check Standard (Age, Water Content) start->check_standard solution_maintenance Solution: Replace Liner/Septum Use Deactivated Liner check_maintenance->solution_maintenance solution_column Solution: Re-install Column Trim Front of Column check_column->solution_column solution_standard Solution: Prepare Fresh Standard Use Dry Solvent check_standard->solution_standard

Caption: Decision tree for troubleshooting peak tailing in this compound analysis.

References

Technical Support Center: Dichloroacetaldehyde Extraction from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of dichloroacetaldehyde from water samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Question: Why am I observing low recovery of this compound in my samples?

Answer: Low recovery of this compound can be attributed to several factors. Firstly, due to its volatility, there may be losses during sample handling and concentration steps. It is crucial to work with chilled samples and minimize exposure to the atmosphere. Secondly, the pH of the water sample can affect the stability of this compound; adjusting the pH to approximately 3.2 can enhance its stability in aqueous solutions.[1] In liquid-liquid extraction (LLE), incomplete phase separation or the formation of emulsions can lead to poor recovery. For solid-phase extraction (SPE), insufficient conditioning of the cartridge or inappropriate elution solvent can result in the analyte not being effectively captured or released.[2] Finally, ensure your analytical standards are fresh and accurately prepared, as degradation of standards will lead to erroneously low recovery calculations.

Question: My chromatogram shows significant peak tailing for this compound. What could be the cause?

Answer: Peak tailing in gas chromatography (GC) is often a result of active sites in the GC system, including the injector liner, column, or detector.[3] this compound is a polar compound and can interact with these active sites, leading to poor peak shape. To mitigate this, ensure the GC system is well-maintained, and consider using a deactivated liner. Derivatization of the aldehyde group can also significantly improve peak shape by reducing its polarity.[4] Additionally, co-eluting matrix components can interfere and cause peak distortion. Optimizing the temperature program of the GC can help separate this compound from interfering compounds.

Question: I am seeing extraneous peaks in my chromatogram. How can I identify and eliminate them?

Answer: Extraneous peaks, or "ghost peaks," can originate from several sources. Contamination from solvents, glassware, or the sample collection process is a common cause.[5][6] Ensure all glassware is scrupulously cleaned and rinse solvents with a high-purity solvent before use. Septum bleed from the GC inlet is another frequent source of ghost peaks; regularly replace the septum with a high-quality, low-bleed version.[7] Carryover from a previous, more concentrated sample can also result in unexpected peaks.[3] Running a solvent blank between samples can help identify and mitigate carryover.

Question: How can I prevent emulsion formation during liquid-liquid extraction?

Answer: Emulsions are a common issue in LLE, especially with complex water matrices. To prevent their formation, avoid vigorous shaking of the separatory funnel; gentle inversions are usually sufficient for extraction.[8] If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, allowing the separatory funnel to stand for a period or gently swirling it can help the layers to separate. In persistent cases, passing the emulsified layer through a glass wool plug may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable extraction method for this compound from water?

A1: The choice of extraction method depends on the required sensitivity, sample matrix, and available equipment.

  • Liquid-Liquid Extraction (LLE) is a robust and widely used method, particularly for samples with moderate to high concentrations of the analyte. It is a key component of EPA Method 551.1 for the analysis of chlorination disinfection byproducts.[9][10]

  • Solid-Phase Extraction (SPE) is an effective alternative that can provide cleaner extracts and higher concentration factors, making it suitable for trace-level analysis.[11]

  • Purge and Trap (P&T) is a highly sensitive technique ideal for volatile compounds like this compound and is often used for drinking water analysis as outlined in EPA Method 5030C.[12]

Q2: Is derivatization necessary for the analysis of this compound by GC?

A2: While not strictly mandatory, derivatization is highly recommended for the GC analysis of aldehydes.[13][14] Derivatizing the polar aldehyde group, for instance by converting it to an oxime derivative using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can significantly improve chromatographic performance by increasing volatility and reducing interactions with active sites in the GC system, leading to better peak shape and improved sensitivity.[11]

Q3: How should I store water samples for this compound analysis?

A3: Water samples should be collected in amber glass vials to prevent photodegradation. To quench any residual disinfectant that could alter the concentration of this compound, a quenching agent such as ammonium (B1175870) chloride or sodium sulfite (B76179) should be added.[15] Samples should be stored at 4°C and extracted as soon as possible to minimize analyte loss.[11]

Q4: What are the typical recovery rates and detection limits I can expect?

A4: Recovery rates and detection limits are method-dependent and can be influenced by the sample matrix. For a miniaturized LLE method based on EPA 551.1, detection limits for this compound have been reported in the range of 6 to 20 ng/L.[1] For SPE, recovery can be optimized to be greater than 80%. The specific quantitative performance will depend on the optimization of the chosen method in your laboratory.

Quantitative Data Summary

The following table summarizes typical performance data for different extraction methods for haloacetaldehydes, including this compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Purge and Trap (P&T)
Typical Recovery 80-110%>80%Method dependent, can be >90%
Limit of Detection (LOD) 6-20 ng/L[1]Analyte and matrix dependentTypically low ng/L to sub-ng/L
Relative Standard Deviation (RSD) <15%<15%<10%
Primary Application Disinfection byproducts in various water typesTrace organic pollutants in waterVolatile organic compounds in drinking water
Governing EPA Method 551.1[9]Method-specific5030C[12]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) (Based on EPA Method 551.1)
  • Sample Preparation: Allow the refrigerated sample to reach room temperature. Open the sample bottle and add an internal standard.

  • Extraction: Transfer a 50 mL aliquot of the sample to a 60 mL screw-cap vial. Add 3 mL of methyl-tert-butyl ether (MTBE). Cap and shake vigorously for 2 minutes.

  • Phase Separation: Allow the phases to separate for 2 minutes. The MTBE extract will be the upper layer.

  • Extract Collection: Carefully transfer the MTBE extract to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the extract to remove any residual water.

  • Analysis: Transfer the dried extract to an autosampler vial for GC-ECD or GC-MS analysis.

Detailed Methodology for Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove any interfering polar compounds.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped this compound with a suitable organic solvent (e.g., 2 x 1 mL of ethyl acetate).

  • Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen if necessary and then analyzed by GC.

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Water Sample (50 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add MTBE (3 mL) Add_IS->Add_Solvent Shake Shake (2 min) Add_Solvent->Shake Separate Phase Separation Shake->Separate Collect_Extract Collect Organic Layer Separate->Collect_Extract Dry Dry with Na2SO4 Collect_Extract->Dry GC_Analysis GC Analysis Dry->GC_Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Experimental_Workflow_SPE cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis Condition Condition Cartridge (Methanol & Water) Load_Sample Load Water Sample Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Dry_Cartridge Dry Cartridge Wash->Dry_Cartridge Elute Elute Analyte Dry_Cartridge->Elute Concentrate Concentrate Eluate Elute->Concentrate GC_Analysis GC Analysis Concentrate->GC_Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Troubleshooting_Workflow Start Problem Observed Low_Recovery Low Recovery? Start->Low_Recovery Peak_Tailing Peak Tailing? Low_Recovery->Peak_Tailing No Check_Volatility Check for Volatility Loss (Use chilled samples) Low_Recovery->Check_Volatility Yes Ghost_Peaks Ghost Peaks? Peak_Tailing->Ghost_Peaks No Check_System_Activity Check for System Activity (Deactivated liner) Peak_Tailing->Check_System_Activity Yes Check_Contamination Check for Contamination (Solvents, glassware) Ghost_Peaks->Check_Contamination Yes End Problem Resolved Ghost_Peaks->End No Check_pH Check Sample pH (Adjust to ~3.2) Check_Volatility->Check_pH Check_Extraction Review Extraction (Phase separation, cartridge conditioning) Check_pH->Check_Extraction Check_Standards Check Standards Check_Extraction->Check_Standards Check_Standards->End Consider_Derivatization Consider Derivatization Check_System_Activity->Consider_Derivatization Optimize_GC_Temp Optimize GC Program Consider_Derivatization->Optimize_GC_Temp Optimize_GC_Temp->End Check_Septum_Bleed Check for Septum Bleed Check_Contamination->Check_Septum_Bleed Run_Blank Run Solvent Blank Check_Septum_Bleed->Run_Blank Run_Blank->End

Caption: Troubleshooting Common GC Issues.

References

Reducing byproduct formation in the chlorination of acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the chlorination of acetaldehyde (B116499).

Troubleshooting Guide

This section addresses common issues encountered during the chlorination of acetaldehyde and offers solutions to mitigate byproduct formation.

Issue Potential Cause(s) Recommended Solution(s)
High levels of butyl chloral (B1216628) (a,a,ß-trichlorobutyraldehyde) Condensation reaction between acetaldehyde and monochloroacetaldehyde, often favored by the presence of hydrochloric acid.[1]- Ensure a rapid rate of chlorine input, especially at the beginning of the reaction, to quickly convert acetaldehyde to its chlorinated forms. - Maintain a low reaction temperature, ideally between 0°C and 10°C, during the initial chlorination phase.[1] - Consider using a two-pump dispersion system for more efficient chlorine introduction.
Significant formation of acetic acid and its chlorinated derivatives Oxidation of aldehydes by hypochlorous acid, which can form from the reaction of chlorine with water.[1]- Replace the water in the initial reaction mixture with 36% hydrochloric acid to suppress the formation of hypochlorous acid.[1] - Carefully control the amount of excess chlorine to avoid substantial oxidation.[1]
Low conversion to desired chloroacetaldehydes (mono-, di-, or tri-) - Inefficient chlorine dispersion. - Suboptimal temperature control. - Incorrect reactant ratios.- Improve chlorine dispersion using methods like introducing the gas between two centrifugal pumps in series.[1] - Implement a staged temperature profile: an initial low temperature (e.g., 4-9°C) followed by a gradual increase as the reaction progresses.[1] - A molar ratio of 3 moles of water (or hydrochloric acid) to 1 mole of acetaldehyde is recommended to avoid tarry residues.[1]
Formation of tarry residues Polymerization or condensation reactions, which can be more prevalent at lower water-to-aldehyde ratios.[1]- Maintain a water-to-acetaldehyde molar ratio of at least 3:1.[1]
Reaction is too slow Low reaction temperature or insufficient chlorine supply.- Gradually increase the temperature after the initial, highly exothermic phase. - Ensure a continuous and sufficient supply of chlorine gas.
Poor selectivity for a specific chloroacetaldehyde (B151913) (e.g., monochloroacetaldehyde) The chlorination of acetaldehyde is a stepwise process, making it challenging to isolate a single product.[2]- For monochloroacetaldehyde, careful control of stoichiometry (equimolar amounts of chlorine and acetaldehyde) and immediate removal of the product from the reaction mixture is crucial. - Continuous processes with distinct temperature zones can help to control the extent of chlorination.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the chlorination of acetaldehyde?

A1: The main byproducts are di- and trichloroacetaldehyde, butyl chloral (formed from the condensation of acetaldehyde and monochloroacetaldehyde), and various chlorinated acetic acids (formed via oxidation).[1][3]

Q2: How does temperature affect the chlorination of acetaldehyde?

A2: Temperature plays a critical role in controlling side reactions. The initial phase of the reaction is highly exothermic, and maintaining a low temperature (around 4-10°C) is crucial to minimize the formation of byproducts like butyl chloral.[1] As the reaction proceeds, the temperature can be gradually increased.

Q3: What is the role of water in this reaction?

A3: Water is used as a diluent to suppress undesirable side reactions, such as the formation of butyl chloral.[3] A molar ratio of 3.5 to 4.5 parts water to 1 part acetaldehyde is often recommended.[3] However, water can also react with chlorine to form hypochlorous acid, which can lead to the oxidation of aldehydes to carboxylic acids.[1]

Q4: Can hydrochloric acid be used instead of water?

A4: Yes, using concentrated hydrochloric acid (e.g., 36%) can be beneficial. It helps to suppress the formation of hypochlorous acid, thereby reducing the oxidation of aldehydes to their corresponding acetic acids.[1] However, the acidic conditions might favor the condensation reaction that produces butyl chloral if not properly controlled.[1]

Q5: Is it possible to achieve high conversion to a single chlorinated acetaldehyde?

A5: Achieving a high yield of a single product is challenging due to the stepwise nature of the chlorination reaction.[2] However, by carefully controlling reaction conditions such as temperature, reactant ratios, and reaction time, it is possible to favor the formation of one product over others. For instance, a continuous process with multiple stages at different temperatures can improve selectivity.[3]

Q6: What is the general mechanism for the formation of haloacetaldehydes?

A6: The formation of haloacetaldehydes occurs through a stepwise substitution process on the α-hydrogen of the acetaldehyde.[2]

Experimental Protocols

Batch Chlorination of Acetaldehyde to Chloral

This protocol is based on a successful lab-scale synthesis of chloral (trichloroacetaldehyde).[1]

Materials:

  • Acetaldehyde

  • Water

  • Chlorine gas

  • Ice-salt bath

  • Reaction vessel with a gas inlet tube, thermometer, and condenser

Procedure:

  • Prepare a mixture of 310 grams of acetaldehyde and 200 grams of water in the reaction vessel.

  • Cool the mixture to 4°C using an ice-salt bath.

  • Begin bubbling chlorine gas into the mixture. Ensure an excess of chlorine is present at all stages.

  • Maintain the reaction temperature between 4°C and 9.5°C for the initial phase of the reaction by controlling the rate of chlorine addition and the cooling bath.

  • Continue the chlorination for approximately 43 hours, gradually allowing the temperature to rise as the reaction proceeds.

  • After the reaction is complete, the product can be purified by distillation. The fraction boiling at 95-97°C will be primarily chloral.

Visualizing Reaction Pathways and Workflows

cluster_main_reaction Main Chlorination Pathway cluster_byproducts Byproduct Formation Pathways Acetaldehyde Acetaldehyde MCA Monochloroacetaldehyde Acetaldehyde->MCA + Cl2 ButylChloral Butyl Chloral Acetaldehyde->ButylChloral + Monochloroacetaldehyde (Condensation) AceticAcid Acetic Acid & Derivatives Acetaldehyde->AceticAcid + [O] (Oxidation) DCA Dichloroacetaldehyde MCA->DCA + Cl2 MCA->AceticAcid + [O] (Oxidation) TCA Trichloroacetaldehyde (Chloral) DCA->TCA + Cl2 DCA->AceticAcid + [O] (Oxidation) cluster_workflow Troubleshooting Workflow start High Byproduct Formation Detected check_temp Is initial temperature < 10°C? start->check_temp check_cl2_rate Is chlorine addition rapid at the start? check_temp->check_cl2_rate Yes adjust_temp Lower initial reaction temperature check_temp->adjust_temp No check_hcl Is oxidation (acetic acid) the main issue? check_cl2_rate->check_hcl Yes adjust_cl2_rate Increase initial chlorine flow rate check_cl2_rate->adjust_cl2_rate No use_hcl Replace water with concentrated HCl check_hcl->use_hcl Yes end Monitor and analyze product mixture check_hcl->end No adjust_temp->check_cl2_rate adjust_cl2_rate->check_hcl use_hcl->end

References

Validation & Comparative

Validation of dichloroacetaldehyde analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Dichloroacetaldehyde Analytical Methods

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (DCA) is crucial due to its role as a metabolite of certain drugs and its potential toxicity. This guide provides a comparative overview of validated analytical methods for the determination of DCA, with a focus on Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the sample matrix, required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of commonly employed techniques.

Table 1: Performance Comparison of a Validated GC-ECD Method

ParameterPerformance MetricReference
Limit of Detection (LOD) 17.1 pg per injection[1]
Precision Pooled coefficient of variation of 0.0063 for replicate injections.[1][1]
Storage Stability Recovery remained above 90.4% for 17 days when stored in the dark at approximately 22°C.[1][1]
Working Range 0.1 to 2 ppm (0.33 to 6.3 mg/m³) for a 3 L air sample.[2][2]

Table 2: Performance Comparison of a Validated HPLC-Fluorescence Method

ParameterPerformance MetricReference
Limit of Detection (LOD) <0.1 µM in plasma[3]
Linearity Linear calibration curves (r > 0.999) over a concentration range of 5-400 pmol.[3][3]
Sample Volume Requires only 50 µL of plasma for the assay.[3][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for the key techniques discussed.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is suitable for the analysis of this compound in air samples.

1. Sample Collection and Preparation:

  • Samples are collected on silica (B1680970) gel sorbent tubes.[2]

  • The collected samples are desorbed using acetonitrile (B52724) or 50% aqueous methanol.[1][2]

  • For desorption, the front and backup sections of the silica gel are transferred to separate vials, and the desorbing solution is added.[1]

  • The vials are sealed and agitated to ensure complete desorption.[1]

2. GC-ECD Analysis:

  • The desorbed sample is analyzed by gas chromatography using an electron capture detector (GC-ECD).[1][2] The ECD is highly sensitive to halogenated compounds like this compound.[4]

  • It's important to note that this method may not distinguish between the monomer and hydrate (B1144303) forms of chloroacetaldehyde, as the hydrates are converted to the monomer during GC analysis.[1]

3. Calibration:

  • A calibration curve is generated by plotting the detector response against the concentration of analytical standards.[1]

  • The concentration of this compound in the samples is determined by comparing their detector response to the calibration curve.[1]

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

This highly sensitive method is designed for the analysis of this compound in biological matrices like plasma.[3]

1. Derivatization:

  • This compound is derivatized with adenosine (B11128) to form the highly fluorescent adduct 1,N6-ethenoadenosine.[3][5]

  • The reaction is carried out by heating the sample with adenosine (10 mM) at 80°C for 2 hours at a pH of 4.5.[3]

2. HPLC Analysis:

  • The derivatization mixture is directly injected onto a C18 HPLC column.[3]

  • The fluorescent adduct is monitored using a fluorescence detector.[3]

3. Quantification:

  • Calibration curves are constructed and have been shown to be linear over a wide range of DCA concentrations.[3]

  • This method is advantageous due to its high sensitivity and the small sample volume required.[3]

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological relevance of this compound, the following diagrams are provided.

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Silica Gel Tube) Desorption Desorption (Acetonitrile) SampleCollection->Desorption Elute Analyte GC_Injection GC Injection Desorption->GC_Injection GC_Separation Gas Chromatography (Separation) GC_Injection->GC_Separation ECD_Detection ECD Detection GC_Separation->ECD_Detection Data_Acquisition Data Acquisition ECD_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound Analysis by GC-ECD.

DCA_Metabolism cluster_precursors Precursors cluster_metabolite Metabolite Dichlorvos Dichlorvos DCA This compound Dichlorvos->DCA Trichlorfon Trichlorfon Trichlorfon->DCA VinylideneChloride Vinylidene Chloride VinylideneChloride->DCA Dichloroethylene 1,2-Dichloroethylene Dichloroethylene->DCA DCAA Dichloroacetic Acid DCA->DCAA Metabolism

Caption: Metabolic Pathways Leading to this compound.

References

Comparative Cytotoxicity of Dichloroacetaldehyde and Other Haloacetaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cellular toxicity of dichloroacetaldehyde and a range of other haloacetaldehydes, supported by experimental data, detailed protocols, and pathway visualizations to inform toxicology research and drug development.

Haloacetaldehydes (HALs) are a significant class of disinfection byproducts commonly found in drinking water, formed from the reaction of disinfectants with natural organic matter.[1] Their prevalence and potential toxicity necessitate a clear understanding of their comparative cytotoxic effects. This guide provides a systematic comparison of the cytotoxicity of this compound (DCAL) and other haloacetaldehydes, based on quantitative data from in vitro studies.

Quantitative Comparison of Cytotoxicity

A systematic analysis of a range of haloacetaldehydes was conducted using Chinese hamster ovary (CHO) cells to determine their chronic cytotoxicity.[1] The half-maximal lethal concentration (LC50), the concentration of a substance that causes the death of 50% of a group of test cells, was determined for each compound after a 72-hour exposure period. The results are summarized in the table below.

Haloacetaldehyde (Abbreviation)Chemical StructureLC50 (µM)
Trichloroacetaldehyde (TCAL)CCl₃CHO1007.4
This compound (DCAL) CHCl₂CHO 525.6
Bromothis compound (BDCAL)CBrCl₂CHO470.4
Bromoacetaldehyde (BAL)CH₂BrCHO400.1
Iodoacetaldehyde (IAL)CH₂ICHO260.2
Dibromochloroacetaldehyde (DBCAL)CHBr₂ClCHO143.7
Bromochloroacetaldehyde (BCAL)CHBrClCHO135.5
Dibromoacetaldehyde (DBAL)CHBr₂CHO120.7
Chloroacetaldehyde (B151913) (CAL)CH₂ClCHO30.1
Tribromoacetaldehyde (B85889) (TBAL)CBr₃CHO25.3

Data sourced from Jeong et al. (2015).[1]

The data reveals a wide range of cytotoxicity among the haloacetaldehydes, with tribromoacetaldehyde (TBAL) and chloroacetaldehyde (CAL) being the most potent cytotoxic agents, and trichloroacetaldehyde (TCAL) being the least. This compound (DCAL) exhibits moderate cytotoxicity within this group. The rank order of cytotoxicity is as follows: Tribromoacetaldehyde (TBAL) ≈ Chloroacetaldehyde (CAL) > Dibromoacetaldehyde (DBAL) ≈ Bromochloroacetaldehyde (BCAL) ≈ Dibromochloroacetaldehyde (DBCAL) > Iodoacetaldehyde (IAL) > Bromoacetaldehyde (BAL) ≈ Bromothis compound (BDCAL) > this compound (DCAL) > Trichloroacetaldehyde (TCAL).[1]

Experimental Protocols

The following is a detailed methodology for the CHO cell chronic cytotoxicity assay used to generate the data above.

Objective: To determine the concentration of a haloacetaldehyde that induces a 50% reduction in cell density (LC50) over a 72-hour exposure period.

Materials:

  • Chinese hamster ovary (CHO) cell line AS52, clone 11-4-8

  • Ham's F12 medium supplemented with 5% fetal bovine serum (FBS), 1% antibiotics (penicillin, streptomycin, amphotericin B), and 1% glutamine

  • 96-well flat-bottomed microplates

  • Test haloacetaldehydes

  • Appropriate solvents for dissolving haloacetaldehydes (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain CHO cells in Ham's F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the 96-well microplates with CHO cells at a density of approximately 3,000 cells per well in 200 µL of medium.

  • Compound Preparation and Exposure: Prepare a series of concentrations for each haloacetaldehyde. After allowing the cells to attach for a specified period, expose the cells to the different concentrations of the test compounds. Include a solvent control (vehicle) and a negative control (medium only).

  • Incubation: Incubate the plates for 72 hours, which corresponds to approximately three cell cycles.

  • Data Collection: After the incubation period, measure the cell density in each well using a microplate reader (e.g., by measuring absorbance after staining with a viability dye like neutral red).

  • Data Analysis:

    • Generate a concentration-response curve for each haloacetaldehyde.

    • Perform a regression analysis on the concentration-response data.

    • Calculate the LC50 value, which is the concentration that results in a 50% reduction in cell density compared to the negative control.[1]

Signaling Pathways in Haloacetaldehyde-Induced Cytotoxicity

The cytotoxic effects of haloacetaldehydes are mediated through various cellular signaling pathways, primarily involving oxidative stress and the induction of programmed cell death (apoptosis) or necrosis.

Oxidative Stress: Several haloacetaldehydes, including chloroacetaldehyde, have been shown to induce the production of reactive oxygen species (ROS).[2] An excess of ROS can lead to cellular damage by oxidizing proteins, lipids, and DNA. This oxidative stress is a key initiating event in the cytotoxic cascade.

Mitochondrial Dysfunction: Mitochondria are primary targets of haloacetaldehyde-induced toxicity. Chloroacetaldehyde has been observed to cause a rapid loss of mitochondrial membrane potential, which is a critical event in the intrinsic pathway of apoptosis.[2] This disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors into the cytoplasm.

Apoptosis and Necrosis: Haloacetaldehydes can induce cell death through both apoptosis and necrosis. Low concentrations of chloroacetaldehyde have been shown to induce apoptosis, a controlled form of cell death, while higher concentrations tend to lead to necrosis, a more chaotic and inflammatory form of cell death.[1] The parent compound, acetaldehyde, has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating MAPK signaling pathways while inhibiting the pro-survival Akt pathway.[3] It is likely that haloacetaldehydes share some of these mechanistic pathways.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cell_culture CHO Cell Culture plate_seeding Seed 96-well Plates cell_culture->plate_seeding treatment Treat Cells with Compounds plate_seeding->treatment compound_prep Prepare Haloacetaldehyde Dilutions compound_prep->treatment incubation Incubate for 72 hours treatment->incubation cell_density Measure Cell Density incubation->cell_density data_analysis Concentration-Response Curve cell_density->data_analysis lc50 Calculate LC50 Value data_analysis->lc50

Caption: Workflow for the CHO cell cytotoxicity assay.

Signaling_Pathways Haloacetaldehyde-Induced Cytotoxicity Pathways cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome HAL Haloacetaldehydes (e.g., this compound) ROS Increased ROS Production (Oxidative Stress) HAL->ROS Mito Mitochondrial Dysfunction (Loss of Membrane Potential) HAL->Mito Akt Akt Pathway Inhibition HAL->Akt Necrosis Necrosis HAL->Necrosis MAPK MAPK Pathway Activation ROS->MAPK Apoptosis Apoptosis Mito->Apoptosis MAPK->Apoptosis Akt->Apoptosis

Caption: Key signaling pathways in haloacetaldehyde cytotoxicity.

References

A Comparative Analysis of the Genotoxicity of Dichloroacetaldehyde and Trichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the genotoxic profiles of two common disinfection byproducts, dichloroacetaldehyde (DCA) and trichloroacetaldehyde (TCA).

Executive Summary

This compound (DCA) and trichloroacetaldehyde (TCA), also known as chloral, are haloacetaldehydes that can be formed during water disinfection processes. Both compounds have raised concerns due to their potential genotoxicity. This guide provides a detailed comparison of the genotoxic effects of DCA and TCA, drawing upon data from various in vitro and in vivo studies. The available evidence indicates that both DCA and TCA possess genotoxic activity, but their potency and mechanisms of action differ across various assays.

In mammalian cells, DCA has demonstrated clear genotoxicity, inducing DNA strand breaks. In contrast, studies on TCA in similar assays have yielded conflicting results, with some indicating a lack of genotoxicity. In bacterial reverse mutation assays (Ames test), both DCA and TCA have been shown to be mutagenic. Furthermore, TCA has been reported to induce micronuclei and chromosomal aberrations in mammalian cells. The underlying mechanisms of their genotoxicity are believed to involve the formation of DNA adducts and the induction of oxidative stress, leading to DNA damage and subsequent cellular responses.

This guide presents a compilation of quantitative data from key genotoxicity assays, detailed experimental protocols, and visual representations of the proposed mechanisms of action to facilitate a thorough understanding of the comparative genotoxicity of these two compounds.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the quantitative data on the cytotoxicity and genotoxicity of this compound (DCA) and trichloroacetaldehyde (TCA) from comparative studies.

Table 1: Cytotoxicity of this compound (DCA) and Trichloroacetaldehyde (TCA) in Chinese Hamster Ovary (CHO) Cells

CompoundCytotoxicity (LC50 in µM)Rank Order of Cytotoxicity
This compound (DCA)138>
Trichloroacetaldehyde (TCA)488

Source: Adapted from Plewa et al. (2015). A lower LC50 value indicates higher cytotoxicity.

Table 2: Genotoxicity of this compound (DCA) and Trichloroacetaldehyde (TCA) in the Comet Assay (CHO Cells)

CompoundGenotoxicity (% Tail DNA)Rank Order of Genotoxicity
This compound (DCA)Induces DNA Damage>
Trichloroacetaldehyde (TCA)Not Genotoxic

Source: Adapted from Plewa et al. (2015). The study reported that TCA was not genotoxic under the tested conditions.

Table 3: Genotoxicity of this compound (DCA) and Trichloroacetaldehyde (TCA) in a Yeast-Based Toxicogenomics Assay

CompoundGenotoxicity Association
This compound (DCA)Negative
Trichloroacetaldehyde (TCA)Positive

Source: Adapted from Guo et al. (2023). This assay measures the activation of DNA damage and repair pathways.

Mechanisms of Genotoxicity

The genotoxicity of DCA and TCA is thought to be mediated through several mechanisms, primarily the formation of DNA adducts and the induction of oxidative stress.

DNA Adduct Formation: Both DCA and TCA are reactive aldehydes that can interact with DNA bases, leading to the formation of various adducts. For instance, the related compound chloroacetaldehyde (B151913) is known to form etheno adducts with adenine, cytosine, and guanine.[1][2][3][4] Acetaldehyde (B116499), a structurally similar compound, forms adducts such as N2-ethylidenedeoxyguanosine.[5][6][7] These adducts can disrupt DNA replication and transcription, leading to mutations. While specific adduct profiles for DCA and TCA are not as extensively characterized, it is plausible that they form similar types of DNA lesions.

Oxidative Stress: Haloacetaldehydes have been shown to induce the production of reactive oxygen species (ROS) within cells.[8] ROS can cause oxidative damage to DNA, resulting in single- and double-strand breaks, as well as oxidative base modifications. This DNA damage, if not properly repaired, can lead to mutations and chromosomal aberrations.

The cellular response to the DNA damage induced by these aldehydes involves the activation of complex DNA damage response (DDR) pathways. These pathways aim to repair the damage and maintain genomic integrity.

Genotoxicity_Signaling_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response DCA This compound (DCA) DNA_Adducts DNA Adducts DCA->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS) DCA->Oxidative_Stress TCA Trichloroacetaldehyde (TCA) TCA->DNA_Adducts TCA->Oxidative_Stress DNA_Breaks DNA Strand Breaks DNA_Adducts->DNA_Breaks Oxidative_Stress->DNA_Breaks DDR DNA Damage Response (DDR) Activation DNA_Breaks->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Severe Damage Mutations Mutations / Chromosomal Aberrations DDR->Mutations Inaccurate Repair

Proposed signaling pathway for haloacetaldehyde genotoxicity.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[2][9][10][11]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test evaluates the ability of a substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a minimal medium lacking the specific amino acid.

Methodology:

  • Strains: A set of bacterial strains with different known mutations is used to detect various types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The test compound is incubated with the bacterial strains in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Start Start Prepare Prepare Bacterial Strains and S9 Mix Start->Prepare Expose Expose Bacteria to Test Compound Prepare->Expose Plate Plate on Minimal -His Agar Expose->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze

Simplified workflow of the Ames test.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14][15][16]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system.

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding: The DNA is unwound under alkaline conditions (pH > 13) to expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank, and an electric field is applied.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Scoring: The "comets" are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software to measure parameters such as % tail DNA and tail moment.

Comet_Assay_Workflow Start Start Embed Embed Cells in Agarose on Slide Start->Embed Lyse Lyse Cells Embed->Lyse Unwind Alkaline Unwinding of DNA Lyse->Unwind Electrophorese Electrophoresis Unwind->Electrophorese Stain Stain DNA Electrophorese->Stain Visualize Visualize and Score Comets Stain->Visualize Analyze Analyze Data Visualize->Analyze

Simplified workflow of the Comet assay.
In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals.[1][4][17][18][19]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay measures the frequency of micronuclei in cultured mammalian cells following exposure to a test substance.

Methodology:

  • Cell Culture: Suitable mammalian cell lines (e.g., CHO, TK6) or primary cells (e.g., human lymphocytes) are used.

  • Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block (Optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a large population of cells (typically at least 2000 binucleated cells per concentration).

  • Cytotoxicity Assessment: Concurrent cytotoxicity assays are performed to ensure that the tested concentrations are not excessively toxic.

Micronucleus_Assay_Workflow Start Start Culture Culture Mammalian Cells Start->Culture Expose Expose Cells to Test Compound Culture->Expose CytoB Add Cytochalasin B (Optional) Expose->CytoB Harvest Harvest and Fix Cells CytoB->Harvest Stain Stain Cells Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Analyze Analyze Data Score->Analyze

Simplified workflow of the in vitro Micronucleus assay.

Conclusion

The available data suggest that both this compound and trichloroacetaldehyde possess genotoxic properties, although their potencies and mechanisms may differ. DCA appears to be more cytotoxic and is a more potent inducer of DNA strand breaks in mammalian cells compared to TCA, which showed no genotoxicity in a key comparative comet assay study. However, TCA has been shown to be mutagenic in bacterial systems and can induce chromosomal damage in mammalian cells. The conflicting results for TCA across different studies highlight the importance of using a battery of genotoxicity tests to comprehensively assess the genotoxic potential of a compound. Further research is warranted to fully elucidate the specific DNA adducts formed by both DCA and TCA and to further delineate the signaling pathways involved in their genotoxic effects. This comparative guide provides a valuable resource for researchers and professionals in assessing the risks associated with exposure to these disinfection byproducts.

References

A Comparative Guide to Mass Spectrometry Analysis for Dichloroacetaldehyde Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry-based methods for the identification and quantification of dichloroacetaldehyde (DCA), a reactive carbonyl compound of interest in environmental and biomedical research. Alternative analytical techniques are also discussed, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Introduction to this compound (DCA)

This compound (C₂H₂Cl₂O) is a halogenated aldehyde that can be found as a metabolite of certain industrial chemicals and drugs.[1] Its high reactivity makes it a molecule of interest in toxicology and pharmacology.[2] Accurate and sensitive detection methods are crucial for understanding its biological effects and environmental presence. Mass spectrometry, often coupled with a chromatographic separation technique, offers high specificity and sensitivity for the analysis of such compounds.[2][3]

Comparison of Analytical Methods

The primary methods for the identification and quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). An alternative approach is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, typically requiring a derivatization step.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[4]Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection.[5]Separates compounds similarly to LC-MS, but detection is based on the analyte's absorption of UV light.[3]
Specificity High; provides structural information from mass fragmentation patterns.[6]High; provides molecular weight and structural information.[7]Lower; relies on chromophores, and co-eluting compounds can interfere.[3]
Sensitivity Good to excellent, particularly with selective ion monitoring (SIM) or tandem MS (MS/MS).[8][9]Generally offers very high sensitivity, especially with tandem MS (MS/MS), often surpassing GC-MS.[5][7]Moderate; generally less sensitive than MS-based methods.[3]
Derivatization May be required to improve volatility and thermal stability, but direct injection is often possible for volatile aldehydes.[3]Often necessary for small aldehydes like DCA to improve chromatographic retention and ionization efficiency.[3][10][11]Almost always required to introduce a UV-absorbing chromophore to the aldehyde.[3]
Sample Throughput Moderate; run times are typically in the range of several minutes per sample.[12]High; modern UPLC systems coupled with MS can have very short run times.[13]Moderate to high, depending on the chromatographic method.
Instrumentation Cost HighHigh to Very HighModerate

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DCA

This protocol provides a general procedure for the analysis of DCA in a liquid matrix using headspace injection, which is suitable for volatile analytes.

a. Sample Preparation (Headspace)

  • Prepare a calibration curve by spiking known concentrations of DCA into a matrix blank (e.g., deionized water or control plasma).

  • Place a precise volume (e.g., 1 mL) of the sample or standard into a headspace vial.

  • Seal the vial immediately with a PTFE-lined septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow DCA to partition into the headspace.

b. GC-MS Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • Column: A mid-polarity column such as a DB-624 or equivalent is suitable for volatile halogenated compounds.

  • Injector: Use a heated, split/splitless injector in splitless mode for higher sensitivity. Set the injector temperature to 200-250°C.

  • Oven Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer: Agilent 7000D TQ MS or equivalent.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of DCA (e.g., m/z 49, 82, 84).[1] Full scan mode can be used for initial identification.

  • Data Analysis: Identify DCA by its retention time and the presence of its characteristic ions. Quantify using the calibration curve.

Alternative Method: HPLC-UV with Derivatization

This protocol describes the analysis of DCA using derivatization with 2,4-Dinitrophenylhydrazine (DNPH), which converts the aldehyde into a stable, colored hydrazone that can be detected by UV.[3]

a. Derivatization and Sample Preparation

  • Prepare a stock solution of DNPH in a suitable solvent (e.g., acetonitrile (B52724) with a small amount of acid catalyst).

  • Mix a specific volume of the sample with the DNPH solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes).

  • Quench the reaction if necessary and dilute the sample with the mobile phase.

b. HPLC-UV Analysis

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically used for separating the DNPH derivatives.[13]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • UV Detector: Set the wavelength to the maximum absorbance of the DCA-DNPH derivative (typically around 360 nm).

  • Data Analysis: Identify the DCA-DNPH peak by its retention time compared to a standard. Quantify using a calibration curve prepared from derivatized DCA standards.

Mandatory Visualizations

Mass Spectrometry Workflow for DCA Identification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Plasma) Headspace Headspace Incubation (for GC-MS) Sample->Headspace Volatiles Derivatization Derivatization (e.g., with DNPH for LC-MS) Sample->Derivatization Non-volatiles Chromatography Chromatographic Separation (GC or LC) Headspace->Chromatography Derivatization->Chromatography Ionization Ionization (e.g., EI, ESI) Chromatography->Ionization MassAnalyzer Mass Analysis (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Identification Identification (Retention Time & Mass Spectrum) Detector->Identification Quantification Quantification (Calibration Curve) Identification->Quantification cluster_ms Mass Spectrometry (GC/LC-MS) cluster_uv HPLC-UV MS_HighSpec High Specificity (Mass-based) MS_HighSens High Sensitivity MS_Struct Structural Info MS_Cost High Cost UV_LowSpec Lower Specificity (UV Absorbance) UV_ModSens Moderate Sensitivity UV_Deriv Derivatization Needed UV_Cost Lower Cost DCA This compound Analysis DCA->MS_HighSpec DCA->MS_HighSens DCA->MS_Struct DCA->MS_Cost DCA->UV_LowSpec DCA->UV_ModSens DCA->UV_Deriv DCA->UV_Cost

References

A Comparative Analysis of the Reactivity of Dichloroacetaldehyde and Monochloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of dichloroacetaldehyde and monochloroacetaldehyde. The presence of one versus two chlorine atoms on the alpha-carbon significantly influences the electrophilicity of the carbonyl group, leading to notable differences in their reactions with nucleophiles and their biological activity. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key reaction pathways to inform research and development activities.

Chemical Reactivity: An Overview

The reactivity of aldehydes is primarily governed by the electrophilic character of the carbonyl carbon. Electron-withdrawing groups attached to the α-carbon enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Consequently, the addition of chlorine atoms progressively increases the reactivity of acetaldehyde (B116499).

Key Points:

  • Inductive Effect: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile.

  • Number of Chlorine Atoms: this compound, with two chlorine atoms, experiences a greater inductive effect than monochloroacetaldehyde, which has only one. This renders the carbonyl carbon of this compound more electron-deficient and, therefore, more reactive towards nucleophiles.

Quantitative Comparison of Reactivity

A key measure of the electrophilicity of an aldehyde is its equilibrium constant for hydration (Khyd), which describes the formation of a gem-diol upon reaction with water. A larger Khyd value indicates a greater propensity for nucleophilic attack by water and thus higher reactivity of the carbonyl group.

CompoundStructureHydration Equilibrium Constant (Khyd)
AcetaldehydeCH₃CHO1[1]
MonochloroacetaldehydeCH₂ClCHO37[1]
This compoundCHCl₂CHOData not available in searched literature

As the data indicates, the addition of a single chlorine atom increases the hydration equilibrium constant by a factor of 37, demonstrating a significant increase in reactivity compared to acetaldehyde[1]. While a specific Khyd value for this compound was not found in the reviewed literature, the established trend strongly suggests that its Khyd would be substantially greater than 37 due to the additive electron-withdrawing effects of the two chlorine atoms.

One study on the kinetics of haloacetaldehyde formation through the chlorination of acetaldehyde found that at the same pH and chlorine dose, the half-life of monochloroacetaldehyde was shorter than that of this compound, suggesting monochloroacetaldehyde is consumed faster in this specific reaction sequence[2]. However, this is a complex reaction involving substitution at the alpha-carbon rather than direct nucleophilic addition to the carbonyl group.

Experimental Protocols

For researchers aiming to quantify and compare the reactivity of this compound and monochloroacetaldehyde, the following experimental protocols can be adapted.

Protocol 1: Determination of Hydration Equilibrium Constant (Khyd) via UV-Vis Spectrophotometry

This method is based on measuring the change in absorbance of the n → π* transition of the carbonyl group upon hydration.

Materials:

  • This compound and/or Monochloroacetaldehyde

  • High-purity water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Aldehyde Stock Solution: Prepare a concentrated stock solution of the aldehyde in a suitable organic solvent (e.g., acetonitrile) to minimize hydration before the experiment.

  • Spectrophotometer Setup: Set the spectrophotometer to scan the UV region (typically 250-350 nm) to identify the λmax of the carbonyl n → π* transition.

  • Measurement in Non-Aqueous Solvent: Dilute the stock solution in the organic solvent to a known concentration and measure its absorbance (Aaldehyde) at λmax. This represents the absorbance of the unhydrated aldehyde.

  • Measurement in Aqueous Solution: Prepare an aqueous solution of the aldehyde at the same concentration as in the non-aqueous solvent. Allow the solution to reach equilibrium in the thermostatted cuvette holder.

  • Equilibrium Absorbance Measurement: Measure the absorbance of the aqueous solution (Aeq) at the same λmax.

  • Calculation of Khyd: The equilibrium constant is calculated using the following formula:

    Khyd = ([Hydrate]) / ([Aldehyde]) = (Aaldehyde - Aeq) / Aeq

Reference: For a detailed methodology on determining hydration equilibrium constants, refer to studies on acetaldehyde hydration[3].

Protocol 2: Comparative Kinetics of Nucleophilic Addition using a Model Nucleophile

This protocol uses a common nucleophile and follows the reaction progress to compare the reaction rates of the two aldehydes.

Materials:

  • This compound and Monochloroacetaldehyde

  • A suitable nucleophile (e.g., a thiol like glutathione (B108866) or a primary amine)

  • Buffered aqueous solution at a constant pH

  • Reaction vessel with stirring and temperature control

  • Analytical instrument for monitoring the reaction (e.g., HPLC, NMR, or a spectrophotometer if the product has a distinct chromophore)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of the nucleophile in the buffer.

  • Initiation of Reaction: Add a known concentration of either this compound or monochloroacetaldehyde to initiate the reaction.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).

  • Analysis: Analyze the quenched samples to determine the concentration of the remaining aldehyde or the formed product.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. Determine the initial reaction rate from the slope of the curve. Compare the initial rates for this compound and monochloroacetaldehyde under identical conditions to determine their relative reactivity.

Biological Reactivity and Signaling Pathways

Both this compound and monochloroacetaldehyde are known to be genotoxic, primarily through their ability to react with DNA bases and form adducts.

Monochloroacetaldehyde Genotoxicity:

Monochloroacetaldehyde is a known metabolite of vinyl chloride and is mutagenic[4]. It reacts with unpaired cytosine and adenine (B156593) nucleobases in DNA to form etheno adducts, specifically 3,N4-ethenocytosine (εC) and 1,N6-ethenoadenine (εA)[5][6]. The formation of these adducts can lead to mutations during DNA replication. Studies have shown that CAA-induced mutations primarily occur at cytosine residues, leading to C-to-T transitions and C-to-A transversions[4].

This compound Genotoxicity:

This compound is also a mutagen[7]. While the detailed mechanism of its interaction with DNA is less extensively documented in the provided search results, it is presumed to act as an alkylating agent similar to monochloroacetaldehyde. The increased electrophilicity of its carbonyl carbon suggests it could potentially form DNA adducts more readily.

Visualizing the Genotoxic Mechanism

The following diagrams illustrate the proposed mechanism of DNA adduct formation by monochloroacetaldehyde and a hypothesized pathway for this compound.

Genotoxicity_Monochloroacetaldehyde cluster_reactants Reactants cluster_products Products & Outcome MCA Monochloroacetaldehyde (CH₂ClCHO) Intermediate Hydroxyethano Intermediate MCA->Intermediate Nucleophilic attack by DNA base DNA_base DNA Base (Adenine or Cytosine) Etheno_adduct Etheno Adduct (εA or εC) Intermediate->Etheno_adduct Cyclization & Dehydration Mutation DNA Mutation Etheno_adduct->Mutation Miscoding during replication

Caption: Genotoxic mechanism of monochloroacetaldehyde.

Genotoxicity_this compound cluster_reactants Reactants cluster_products Products & Outcome DCA This compound (CHCl₂CHO) Initial_adduct Initial Adduct DCA->Initial_adduct Nucleophilic attack by DNA base DNA_base DNA Base (e.g., Guanine) Crosslink DNA Crosslink or Other Lesions Initial_adduct->Crosslink Further reaction Mutation DNA Mutation Crosslink->Mutation Replication errors

Caption: Hypothesized genotoxic mechanism of this compound.

Conclusion

References

A Comparative Guide to Dichloroacetaldehyde and Glutaraldehyde as Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and material science, the choice of a cross-linking agent is pivotal, influencing the stability, functionality, and biocompatibility of the final product. Glutaraldehyde (B144438) has long been a widely used homobifunctional cross-linker due to its high reactivity and efficiency. This guide provides a comprehensive comparison of glutaraldehyde with a potential alternative, dichloroacetaldehyde, offering insights into their mechanisms, performance, and potential applications in research and drug development. While extensive data exists for glutaraldehyde, information on this compound as a protein cross-linking agent is less documented, necessitating a comparative analysis based on available data and chemical principles.

Introduction to this compound and Glutaraldehyde

This compound (DCA) is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O. Its structure features a reactive aldehyde group and two chlorine atoms on the alpha-carbon.[1] While its primary applications have been in the synthesis of insecticides and plastics, its bifunctional nature suggests potential as a cross-linking agent.[1]

Glutaraldehyde (GA) is a five-carbon dialdehyde (B1249045) (C₅H₈O₂) that is one of the most effective and widely used protein cross-linking reagents.[2][3] It is extensively used for enzyme immobilization, tissue fixation, and the preparation of drug delivery matrices.[4][5][6] In aqueous solutions, glutaraldehyde exists in various forms, including monomers, hydrates, and polymers, which contributes to its complex reaction mechanism with proteins.[2]

Mechanism of Action

Both this compound and glutaraldehyde primarily react with the primary amino groups of proteins, particularly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, through a nucleophilic addition reaction to form a Schiff base.[7][8][9]

This compound: The reaction of the aldehyde group of this compound with a primary amine on a protein is expected to form an initial carbinolamine intermediate, which then dehydrates to form a Schiff base (imine).[8][10] The presence of two chlorine atoms on the adjacent carbon may influence the reactivity of the aldehyde group.

Glutaraldehyde: The cross-linking mechanism of glutaraldehyde is more complex than a simple Schiff base formation. While it does form Schiff bases, the high stability of the resulting cross-links suggests subsequent reactions, including Michael-type additions with α,β-unsaturated aldehydes formed from aldol (B89426) condensation of glutaraldehyde polymers.[11] This polymerization and subsequent reaction lead to the formation of stable, often polymeric, cross-links between protein molecules.[11]

cluster_DCA This compound Cross-linking cluster_GA Glutaraldehyde Cross-linking DCA This compound (Cl₂CHCHO) Schiff_Base_DCA Schiff Base (Protein-N=CHCHCl₂) DCA->Schiff_Base_DCA Reaction with primary amine Protein_NH2_DCA Protein-NH₂ Protein_NH2_DCA->Schiff_Base_DCA GA Glutaraldehyde (OHC(CH₂)₃CHO) Schiff_Base_GA Schiff Base GA->Schiff_Base_GA Initial reaction Protein_NH2_GA Protein-NH₂ Protein_NH2_GA->Schiff_Base_GA Polymeric_Crosslink Stable Polymeric Cross-link Schiff_Base_GA->Polymeric_Crosslink Further reactions (e.g., Michael addition) Start Start: Purified Protein in Amine-Free Buffer Add_GA Add Glutaraldehyde (e.g., 0.1-2.5%) Start->Add_GA Initiate Cross-linking Incubate Incubate (e.g., 15 min - 2 hr) Add_GA->Incubate Allow Reaction Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Stop Reaction Analysis Analyze Cross-linked Product (SDS-PAGE, Mass Spec, etc.) Quench->Analysis Prepare for Characterization Decision Select Cross-linking Agent Application Define Application Requirements (e.g., Biocompatibility, Stability) Decision->Application GA Glutaraldehyde Application->GA DCA This compound Application->DCA GA_Pros Pros: - High Reactivity - Well-Established Protocols - High Stability GA->GA_Pros GA_Cons Cons: - High Cytotoxicity - Can Alter Protein Function GA->GA_Cons Conclusion Decision based on risk/benefit analysis for the specific application GA->Conclusion DCA_Pros Pros: - Potential Alternative DCA->DCA_Pros DCA_Cons Cons: - Limited Data - Known Toxicity - Uncharacterized Performance DCA->DCA_Cons DCA->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of dichloroacetaldehyde. In the following sections, we present a detailed overview of common methodologies, their respective experimental protocols, and a summary of their performance characteristics to aid in the selection of the most appropriate technique for your research and development needs.

Quantitative Performance Data

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for commonly employed techniques in the analysis of this compound and similar aldehydes. Data has been compiled from various sources to provide a comparative overview.

Analytical TechniqueAnalyte(s)Derivatization AgentLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity (r)Matrix
Gas Chromatography (GC) with Electron Capture Detection (ECD) Chloroacetaldehyde (B151913)None0.1 µg[1]Not SpecifiedAir (sorbent tube)
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection ChloroacetaldehydeAdenosine (B11128)< 0.1 µM[2]> 0.999[2]Plasma, Liver Microsomes
HPLC with UV Detection Formaldehyde, Acetaldehyde, Propionaldehyde2,4-Dinitrophenylhydrazine (B122626) (DNPH)1 ppb> 0.999Drinking Water
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Decyl aldehyde3-Nitrophenylhydrazine (3-NPH)Not SpecifiedNot SpecifiedBiological Matrix (e.g., plasma)[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Decyl aldehydeO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Not SpecifiedNot SpecifiedNot Specified[3]
Spectroelectrochemistry AcetaldehydeNone (enzymatic reaction)Not SpecifiedNot SpecifiedWine[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are protocols for the key experiments cited in this guide.

Gas Chromatography with Electron Capture Detection (GC-ECD) for Chloroacetaldehyde in Air

This method is adapted from NIOSH Method 2015 for chloroacetaldehyde.[1]

  • Sample Collection:

    • Collect air samples using a solid sorbent tube (silica gel, 520 mg/260 mg).

    • Sample at a known flow rate between 0.05 and 0.2 L/min for a total sample size of 3 to 16 L.[5]

    • After sampling, cap the tubes and store them at room temperature (25°C).[1]

  • Sample Preparation:

    • Transfer the front and backup sections of the silica (B1680970) gel to separate 50-mL Erlenmeyer flasks.[5]

    • Add 25 mL of 50% aqueous methanol (B129727) to each flask.

    • Agitate the flasks occasionally over a 30-minute period for desorption.[1]

  • GC-ECD Analysis:

    • Set up the gas chromatograph with a ⁶³Ni electron capture detector system.[1]

    • Inject a 2-µL aliquot of the sample extract.[5]

    • Quantify the chloroacetaldehyde concentration by comparing the detector response to a calibration curve prepared from analytical standards.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Chloroacetaldehyde in Biological Matrices

This protocol is based on a method for determining chloroacetaldehyde as a metabolite of ifosfamide.[2][6]

  • Derivatization:

    • To a 50 µL plasma sample, add reagents to achieve a final concentration of 10 mM adenosine at pH 4.5.[2]

    • Heat the mixture at 80°C for 2 hours to form the fluorescent adduct 1,N⁶-ethenoadenosine.[2][6]

    • Protect the samples from light during and after heating.[6]

  • HPLC-FLD Analysis:

    • Inject the derivatization mixture directly onto a C18 HPLC column.[2]

    • Monitor the eluent using a fluorescence detector.

    • Establish calibration curves using a range of known chloroacetaldehyde concentrations (e.g., 5-400 pmol).[2]

HPLC with UV Detection for Aldehydes in Water (DNPH Derivatization)

This method is a general approach for the analysis of low-molecular-weight aldehydes in aqueous samples.

  • Derivatization:

    • To a water sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) and an acid catalyst (e.g., perchloric acid).

    • Incubate the mixture to allow for the formation of aldehyde-DNPH derivatives.

  • Sample Purification:

    • Pass the derivatized solution through a C18 solid-phase extraction (SPE) cartridge.

    • Elute the retained derivatives with acetonitrile (B52724).

  • HPLC-UV Analysis:

    • Analyze the eluate using a C18 column and a mobile phase of acetonitrile and water.

    • Detect the aldehyde-DNPH derivatives using a UV detector at 360 nm.

Logical Workflow for Analytical Method Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of different analytical techniques for this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detect Detection cluster_data Data Analysis & Validation Sample Sample Collection (Air, Water, Biological Fluid) Spike Spiking with Internal Standard Sample->Spike Deriv Derivatization (e.g., DNPH, PFBHA, Adenosine) Spike->Deriv Extract Extraction / Cleanup (LLE, SPE) Deriv->Extract GC Gas Chromatography (GC) Extract->GC HPLC High-Performance Liquid Chromatography (HPLC) Extract->HPLC Spec Spectrophotometry Extract->Spec ECD Electron Capture (ECD) GC->ECD MS Mass Spectrometry (MS) GC->MS HPLC->MS FLD Fluorescence (FLD) HPLC->FLD UV UV-Vis HPLC->UV Spec->UV Quant Quantitation & Calibration ECD->Quant MS->Quant FLD->Quant UV->Quant Validate Method Validation (LOD, LOQ, Accuracy, Precision) Quant->Validate Compare Cross-Validation (Comparison of Results) Validate->Compare

References

Dichloroacetaldehyde Formation: A Comparative Analysis of Common Water Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of dichloroacetaldehyde (DCAL) formation from four common water disinfectants—chlorine, chloramine (B81541), chlorine dioxide, and ozone—reveals varying potentials for the generation of this emerging disinfection byproduct (DBP). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, supported by experimental data and detailed methodologies.

This compound (DCAL) is a haloacetaldehyde, a class of disinfection byproducts that are increasingly under scrutiny due to their potential health risks. Understanding the formation of DCAL from different disinfection methods is crucial for water quality management and public health. This comparative study synthesizes available data on DCAL formation, outlines the experimental protocols for its quantification, and illustrates the chemical pathways involved.

Quantitative Comparison of this compound Formation

The formation of this compound is influenced by the type of disinfectant, the quality of the source water, and the operational parameters of the water treatment process. While a direct, side-by-side comparison under identical conditions is limited in the current literature, existing studies provide valuable insights into the propensity of different disinfectants to form DCAL.

One study found that the concentration of DCAL in finished drinking water varied between 0.3 and 1.99 µg/L, with its formation appearing to be independent of the specific disinfection treatment applied (chlorine, chloramine, or chlorine dioxide)[1]. However, other research suggests that the combination of disinfectants can have a synergistic effect. For instance, the use of ozone as a primary disinfectant followed by chlorine or chloramine as a secondary disinfectant has been observed to result in higher levels of this compound[2].

Disinfectant/TreatmentTypical this compound (DCAL) Concentration Range (µg/L)Notes
Chlorine0.3 - 1.99[1]Formation is part of the haloacetaldehyde group of DBPs.
Chloramine0.3 - 1.99[1]May also react with DCAL precursors to form nitrogenous DBPs.[3][4]
Chlorine Dioxide0.3 - 1.99[1]Generally forms fewer halogenated organic byproducts compared to chlorine.
Ozone-Chlorine CombinationHigher levels observed compared to chlorine alone.[2]Pre-ozonation can create aldehyde precursors, enhancing subsequent DCAL formation.[5][6]
Ozone-Chloramine CombinationHigher levels observed compared to chloramine alone.[2]Similar to the ozone-chlorine combination, pre-ozonation can increase precursor availability.

Note: The presented data is a synthesis of findings from various studies and may not represent a direct comparison under identical experimental conditions.

Experimental Protocols

The accurate quantification of this compound in water samples is essential for comparative studies. A generalized experimental protocol based on common analytical methodologies is outlined below.

General Protocol for this compound Analysis in Water

This protocol describes a typical workflow for the analysis of DCAL in water samples using gas chromatography.

  • Sample Collection and Preservation:

    • Collect water samples in amber glass vials to prevent photodegradation.

    • To quench any residual disinfectant, add a reducing agent such as ammonium (B1175870) chloride or sodium sulfite (B76179) immediately after collection.

    • Store samples at 4°C and analyze as soon as possible, typically within 14 days.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the water sample (e.g., 40 mL), add a surrogate standard.

    • Adjust the pH of the sample as required by the specific method.

    • Add a salting agent (e.g., sodium chloride) to improve extraction efficiency.

    • Extract the sample with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), by vigorous shaking.

    • Allow the phases to separate and carefully collect the organic layer containing the extracted analytes.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard to the final extract before analysis.

  • Gas Chromatography (GC) Analysis:

    • Instrument: Gas chromatograph equipped with an electron capture detector (GC-ECD).

    • Column: A capillary column suitable for the separation of halogenated compounds (e.g., DB-5ms).

    • Injector: Splitless injection of 1-2 µL of the prepared extract.

    • Oven Temperature Program: An initial temperature of 35-45°C, held for a few minutes, followed by a temperature ramp to 150-250°C.

    • Carrier Gas: High-purity helium or nitrogen at a constant flow rate.

    • Detector Temperature: 250-300°C.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound at various concentrations.

    • Identify and quantify DCAL in the samples by comparing the retention time and peak area to those of the calibration standards.

G Experimental Workflow for DCAL Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection & Preservation Extraction 2. Liquid-Liquid Extraction Sample_Collection->Extraction Water Sample Concentration 3. Extract Concentration Extraction->Concentration Organic Extract GC_Analysis 4. GC-ECD Analysis Concentration->GC_Analysis Concentrated Extract Quantification 5. Data Analysis & Quantification GC_Analysis->Quantification Chromatographic Data

Experimental workflow for DCAL analysis.

Signaling Pathways and Formation Mechanisms

The formation of this compound is a complex process involving the reaction of disinfectants with natural organic matter (NOM) present in water. Acetaldehyde (B116499) and other organic precursors, which can be naturally present or formed during pre-oxidation steps like ozonation, are key intermediates.

Chlorine

Chlorination is a well-understood pathway for the formation of haloacetaldehydes. The reaction proceeds through a stepwise substitution of the alpha-hydrogens of acetaldehyde with chlorine.[5][6]

G DCAL Formation Pathway from Chlorine Acetaldehyde Acetaldehyde (CH3CHO) Chloroacetaldehyde Chloroacetaldehyde (CH2ClCHO) Acetaldehyde->Chloroacetaldehyde + Cl2 - HCl This compound This compound (CHCl2CHO) Chloroacetaldehyde->this compound + Cl2 - HCl

DCAL formation from acetaldehyde during chlorination.
Chloramine

The role of chloramine in the direct formation of DCAL is less clear. While monochloramine is used to minimize the formation of certain regulated DBPs, it can react with DCAL precursors, such as chloroacetaldehyde, to form other nitrogenous DBPs like chloroacetonitrile (B46850) and N,2-dichloroacetamide.[3][4] This suggests that while chloramination might not be a primary pathway for DCAL formation, it influences the overall DBP profile.

G Chloramine's Interaction with DCAL Precursors Chloroacetaldehyde Chloroacetaldehyde N_DBPs Nitrogenous DBPs (e.g., Chloroacetonitrile, N,2-dichloroacetamide) Chloroacetaldehyde->N_DBPs Chloramine Monochloramine (NH2Cl) Chloramine->N_DBPs

Chloramine's reaction with DCAL precursors.
Chlorine Dioxide

Chlorine dioxide is a strong oxidant that generally produces lower levels of halogenated organic byproducts compared to chlorine. Its primary reaction mechanism involves oxidation rather than halogen substitution. While it can contribute to the formation of some aldehydes, the direct pathway to significant DCAL formation is not as pronounced as with chlorine.

Ozone

Ozone is a powerful disinfectant that does not contain chlorine and therefore does not directly form chlorinated byproducts like DCAL. However, ozonation can oxidize natural organic matter to form aldehydes, including acetaldehyde.[5][6] If a secondary disinfectant like chlorine or chloramine is used after ozonation, these newly formed aldehydes can then serve as precursors for DCAL formation, potentially leading to higher concentrations than without pre-ozonation.[2]

G Ozone's Indirect Role in DCAL Formation NOM Natural Organic Matter (NOM) Acetaldehyde Acetaldehyde (Precursor) NOM->Acetaldehyde Ozone Ozone (O3) Ozone->Acetaldehyde DCAL This compound (DCAL) Acetaldehyde->DCAL Secondary_Disinfectant Secondary Disinfectant (Chlorine or Chloramine) Secondary_Disinfectant->DCAL

Ozone's role in forming DCAL precursors.

Conclusion

The formation of this compound is a multifaceted issue influenced by the choice of disinfectant and the overall water treatment strategy. While chlorine is a direct and significant contributor to DCAL formation through a well-defined substitution reaction, the roles of other disinfectants are more complex. Chloramine may divert precursors towards nitrogenous DBPs, while chlorine dioxide is a less potent generator of halogenated byproducts. Ozone, while not a direct source of DCAL, can enhance its formation when used in conjunction with a chlorine-based secondary disinfectant by increasing the pool of aldehyde precursors.

This comparative guide highlights the need for a holistic approach to disinfection, considering the formation of a wide range of regulated and emerging DBPs. Further research focusing on direct comparative studies under controlled conditions is necessary to fully elucidate the relative contributions of different disinfectants to DCAL formation and to develop more effective strategies for its mitigation.

References

Unveiling the Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Chlorinated Acetaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of chlorinated acetaldehydes and their biological activity is paramount. This guide provides an objective comparison of monochloroacetaldehyde, dichloroacetaldehyde, and trichloroacetaldehyde (chloral hydrate), supported by experimental data, to illuminate their toxicological profiles and mechanisms of action.

Chlorinated acetaldehydes, a class of compounds characterized by the substitution of chlorine atoms on the acetaldehyde (B116499) molecule, exhibit a wide spectrum of biological effects. Their prevalence as disinfection byproducts in drinking water and their use as chemical intermediates underscore the importance of a thorough understanding of their structure-activity relationship (SAR). Generally, the degree of chlorination significantly influences their reactivity and, consequently, their toxicity.

Comparative Toxicity: A Quantitative Overview

The cytotoxicity and genotoxicity of chlorinated acetaldehydes are directly linked to the number of chlorine atoms. In vitro studies consistently demonstrate a trend where cytotoxicity decreases with increasing chlorination, while genotoxicity follows a similar pattern, with trichloroacetaldehyde showing no genotoxic activity in some assays.

A study on Chinese hamster ovary (CHO) cells established a clear rank order of cytotoxicity: monochloroacetaldehyde (CAL) is more cytotoxic than this compound (DCAL), which is in turn more cytotoxic than trichloroacetaldehyde (TCAL).[1] The genotoxicity ranking follows a similar trend, with CAL and DCAL being approximately equal in their genotoxic potential, while TCAL was found to be not genotoxic in the same study.[1]

CompoundChemical StructureCytotoxicity Ranking (CHO cells)[1]Genotoxicity Ranking (CHO cells)[1]IC50 (MX-1 Tumor Cells)
Monochloroacetaldehyde (CAL)ClCH₂CHO1 (Most Cytotoxic)1 (Genotoxic)7.49 µmol/l[2]
This compound (DCAL)Cl₂CHCHO21 (Genotoxic)Not available
Trichloroacetaldehyde (TCAL)Cl₃CCHO3 (Least Cytotoxic)2 (Not Genotoxic)Not available

Table 1: Comparative Toxicity of Chlorinated Acetaldehydes.

Mechanisms of Action: From DNA Damage to Oxidative Stress

The toxicity of chlorinated acetaldehydes stems from their high reactivity, leading to interactions with crucial cellular components. The primary mechanisms of action include direct DNA damage, induction of oxidative stress, and, in the case of trichloroacetaldehyde's metabolite, interaction with neurotransmitter receptors.

Genotoxicity and DNA Adduct Formation

Monochloroacetaldehyde and this compound are known to be genotoxic, causing DNA strand breaks and forming DNA adducts.[2] Chloroacetaldehyde, a highly electrophilic reagent, can react with DNA bases, leading to mutations and chromosomal aberrations.[3]

Oxidative Stress

Chlorinated acetaldehydes can induce oxidative stress by depleting intracellular glutathione (B108866) (GSH), a key antioxidant, and increasing the production of reactive oxygen species (ROS). This imbalance leads to damage of cellular macromolecules, including lipids, proteins, and DNA.

Interaction with GABA Receptors

The sedative and hypnotic effects of chloral (B1216628) hydrate (B1144303) (the hydrated form of trichloroacetaldehyde) are primarily attributed to its active metabolite, trichloroethanol.[4] Trichloroethanol potentiates the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[4]

Experimental Protocols

A comprehensive understanding of the cited data requires a detailed look at the experimental methodologies employed.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., CHO, MX-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the chlorinated acetaldehydes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Genotoxicity Assay (Comet Assay)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Expose cells to the test compounds.

  • Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the intact DNA. Damaged DNA, being smaller, migrates further, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Visualizing the Molecular Mayhem: Signaling Pathways and Workflows

To better illustrate the complex interactions of chlorinated acetaldehydes at the cellular level, the following diagrams were generated using Graphviz.

G cluster_exposure Cellular Exposure cluster_effects Cellular Effects Chlorinated Acetaldehyde Chlorinated Acetaldehyde ROS Production ROS Production Chlorinated Acetaldehyde->ROS Production GSH Depletion GSH Depletion Chlorinated Acetaldehyde->GSH Depletion Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress GSH Depletion->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Damage Protein Damage Oxidative Stress->Protein Damage DNA Damage DNA Damage Oxidative Stress->DNA Damage Cellular Dysfunction Cellular Dysfunction Lipid Peroxidation->Cellular Dysfunction Protein Damage->Cellular Dysfunction DNA Damage->Cellular Dysfunction

Figure 1: Chlorinated Acetaldehyde-Induced Oxidative Stress Pathway.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Exposure to Chlorinated Acetaldehydes Exposure to Chlorinated Acetaldehydes Cell Culture->Exposure to Chlorinated Acetaldehydes Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Exposure to Chlorinated Acetaldehydes->Cytotoxicity Assay (e.g., MTT) Genotoxicity Assay (e.g., Comet Assay) Genotoxicity Assay (e.g., Comet Assay) Exposure to Chlorinated Acetaldehydes->Genotoxicity Assay (e.g., Comet Assay) Data Analysis Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis Genotoxicity Assay (e.g., Comet Assay)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination DNA Damage Quantification DNA Damage Quantification Data Analysis->DNA Damage Quantification

Figure 2: General Experimental Workflow for Toxicity Assessment.

References

A Comparative Analysis of In Vivo and In Vitro Toxicity of Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of dichloroacetaldehyde (DCA), examining both whole-organism (in vivo) and cellular (in vitro) studies. This compound, a chlorinated aldehyde, is encountered as a metabolite of certain industrial chemicals and pharmaceuticals, making a clear understanding of its toxicity crucial for risk assessment and drug development. While specific quantitative toxicity data for this compound is sparse in publicly available literature, this guide synthesizes the existing knowledge and draws comparisons with the closely related and more extensively studied monochloroacetaldehyde to provide a comprehensive toxicological perspective.

Quantitative Toxicity Data: A Comparative Summary

A thorough review of available literature reveals a significant data gap for specific lethal dose (LD50), lethal concentration (LC50), and 50% inhibitory concentration (IC50) values for this compound. The majority of quantitative data pertains to the related compound, monochloroacetaldehyde. This distinction is critical and is highlighted in the following table.

Toxicity EndpointThis compound (DCA)MonochloroacetaldehydeTest SystemRoute of ExposureSource
In Vivo Data
Oral LD50Data not available23 mg/kgRatOral[1]
Oral LD50Data not available69 mg/kgMouseOral[2]
Inhalation LC50 (1-hour)Data not available203 - 243 ppmRatInhalation[3]
In Vitro Data
Cytotoxicity (Significant decrease in cell viability)Data not available10 µMHuman Urothelial Cells (RT4 & T24)-[4]
Mechanistic Concentration (Cellular ATP and glutathione (B108866) depletion)Data not available25-75 µMRat Renal Cortical Slices-[5]

Note: The absence of specific quantitative toxicity values for this compound is a key finding of this review and underscores the need for further research.

In Vivo Toxicity Profile

In vivo studies on this compound are limited. It is recognized as a presumed metabolite of the insecticides dichlorvos (B1670471) and trichlorfon, as well as the industrial chemical vinylidene chloride[6]. Animal studies have shown that after intraperitoneal injection of this compound hydrate (B1144303) in mice, the primary metabolite found in urine is a small amount of dichloroacetic acid[6]. This indicates rapid metabolism and excretion.

Given its chemical structure as a reactive aldehyde, it is anticipated that this compound would be toxic upon ingestion or inhalation and act as a strong irritant to the skin and mucous membranes[5].

In Vitro Toxicity Profile

In vitro research on monochloroacetaldehyde has demonstrated that it induces cytotoxicity at low micromolar concentrations. In human urothelial cells, a concentration of 10 µM was sufficient to cause a significant decrease in cell viability[4]. In rat renal cortical slices, concentrations between 25-75 µM led to a marked depletion of cellular glutathione and ATP[5].

Mechanistic Insights from In Vitro Studies

In vitro models have been instrumental in elucidating the molecular mechanisms underlying the toxicity of chlorinated aldehydes. The primary mechanisms identified for monochloroacetaldehyde, which are likely shared by this compound, include:

  • Oxidative Stress: A significant increase in the production of reactive oxygen species (ROS) has been observed in cells exposed to monochloroacetaldehyde[4]. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Monochloroacetaldehyde has been shown to inhibit complex I of the mitochondrial respiratory chain[5]. This impairment of oxidative phosphorylation leads to a drop in cellular ATP levels, compromising cellular energy metabolism.

  • Depletion of Glutathione: As a reactive electrophile, chloroacetaldehyde (B151913) readily conjugates with glutathione, a key cellular antioxidant. This leads to the depletion of cellular glutathione stores, rendering the cells more susceptible to oxidative damage[5].

  • Induction of Apoptosis: The culmination of these cellular insults is the activation of programmed cell death, or apoptosis. This is evidenced by the increased activity of caspase-3, a key executioner caspase in the apoptotic pathway[4].

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound toxicity and its investigation, the following diagrams have been generated using the Graphviz DOT language.

G Potential Signaling Pathway for this compound-Induced Apoptosis DCA This compound (DCA) Mitochondria Mitochondrial Dysfunction DCA->Mitochondria Inhibition of Complex I GSH Glutathione Depletion DCA->GSH ROS Increased ROS Production Mitochondria->ROS Caspase Caspase-3 Activation ROS->Caspase GSH->ROS GSH normally neutralizes ROS Apoptosis Apoptosis Caspase->Apoptosis

Caption: A diagram illustrating the potential signaling cascade initiated by this compound, leading to apoptosis.

G General Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Line Selection & Culture CompoundPrep 2. DCA Stock Solution Preparation SerialDilution 3. Serial Dilution of DCA Treatment 4. Cell Treatment with DCA SerialDilution->Treatment Incubation 5. Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Measurement 7. Data Acquisition (e.g., Absorbance) Assay->Measurement Calculation 8. IC50 Calculation Measurement->Calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound like this compound.

G Relationship Between In Vitro and In Vivo Toxicity Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., IC50) Prediction Prediction & Extrapolation Cytotoxicity->Prediction Mechanism Mechanistic Studies (e.g., ROS, Apoptosis) Mechanism->Prediction AcuteToxicity Acute Toxicity (e.g., LD50, LC50) RiskAssessment Human Health Risk Assessment AcuteToxicity->RiskAssessment TargetOrgan Target Organ Toxicity TargetOrgan->RiskAssessment Prediction->AcuteToxicity Informs dose selection Prediction->TargetOrgan Suggests potential targets

Caption: A diagram showing the logical flow from in vitro findings to the prediction and assessment of in vivo toxicity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the context of assessing the toxicity of chlorinated aldehydes.

Protocol 1: In Vivo Acute Oral Toxicity (LD50 Estimation)

This protocol is based on general guidelines for acute toxicity testing.

  • Test System: Young adult albino rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old. A single sex (typically female) or both sexes can be used.

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and access to standard rodent chow and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: this compound is diluted in a suitable vehicle (e.g., corn oil or water) to achieve the desired concentrations.

  • Dosing: A single dose of the test substance is administered to the animals by oral gavage. A range-finding study is typically conducted with small groups of animals to determine the dose range for the main study. The main study involves administering a series of graded doses to different groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, and posture), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organ toxicity.

  • Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a common method for assessing cell viability.

  • Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity, or a relevant cancer cell line) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted in culture medium to obtain a range of test concentrations. The medium from the cell plates is removed, and the cells are exposed to the different concentrations of the test compound. Control wells with untreated cells and vehicle-only treated cells are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The comparison between in vivo and in vitro toxicity of this compound is currently hampered by a significant lack of specific quantitative data for this compound. While in vivo studies are essential for understanding systemic toxicity and identifying target organs in a whole organism, in vitro assays provide a powerful tool for rapidly screening for cytotoxicity and elucidating the underlying molecular mechanisms of toxicity.

Based on the data from the closely related monochloroacetaldehyde, it can be inferred that this compound likely induces toxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and the induction of apoptosis. Future research should focus on generating robust in vivo and in vitro toxicity data specifically for this compound to allow for a more direct and accurate comparison and to improve human health risk assessments.

References

A Researcher's Guide to Certified Reference Materials for Dichloroacetaldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of dichloroacetaldehyde, the accuracy and reliability of analytical measurements are paramount. A cornerstone of achieving high-quality data is the use of Certified Reference Materials (CRMs). This guide provides a comparative overview of commercially available reference materials for this compound and presents a detailed analytical methodology for its quantification.

This compound is a chlorinated aldehyde that is of interest as a potential impurity in pharmaceutical manufacturing and as an environmental contaminant. Accurate quantification is crucial for regulatory compliance and safety assessment. The choice of a reference standard is a critical factor that directly influences the validity of analytical results.

Comparison of this compound Certified Reference Materials

Supplier/ProductCatalog NumberFormPurity/Certified ValueUncertaintyComments
CPAChem SB55350.100MGThis compound hydrate (B1144303)91.4%+/- 0.4%Certified Reference Material (CRM) with traceability to SI units. Certification is based on an in-house validated HPLC method.
LGC Standards TRC-D431765This compound Hydrate>95% (HPLC)Not specifiedProvided as an impurity reference material. A certificate of analysis is available.[2][3]
Labstandard Not specifiedThis compound HydrateNot specifiedNot specifiedOffered as an ISO 17034 Reference Material (RM).[4]
TCI America (via Fisher Scientific) D0312This compound Hydrate>90.0% (T)Not specifiedReagent grade material.[5][6]
Pharmaffiliates Not specifiedThis compoundNot specifiedNot specifiedOffered as an impurity standard.[7]

Note: The purity of this compound hydrate can be variable, and it is crucial to use the certified value for the preparation of standard solutions.

The Importance of Certified Reference Materials

A Certified Reference Material is a standard that has one or more of its property values certified by a procedure that establishes its traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence. The use of a CRM, such as the one offered by CPAChem, provides several advantages:

  • Accuracy and Traceability: CRMs provide a known, accurate value that is traceable to national or international standards, ensuring the accuracy of calibrations and the comparability of results over time and between laboratories.

  • Reduced Uncertainty: The certified uncertainty of the CRM allows for a more complete and accurate estimation of the total measurement uncertainty of an analytical result.

  • Method Validation: CRMs are essential for the validation of analytical methods, including the assessment of bias (trueness), precision, and linearity.

Experimental Protocol: Analysis of this compound by Gas Chromatography

While a specific US EPA method for this compound was not identified, gas chromatography (GC) based methods are suitable for its analysis.[7] The following protocol is adapted from the NIOSH method for the related compound chloroacetaldehyde (B151913) and is suitable for the determination of this compound in various matrices with appropriate sample preparation.[2]

1. Principle:

This compound is collected from the sample matrix (e.g., by extraction or headspace analysis), and an aliquot of the sample extract is injected into a gas chromatograph equipped with an electron capture detector (ECD) for sensitive detection of the halogenated analyte.

2. Reagents and Materials:

  • Certified Reference Material of this compound: As detailed in the comparison table.

  • Solvents: HPLC grade or equivalent (e.g., methanol (B129727), ethyl acetate, hexane).

  • Anhydrous Sodium Sulfate (B86663): ACS reagent grade, heated to 400°C for 4 hours to remove organic contaminants.

  • High Purity Nitrogen: For GC carrier and makeup gas.

3. Instrumentation:

  • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).

  • GC Column: A capillary column suitable for the analysis of chlorinated hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane stationary phase, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Autosampler or Manual Syringe.

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of the this compound CRM and dissolve it in a suitable solvent (e.g., ethyl acetate) in a Class A volumetric flask. Take the certified purity of the CRM into account when calculating the concentration.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock standard solution to cover the expected concentration range of the samples.

5. Sample Preparation (Example for a liquid matrix):

  • Liquid-Liquid Extraction:

    • To a known volume of the sample (e.g., 10 mL), add a suitable extraction solvent (e.g., 5 mL of ethyl acetate).

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Collect the organic layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

6. GC-ECD Analysis:

  • GC Conditions (typical):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.

    • Detector Temperature: 300°C

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Injection Volume: 1 µL

  • Analysis Sequence:

    • Inject a solvent blank to check for system contamination.

    • Inject the series of working standards to generate a calibration curve.

    • Inject the prepared samples.

    • Inject a quality control standard (a mid-range working standard) periodically to check for instrument drift.

7. Data Analysis and Calculations:

  • Calibration Curve: Plot the peak area of this compound against the concentration of the working standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.995.

  • Quantification: Determine the concentration of this compound in the sample extracts from the calibration curve.

  • Final Concentration: Calculate the concentration of this compound in the original sample by taking into account the initial sample volume and any dilution or concentration factors.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using a certified reference material.

Dichloroacetaldehyde_Analysis_Workflow CRM Certified Reference Material (CRM) Stock Prepare Stock Standard Solution CRM->Stock Accurate Weighing Working Prepare Working Standard Solutions Stock->Working Serial Dilution Analysis GC-ECD Analysis Working->Analysis Calibration Sample Sample Collection and Preparation Sample->Analysis Injection Calibration Generate Calibration Curve Analysis->Calibration Quantification Quantify this compound in Sample Analysis->Quantification Calibration->Quantification Result Report Result with Uncertainty Quantification->Result

Workflow for this compound Analysis using a CRM.

Conclusion

The selection of a high-quality, certified reference material is a fundamental prerequisite for accurate and reliable quantification of this compound. While a variety of reference standards are commercially available, those with clear certification and traceability, such as the CRM from CPAChem, offer the highest level of confidence in analytical measurements. By employing a well-validated analytical method, such as the GC-ECD protocol detailed in this guide, in conjunction with a suitable CRM, researchers can ensure the integrity of their data, meet regulatory requirements, and contribute to the safety and quality of pharmaceuticals and the environment.

References

A Comparative Guide to Dichloroacetaldehyde Measurement for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of dichloroacetaldehyde (DCAA), a prevalent disinfection byproduct, this guide offers a comprehensive comparison of analytical methodologies. This document provides an objective overview of common techniques, supported by available performance data, to facilitate informed method selection and implementation.

This compound is a compound of significant interest due to its potential health effects and its formation during water disinfection processes. Accurate measurement is crucial for toxicological studies, regulatory monitoring, and in the development of pharmaceuticals where it may be a metabolite or impurity. This guide focuses on two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a formal, multi-laboratory round-robin study for this compound is not publicly available, this comparison draws upon validated methods for haloacetic acids and other aldehydes to provide a robust evaluation.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound is contingent on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS methodologies based on data from individual validation studies of related compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives based on their boiling points and subsequent identification and quantification by mass spectrometry.Separation of the analyte based on its polarity followed by highly selective and sensitive detection using tandem mass spectrometry.
Derivatization Typically required to improve volatility and thermal stability. Common reagents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1]May not be necessary, but can be used to enhance ionization efficiency and chromatographic retention.
Selectivity High, especially when using selected ion monitoring (SIM) or tandem MS.Very high, due to the specificity of precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Sensitivity (LOD) Generally in the low µg/L to ng/L range. For the related dichloroacetic acid, an LOD of 0.42 μg L-1 has been reported.Can achieve very low detection limits, often in the ng/L to pg/L range. For dichloroacetic acid, a limit of detection of 0.01 nmol/ml has been achieved.[2]
Precision (RSD) Typically <15%.[3]Generally <15%.[2]
Accuracy (Recovery) Good, with recovery rates typically between 70-120%. For haloacetic acids, recoveries of 69.9–107.3% have been reported.Excellent, with recoveries often in the range of 85-115%.
Sample Throughput Moderate, sample preparation including derivatization can be time-consuming.Can be high, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial investment.
Strengths Well-established for volatile and semi-volatile compounds; robust and reliable.Excellent for polar and non-volatile compounds; high specificity reduces matrix interference.
Limitations Derivatization adds complexity and potential for variability.Matrix effects can suppress or enhance ionization, requiring careful validation and often the use of isotopically labeled internal standards.

Experimental Protocols

Detailed methodologies for the two principal analytical techniques are provided below. These protocols are based on established methods for related haloacetaldehydes and can be adapted for the analysis of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method is adapted from procedures used for the analysis of other aldehydes in water and is suitable for trace-level quantification.[1][4]

1. Sample Preparation and Derivatization:

  • To a 5 mL aqueous sample, add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Add a buffering agent to adjust the pH to the optimal range for derivatization (typically pH 4-5).

  • Introduce the derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution, and incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to form the corresponding oxime derivative.[4]

  • After cooling, extract the derivative using a suitable organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph: A GC system equipped with a mass spectrometer (MS) detector.

  • Column: A capillary column suitable for the separation of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Operate in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity and may not require derivatization, simplifying sample preparation.[2][5]

1. Sample Preparation:

  • To a 1 mL aqueous sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • For complex matrices like biological fluids, a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary.[6]

  • Centrifuge the sample to remove any precipitated material.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column for polar analytes.[5]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode (either positive or negative, depending on the analyte's properties).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Workflow and Decision-Making Process

To aid in the understanding of the experimental procedures and the selection of an appropriate method, the following diagrams are provided.

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gcms_start Sample Collection gcms_is Internal Standard Addition gcms_start->gcms_is gcms_deriv Derivatization (PFBHA) gcms_is->gcms_deriv gcms_extract Liquid-Liquid Extraction gcms_deriv->gcms_extract gcms_conc Concentration gcms_extract->gcms_conc gcms_inject GC-MS Analysis gcms_conc->gcms_inject gcms_data Data Analysis gcms_inject->gcms_data lcmsms_start Sample Collection lcmsms_is Internal Standard Addition lcmsms_start->lcmsms_is lcmsms_precip Protein Precipitation (optional) lcmsms_is->lcmsms_precip lcmsms_centri Centrifugation lcmsms_precip->lcmsms_centri lcmsms_inject LC-MS/MS Analysis lcmsms_centri->lcmsms_inject lcmsms_data Data Analysis lcmsms_inject->lcmsms_data

Figure 1: Comparative experimental workflows for GC-MS and LC-MS/MS analysis of this compound.

signaling_pathway DBPs Disinfection Byproducts (e.g., this compound) Cell Cellular Exposure DBPs->Cell OxidativeStress Oxidative Stress Cell->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Adducts Protein Adducts OxidativeStress->Protein_Adducts Apoptosis Apoptosis DNA_Damage->Apoptosis Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis mutations Protein_Adducts->Apoptosis

References

A Comparative Guide to Dichloroacetaldehyde Detection: Benchmarking New Methodologies Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of dichloroacetaldehyde (DCAA), a reactive carbonyl species and a metabolite of various industrial chemicals and pharmaceuticals, is critical for toxicological studies, environmental monitoring, and drug development. This guide provides an objective comparison of emerging detection methodologies against established, validated protocols, offering supporting data and detailed experimental procedures to inform method selection and development.

Established Protocols: The Gold Standard

The established methods for the detection of this compound and other haloacetaldehydes predominantly rely on derivatization followed by chromatographic separation and detection. These protocols are robust, well-characterized, and widely accepted in analytical laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This is a highly sensitive and specific method for the analysis of volatile and semi-volatile aldehydes.

Experimental Protocol:

  • Sample Preparation: Aqueous samples (e.g., cell culture media, environmental water samples) are collected. For cellular assays, cell lysates may be prepared.

  • Derivatization: The sample is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The carbonyl group of this compound reacts with PFBHA to form a stable oxime derivative. This increases the molecular weight and volatility of the analyte, making it amenable to GC analysis.[1]

  • Extraction: The derivatized analyte is extracted from the aqueous matrix using a non-polar solvent such as n-hexane or methyl tert-butyl ether (MTBE) through liquid-liquid extraction.

  • Analysis: The organic extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). Separation is typically achieved on a non-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Performance Characteristics:

While specific data for this compound is not always published in isolation, the performance for haloacetaldehydes, in general, is excellent.

ParameterTypical Performance
Limit of Detection (LOD) Low ng/L to µg/L range
Limit of Quantitation (LOQ) ng/L to µg/L range
Linearity Excellent, with R² > 0.99 over several orders of magnitude
Recovery Typically > 80%
High-Performance Liquid Chromatography (HPLC) with UV Detection after DNPH Derivatization

This method is a workhorse for the analysis of a wide range of carbonyl compounds.

Experimental Protocol:

  • Sample Collection: Air samples can be drawn through a cartridge containing 2,4-dinitrophenylhydrazine (B122626) (DNPH) coated on a solid support (e.g., silica). For liquid samples, a DNPH solution is added.

  • Derivatization: this compound reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.

  • Extraction/Elution: The hydrazone derivatives are eluted from the cartridge or extracted from the liquid sample using a solvent like acetonitrile.

  • Analysis: The extract is analyzed by reverse-phase HPLC with UV detection, typically at a wavelength of 360 nm.[2][3]

Performance Characteristics:

ParameterTypical Performance
Limit of Detection (LOD) Low µg/L (ppb) range[2]
Limit of Quantitation (LOQ) µg/L (ppb) range
Linearity Good, with R² > 0.99[2]
Recovery 60-120% depending on the matrix[2]

Emerging Detection Methodologies

Recent research has focused on developing faster, more portable, and potentially higher-throughput methods for aldehyde detection. While not yet standardized for this compound, these approaches offer exciting possibilities.

Fluorescent Probes

Fluorescent probes are designed to exhibit a change in their fluorescence properties upon reaction with a target analyte.

Principle:

A variety of reaction-based probes are being developed that show high selectivity for aldehydes. For instance, probes based on the reaction with 2-aminothiophenol (B119425) to form dihydrobenzothiazole can lead to a significant fluorescence "turn-on" response.[4][5] While not yet specifically demonstrated for this compound, the broad reactivity of these probes with aldehydes suggests potential applicability. A highly sensitive HPLC-fluorescence method has been developed for chloroacetaldehyde (B151913), a related compound, based on its reaction with adenosine (B11128) to form a fluorescent adduct.[6][7]

Potential Advantages:

  • High sensitivity

  • Potential for real-time monitoring in biological systems

  • Amenable to high-throughput screening

Challenges:

  • Specificity for this compound over other aldehydes needs to be established.

  • Matrix effects in complex biological samples.

Colorimetric Sensors

Colorimetric sensors provide a visual and often quantifiable color change in the presence of the target analyte.

Principle:

These sensors can be based on the reaction of aldehydes with specific dyes. For example, the reaction of aldehydes with compounds like 2,4-dinitrophenylhydrazine can produce a color change that can be measured. More advanced approaches utilize nanomaterials, such as gold nanoparticles, which change color upon interaction with the analyte or a reaction product.[1]

Potential Advantages:

  • Low cost and portability

  • Rapid, point-of-care or in-field analysis

  • Can be developed into test strips[1]

Challenges:

  • May have lower sensitivity and specificity compared to chromatographic methods.

  • Susceptibility to interference from other compounds.

Biosensors

Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled to a transducer to generate a signal.

Principle:

An enzyme-based biosensor could utilize an aldehyde dehydrogenase that specifically acts on this compound. The enzymatic reaction could be coupled to an electrochemical or optical transducer to generate a measurable signal. For instance, the reduction of NAD+ to NADH during the oxidation of the aldehyde can be monitored electrochemically or spectrophotometrically.[8]

Potential Advantages:

  • High specificity due to the biological recognition element.

  • Potential for continuous monitoring.

Challenges:

  • Enzyme stability and activity can be affected by environmental conditions.

  • Development of a specific recognition element for this compound is required.

Comparative Summary

FeatureGC-MS (PFBHA)HPLC-UV (DNPH)Fluorescent ProbesColorimetric SensorsBiosensors
Sensitivity Very HighHighPotentially Very HighModerate to HighHigh
Specificity Very HighHighVariable, needs optimizationModeratePotentially Very High
Throughput Low to MediumMediumHighHighMedium to High
Cost HighMediumMediumLowMedium
Portability LowLowHighVery HighHigh
Maturity EstablishedEstablishedEmergingEmergingEmerging

Visualization of Relevant Pathways and Workflows

To understand the context of this compound detection, it is crucial to visualize the biological pathways where it plays a role and the analytical workflows used for its measurement.

Metabolic Activation of Vinylidene Chloride Vinylidene Chloride Vinylidene Chloride CYP2E1 CYP2E1 Vinylidene Chloride->CYP2E1 Metabolism Vinylidene Chloride Epoxide Vinylidene Chloride Epoxide CYP2E1->Vinylidene Chloride Epoxide 2-Chloroacetyl Chloride 2-Chloroacetyl Chloride CYP2E1->2-Chloroacetyl Chloride This compound This compound CYP2E1->this compound Glutathione Conjugation Glutathione Conjugation Vinylidene Chloride Epoxide->Glutathione Conjugation Macromolecule Adducts Macromolecule Adducts Vinylidene Chloride Epoxide->Macromolecule Adducts 2-Chloroacetyl Chloride->Glutathione Conjugation 2-Chloroacetyl Chloride->Macromolecule Adducts This compound->Glutathione Conjugation This compound->Macromolecule Adducts Detoxification Detoxification Glutathione Conjugation->Detoxification Toxicity Toxicity Macromolecule Adducts->Toxicity

Caption: Metabolic pathway of vinylidene chloride leading to reactive metabolites.

Ifosfamide (B1674421) Metabolism and this compound-Induced Nephrotoxicity Ifosfamide Ifosfamide CYP3A4 CYP3A4 Ifosfamide->CYP3A4 Metabolism 4-Hydroxyifosfamide 4-Hydroxyifosfamide CYP3A4->4-Hydroxyifosfamide Detoxification Chloroacetaldehyde Chloroacetaldehyde CYP3A4->Chloroacetaldehyde Toxification Inhibition of Glucose Metabolism Inhibition of Glucose Metabolism Chloroacetaldehyde->Inhibition of Glucose Metabolism Induction of Oxidative Stress Induction of Oxidative Stress Chloroacetaldehyde->Induction of Oxidative Stress Disruption of Ca2+ Signaling Disruption of Ca2+ Signaling Chloroacetaldehyde->Disruption of Ca2+ Signaling Nephrotoxicity Nephrotoxicity Inhibition of Glucose Metabolism->Nephrotoxicity Induction of Oxidative Stress->Nephrotoxicity Disruption of Ca2+ Signaling->Nephrotoxicity

Caption: Ifosfamide metabolism and pathways of chloroacetaldehyde-induced toxicity.

Experimental Workflow for GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Aqueous Sample Aqueous Sample Derivatization with PFBHA Derivatization with PFBHA Aqueous Sample->Derivatization with PFBHA Liquid-Liquid Extraction Liquid-Liquid Extraction Derivatization with PFBHA->Liquid-Liquid Extraction Organic Extract Organic Extract Liquid-Liquid Extraction->Organic Extract Injection Injection Organic Extract->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: Workflow for this compound analysis by GC-MS with PFBHA derivatization.

Conclusion

The choice of a detection method for this compound depends on the specific requirements of the study. For validated, quantitative results with high sensitivity and specificity, the established GC-MS and HPLC-UV methods remain the gold standard. However, for applications requiring high throughput, portability, or real-time monitoring, the emerging technologies of fluorescent probes, colorimetric sensors, and biosensors hold considerable promise. Further research and validation are necessary to fully establish the performance of these novel methods for the routine analysis of this compound. This guide serves as a starting point for researchers to evaluate the available options and select the most appropriate method for their analytical needs.

References

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Reactant of Route 1
Dichloroacetaldehyde
Reactant of Route 2
Dichloroacetaldehyde

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